molecular formula C19H23NO4 B1235100 Salutaridinol

Salutaridinol

货号: B1235100
分子量: 329.4 g/mol
InChI 键: LLSADFZHWMEBHH-TYILLQQXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Salutaridinol is a pivotal enzymatic intermediate in the benzylisoquinoline alkaloid (BIA) biosynthetic pathway in the opium poppy, Papaver somniferum . This modified benzyltetrahydroisoquinoline alkaloid (chemical formula C₁₉H₂₃NO₄) is produced from the precursor salutaridine by the enzyme salutaridine: NADPH 7-oxidoreductase . It then serves as the direct substrate for this compound 7-O-acetyltransferase (SalAT), which catalyzes its conversion to this compound-7-O-acetate, leading to the formation of thebaine . Thebaine is a key pentacyclic morphinan alkaloid and the precursor to pharmacologically important compounds like codeine and morphine . Its position adjacent to two critical enzymes in the morphine biosynthesis pathway makes this compound an essential compound for enzymatic, genetic, and synthetic biology studies . Researchers utilize this compound to investigate the flux through alkaloid pathways and to understand the complex regulatory mechanisms, including transcriptional responses to stressors like wounding, that control BIA production in plants . This product is labeled "For Research Use Only" (RUO). It is intended solely for laboratory research purposes and is not intended for use in diagnostic procedures or for administration to humans.

Structure

3D Structure

Interactive Chemical Structure Model





属性

分子式

C19H23NO4

分子量

329.4 g/mol

IUPAC 名称

(1S,9R,12S)-4,13-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaene-3,12-diol

InChI

InChI=1S/C19H23NO4/c1-20-7-6-19-10-16(24-3)14(21)9-12(19)13(20)8-11-4-5-15(23-2)18(22)17(11)19/h4-5,9-10,13-14,21-22H,6-8H2,1-3H3/t13-,14+,19+/m1/s1

InChI 键

LLSADFZHWMEBHH-TYILLQQXSA-N

手性 SMILES

CN1CC[C@]23C=C([C@H](C=C2[C@H]1CC4=C3C(=C(C=C4)OC)O)O)OC

规范 SMILES

CN1CCC23C=C(C(C=C2C1CC4=C3C(=C(C=C4)OC)O)O)OC

产品来源

United States

Foundational & Exploratory

The Pivotal Role of Salutaridinol in Morphine Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical function of salutaridinol, a key intermediate in the intricate biosynthetic pathway of morphine within the opium poppy, Papaver somiferum. This document provides a comprehensive overview of the enzymatic transformations involving this compound, quantitative kinetic data of the associated enzymes, and detailed experimental protocols for its analysis.

Introduction: this compound's Position in Morphine Alkaloid Biosynthesis

This compound is a morphinan alkaloid that serves as a crucial stepping stone in the complex multi-step synthesis of morphine from (R)-reticuline.[1] Its unique stereochemistry and functional groups are pivotal for the subsequent enzymatic reactions that lead to the formation of the pentacyclic ring structure characteristic of morphine and related alkaloids. The conversion of this compound represents a key regulatory point in the pathway, influencing the overall flux towards thebaine, and ultimately, morphine.

The Enzymatic Journey of this compound

The biosynthesis of morphine from (R)-reticuline involves a series of enzymatic reactions, with this compound positioned at a critical juncture. The pathway segment involving this compound is localized within the sieve elements of the phloem in Papaver somiferum.[2]

Formation of this compound

This compound is synthesized from its precursor, salutaridine, through a stereospecific reduction reaction. This conversion is catalyzed by the enzyme salutaridine:NADPH 7-oxidoreductase (SalR) . This enzyme specifically reduces the keto group at the 7-position of salutaridine to a hydroxyl group, yielding (7S)-salutaridinol.[1] This reaction is dependent on the cofactor NADPH.[3]

Conversion of this compound to Thebaine

The subsequent transformation of this compound is a two-step process that ultimately yields thebaine, the first pentacyclic morphinan alkaloid in the pathway.[4]

  • Acetylation: The first step is the acetylation of the 7-hydroxyl group of this compound. This reaction is catalyzed by This compound 7-O-acetyltransferase (SalAT) , an enzyme that transfers an acetyl group from acetyl-CoA to this compound, forming this compound-7-O-acetate.[4][5] This acetylation is crucial as it transforms the hydroxyl group into a better leaving group, facilitating the subsequent ring closure.[6]

  • Allylic Elimination and Ring Closure: The resulting this compound-7-O-acetate then undergoes a spontaneous, pH-dependent allylic elimination of the acetate group, which leads to the formation of the oxide bridge and the pentacyclic structure of thebaine.[4][7] This reaction proceeds efficiently at a slightly alkaline pH (around 8-9).[4] More recent research has also identified a thebaine synthase (THS) , which can catalyze this final step, suggesting that both spontaneous and enzyme-mediated conversions may occur in planta.[3][6]

Quantitative Data: Enzyme Kinetics

The efficiency of the conversion of this compound is largely dictated by the kinetic properties of this compound 7-O-acetyltransferase (SalAT). Understanding these parameters is crucial for researchers in metabolic engineering and drug development.

EnzymeSubstrateApparent K_m (µM)Optimal pHOptimal Temperature (°C)Molecular Weight (kDa)Isoelectric Point (pI)
This compound 7-O-acetyltransferase (SalAT)This compound7 - 96.0 - 9.047~504.8
Acetyl-CoA46 - 54

Table 1: Summary of kinetic and physical properties of this compound 7-O-acetyltransferase (SalAT) from Papaver somniferum. Data compiled from multiple sources.[4][5]

Experimental Protocols

This section provides detailed methodologies for the extraction, analysis, and enzymatic characterization of this compound and related enzymes.

Protocol for Extraction and Analysis of this compound from Papaver somniferum

This protocol outlines a general procedure for the extraction and quantification of this compound and other morphine pathway intermediates using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Materials:

  • Fresh or lyophilized Papaver somniferum plant material (e.g., capsules, stems)

  • Liquid nitrogen

  • Extraction buffer: 80% (v/v) methanol in water

  • Internal standard (e.g., a deuterated analog of a related alkaloid)

  • HPLC-grade solvents (acetonitrile, methanol, water)

  • Formic acid

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Procedure:

  • Sample Preparation: Freeze the plant material in liquid nitrogen and grind to a fine powder using a mortar and pestle or a cryogenic grinder.

  • Extraction:

    • Weigh approximately 100 mg of the powdered plant material into a microcentrifuge tube.

    • Add 1 mL of extraction buffer and the internal standard.

    • Vortex thoroughly and sonicate for 30 minutes in a water bath.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

  • Solid Phase Extraction (SPE) - Optional but recommended for cleaner samples:

    • Condition the SPE cartridge according to the manufacturer's instructions.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with a weak solvent (e.g., 10% methanol in water) to remove polar impurities.

    • Elute the alkaloids with a stronger solvent (e.g., methanol or acetonitrile).

  • Sample Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen gas.

    • Reconstitute the residue in a known volume (e.g., 200 µL) of the initial mobile phase for HPLC analysis.

  • HPLC-MS/MS Analysis:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile or methanol with 0.1% formic acid).

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for quantification, with specific precursor-to-product ion transitions for this compound and the internal standard.

    • Quantification: Generate a standard curve using a certified this compound standard to quantify its concentration in the samples.

Protocol for Heterologous Expression and Purification of this compound 7-O-acetyltransferase (SalAT)

This protocol describes the expression of recombinant SalAT in Escherichia coli and its subsequent purification.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector containing the SalAT cDNA with a purification tag (e.g., His-tag)

  • LB medium and appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, lysozyme)

  • Ni-NTA affinity chromatography column

  • Wash buffer (lysis buffer with 20 mM imidazole)

  • Elution buffer (lysis buffer with 250 mM imidazole)

  • Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol)

Procedure:

  • Transformation: Transform the expression vector into the E. coli expression strain.

  • Expression:

    • Inoculate a starter culture and grow overnight.

    • Inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.

  • Cell Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer and incubate on ice.

    • Lyse the cells by sonication.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Purification:

    • Load the clarified lysate onto a pre-equilibrated Ni-NTA column.

    • Wash the column with wash buffer to remove non-specifically bound proteins.

    • Elute the His-tagged SalAT with elution buffer.

  • Dialysis and Storage:

    • Dialyze the eluted protein against dialysis buffer to remove imidazole and for buffer exchange.

    • Determine the protein concentration (e.g., using a Bradford assay).

    • Store the purified enzyme at -80°C.

Protocol for this compound 7-O-acetyltransferase (SalAT) Enzyme Activity Assay

This protocol measures the activity of SalAT by quantifying the formation of thebaine from this compound.

Materials:

  • Purified recombinant SalAT

  • This compound substrate

  • Acetyl-CoA

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Stopping solution (e.g., saturated sodium bicarbonate)

  • Ethyl acetate for extraction

  • HPLC or LC-MS/MS system for thebaine quantification

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture containing:

      • Assay buffer

      • This compound (at a concentration around the K_m value)

      • Acetyl-CoA (at a saturating concentration)

    • Pre-incubate the mixture at the optimal temperature (47°C).

  • Enzyme Reaction:

    • Initiate the reaction by adding a known amount of purified SalAT.

    • Incubate the reaction for a specific time period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Extraction:

    • Stop the reaction by adding the stopping solution.

    • Extract the product, thebaine, by adding an equal volume of ethyl acetate and vortexing.

    • Centrifuge to separate the phases and collect the organic (upper) phase.

  • Analysis:

    • Evaporate the organic solvent and reconstitute the residue in the mobile phase.

    • Analyze the sample by HPLC or LC-MS/MS to quantify the amount of thebaine produced.

    • Calculate the enzyme activity based on the amount of product formed per unit time per amount of enzyme.

Visualizing the Pathway and Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and workflows discussed in this guide.

Morphine_Biosynthesis_this compound Reticuline (R)-Reticuline Salutaridine Salutaridine Reticuline->Salutaridine Salutaridine Synthase This compound This compound Salutaridine->this compound NADPH -> NADP+ SalR Salutaridine: NADPH 7-oxidoreductase (SalR) Salutaridinol_Acetate This compound-7-O-acetate This compound->Salutaridinol_Acetate Acetyl-CoA -> CoA SalAT This compound 7-O-acetyltransferase (SalAT) Thebaine Thebaine Salutaridinol_Acetate->Thebaine Acetate Elimination THS Thebaine Synthase (THS) or Spontaneous Morphine ... Morphine Thebaine->Morphine

Caption: Morphine biosynthesis pathway focusing on this compound.

Salutaridinol_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_purification Purification & Concentration cluster_analysis Analysis Plant_Material Papaver somniferum Plant Material Grinding Cryogenic Grinding Plant_Material->Grinding Extraction Solvent Extraction (e.g., 80% Methanol) Grinding->Extraction SPE Solid Phase Extraction (SPE) Extraction->SPE Evaporation Solvent Evaporation SPE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC_MSMS HPLC-MS/MS Analysis Reconstitution->HPLC_MSMS Quantification Quantification HPLC_MSMS->Quantification

Caption: Experimental workflow for this compound analysis.

Conclusion

This compound stands as a linchpin intermediate in the biosynthesis of morphine in Papaver somniferum. The enzymes responsible for its formation and subsequent conversion, particularly this compound 7-O-acetyltransferase, are key targets for research aimed at understanding and manipulating the production of these medicinally vital alkaloids. The detailed protocols and data presented in this guide provide a solid foundation for researchers to delve into the intricacies of this fascinating and important metabolic pathway.

References

The Enigmatic Intermediate: A Technical Guide to the Discovery and Isolation of Salutaridinol from Papaver somniferum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Salutaridinol, a pivotal intermediate in the biosynthesis of morphine within the opium poppy, Papaver somniferum. This document details the scientific journey of its discovery, its biochemical role, and comprehensive methodologies for its extraction, isolation, and characterization.

Introduction: The Discovery of a Key Player

This compound was first identified in the mid-1960s as a crucial, yet transient, intermediate in the intricate biosynthetic pathway leading to morphine.[1] Its discovery was a significant step in elucidating the complex enzymatic cascade that transforms (R)-reticuline into the clinically important morphinan alkaloids. As a modified benzyltetrahydroisoquinoline alkaloid, this compound's strategic position in the pathway makes its study essential for understanding and potentially manipulating the production of these valuable pharmaceuticals.[1][2]

The Biosynthetic Significance of this compound

This compound sits at a critical juncture in the morphine biosynthetic pathway. Its formation and subsequent conversion are tightly regulated by specific enzymes, making it a key indicator of the metabolic flux towards morphine production.

Formation of this compound

The journey to this compound begins with (R)-reticuline, which undergoes a series of enzymatic transformations:

  • (R)-Reticuline to Salutaridine: The cytochrome P-450-dependent monooxygenase, salutaridine synthase , catalyzes the oxidation of (R)-reticuline. This involves the coupling of the phenol groups to form the precursor, salutaridine.[1]

  • Salutaridine to this compound: The stereospecific reduction of the carbonyl group of salutaridine is carried out by the enzyme salutaridine:NADPH 7-oxidoreductase (SalR) , yielding this compound.[1][3]

Conversion to Thebaine

This compound is the immediate precursor to thebaine, the first pentacyclic morphinan alkaloid in the pathway. This conversion occurs in two steps:

  • Acetylation: The enzyme This compound 7-O-acetyltransferase (SalAT) catalyzes the esterification of the 7-hydroxyl group of this compound with acetyl-CoA.[1][3]

  • Ring Closure: The resulting this compound-7-O-acetate then undergoes a spontaneous, pH-dependent allylic elimination to form an oxide bridge, yielding thebaine. This step does not require an enzyme.[1][3]

The following diagram illustrates the central role of this compound in the morphine biosynthetic pathway.

Salutaridinol_Biosynthesis Reticuline (R)-Reticuline Salutaridine Salutaridine Reticuline->Salutaridine Salutaridine Synthase This compound This compound Salutaridine->this compound Salutaridine:NADPH 7-oxidoreductase (SalR) Salutaridinol_Acetate This compound-7-O-acetate This compound->Salutaridinol_Acetate This compound 7-O- acetyltransferase (SalAT) Thebaine Thebaine Salutaridinol_Acetate->Thebaine Spontaneous (pH-dependent) Morphine Morphine Thebaine->Morphine Multiple Enzymatic Steps

Figure 1: Biosynthetic pathway of morphine highlighting this compound.

Physicochemical Properties and Quantitative Data

Understanding the properties of this compound is crucial for its successful isolation and analysis.

PropertyValueReference
Molecular Formula C₁₉H₂₃NO₄
Molar Mass 329.396 g/mol [1]
CAS Number 3271-79-2[1]
Appearance Not widely reported, likely a solid
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and chloroform.General alkaloid properties
Km for this compound (SalAT) 9 µM
Km for Acetyl-CoA (SalAT) 54 µM[4]
Yield from Plant Material Not precisely quantified in available literature, present in low concentrations.

Experimental Protocols: Isolation and Purification of this compound

The following is a detailed, multi-step protocol for the extraction and isolation of this compound from Papaver somniferum plant material, primarily from the latex or dried capsules. This protocol is a composite of established methods for opium alkaloid extraction and purification.

Extraction of Total Alkaloids

This initial step aims to extract a crude mixture of alkaloids from the plant matrix.

Materials:

  • Dried and powdered Papaver somniferum capsules or latex

  • Methanol

  • 10% Acetic acid in methanol

  • Ammonium hydroxide

  • Dichloromethane (DCM) or Chloroform

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

Procedure:

  • Maceration: Macerate 100 g of powdered plant material in 500 mL of 10% acetic acid in methanol for 24 hours at room temperature with occasional shaking.

  • Filtration: Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper.

  • Re-extraction: Re-extract the plant residue twice more with 250 mL of the acidic methanol solution.

  • Solvent Evaporation: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude extract.

  • Acid-Base Partitioning:

    • Dissolve the crude extract in 200 mL of 5% aqueous acetic acid.

    • Wash the acidic solution with 3 x 100 mL of dichloromethane to remove non-alkaloidal compounds. Discard the organic layers.

    • Adjust the pH of the aqueous layer to 9-10 with concentrated ammonium hydroxide.

    • Extract the liberated alkaloids with 4 x 100 mL of dichloromethane.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Final Concentration: Filter the dried organic extract and evaporate the solvent to dryness under reduced pressure to yield the total crude alkaloid extract.

Purification by Column Chromatography

This step separates the crude alkaloid mixture into fractions based on polarity.

Materials:

  • Silica gel (200-300 mesh) for column chromatography[5]

  • Glass column

  • Solvent system: A gradient of Chloroform:Methanol

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)[6]

  • TLC developing solvent: Toluene:Acetone:Methanol:Ammonia (40:40:6:2)[6]

  • Dragendorff's reagent for visualization[6]

Procedure:

  • Column Packing: Prepare a silica gel slurry in chloroform and pack it into a glass column.

  • Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel. Load the dried, adsorbed sample onto the top of the column.

  • Elution: Begin elution with 100% chloroform and gradually increase the polarity by adding methanol in a stepwise gradient (e.g., 1%, 2%, 5%, 10% methanol in chloroform).

  • Fraction Collection: Collect fractions of equal volume (e.g., 20 mL).

  • TLC Analysis: Monitor the collected fractions by TLC. Spot a small amount of each fraction onto a TLC plate and develop it in the specified solvent system. Visualize the spots using Dragendorff's reagent.

  • Pooling Fractions: Combine the fractions that show a prominent spot corresponding to the expected Rf value of this compound. The exact Rf will need to be determined by comparison with a standard if available, or by subsequent analysis of the fractions.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For final purification to obtain high-purity this compound.

Materials:

  • Preparative HPLC system with a UV detector

  • C18 reverse-phase column

  • Mobile phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid)

  • This compound standard (if available)

Procedure:

  • Sample Preparation: Dissolve the pooled and concentrated fractions from column chromatography in the initial mobile phase.

  • Method Development: If a standard is available, develop an analytical HPLC method to determine the retention time of this compound.

  • Preparative Run: Scale up the analytical method to a preparative scale. Inject the sample onto the preparative column.

  • Fraction Collection: Collect the eluent corresponding to the peak of this compound, guided by the retention time from the analytical run and UV detection.

  • Purity Analysis: Analyze the collected fraction using analytical HPLC to confirm its purity.

  • Solvent Removal: Lyophilize or evaporate the solvent from the pure fraction to obtain isolated this compound.

The following diagram outlines the experimental workflow for the isolation of this compound.

Isolation_Workflow Plant_Material Papaver somniferum (Latex or Capsules) Extraction Acidified Methanol Extraction Plant_Material->Extraction Acid_Base Acid-Base Partitioning Extraction->Acid_Base Crude_Alkaloids Crude Alkaloid Extract Acid_Base->Crude_Alkaloids Column_Chrom Silica Gel Column Chromatography Crude_Alkaloids->Column_Chrom Fractions This compound-Enriched Fractions Column_Chrom->Fractions Prep_HPLC Preparative HPLC (C18) Fractions->Prep_HPLC Pure_this compound Pure this compound Prep_HPLC->Pure_this compound

Figure 2: Experimental workflow for the isolation of this compound.

Analytical Methods for Identification and Quantification

Accurate identification and quantification are paramount in the study of this compound.

  • Thin-Layer Chromatography (TLC): A rapid and cost-effective method for preliminary identification and monitoring of purification steps. Silica gel plates with a mobile phase of toluene-acetone-methanol-ammonia (40:40:6:2) can be used, with visualization under UV light or by staining with Dragendorff's reagent.[6]

  • High-Performance Liquid Chromatography (HPLC): The primary technique for both quantification and purification. A C18 reverse-phase column with a gradient of acetonitrile and acidified water is typically employed, with UV detection at around 280 nm.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for the identification of this compound, often after derivatization to increase its volatility.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A highly sensitive and specific method for the confident identification and quantification of this compound in complex mixtures.

Conclusion

This compound remains a molecule of significant interest to researchers in plant biochemistry, enzymology, and drug development. Its fleeting existence within the opium poppy belies its critical role in the biosynthesis of some of the world's most important analgesics. The methodologies outlined in this guide provide a comprehensive framework for the extraction, isolation, and analysis of this compound, paving the way for further research into the intricate world of alkaloid biosynthesis and its potential for biotechnological applications.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Salutaridinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and biochemical significance of Salutaridinol, a key intermediate in the biosynthesis of morphine and other related alkaloids in the opium poppy, Papaver somniferum.

Chemical Structure

This compound is a modified benzyltetrahydroisoquinoline alkaloid.[1] Its core structure is a complex, polycyclic system fundamental to the morphinan class of alkaloids.

  • Chemical Formula : C₁₉H₂₃NO₄[1]

  • Systematic IUPAC Name : 3,6-Dimethoxy-17-methyl-5,6,8,14-tetradehydromorphinan-4,7α-diol[1]

  • Molecular Mass : 329.396 g·mol⁻¹[1]

The molecule features a tetracyclic morphinan skeleton with hydroxyl and methoxy functional groups that are critical for its subsequent enzymatic transformations.

Stereochemistry

The biological activity and metabolic fate of this compound are dictated by its precise three-dimensional arrangement. The reduction of its precursor, salutaridine, is a highly controlled stereospecific process.

  • Key Stereocenter : The most critical chiral center for its role in morphine biosynthesis is at the C-7 position. The enzyme salutaridine:NADPH 7-oxidoreductase (SalR) catalyzes the stereospecific reduction of the C-7 keto group of salutaridine.[1]

  • Absolute Configuration : This enzymatic reduction exclusively forms the (7S)-hydroxyl group, yielding (7S)-salutaridinol.[2] This specific configuration is essential for the subsequent enzymatic step, as the enzyme this compound 7-O-acetyltransferase (SalAT) does not accept the epimer as a substrate. The full stereochemical descriptor based on its InChI string is /t13-,14+,19+/m1/s1.[1] Only the (7S)-salutaridinol isomer is biologically active and proceeds down the pathway to produce thebaine, and subsequently morphine.[2]

Quantitative Data

ParameterValueReference
Molecular Properties of this compound
Molecular FormulaC₁₉H₂₃NO₄[1]
Molar Mass329.396 g·mol⁻¹[1]
Salutaridine Reductase (SalR) Activity
Apparent Kₘ (Salutaridine)23 µM[2]
Apparent Kₘ (NADPH)125 µM[2]
pH Optimum (Forward Reaction)6.0 - 6.5[2]
pH Optimum (Reverse Reaction)9.0 - 9.5[2]
This compound 7-O-acetyltransferase (SalAT) Activity
Apparent Kₘ (this compound)7-9 µM[3][4][5]
Apparent Kₘ (Acetyl-CoA)46-54 µM[3][4][5]
Vₘₐₓ25 pmol/sec/mg[5]
pH Optimum6.0 - 9.0[3]
Temperature Optimum47 °C[3][5]

Biochemical Pathway

This compound is a pivotal intermediate in the biosynthetic pathway from (R)-reticuline to morphine. Its formation and subsequent conversion are key steps that lead to the formation of the pentacyclic morphinan ring system.[1]

Salutaridinol_Pathway Reticuline (R)-Reticuline SalSyn Salutaridine Synthase (SalSyn) Reticuline->SalSyn Salutaridine Salutaridine SalR Salutaridine Reductase (SalR) + NADPH Salutaridine->SalR This compound (7S)-Salutaridinol SalAT This compound 7-O- acetyltransferase (SalAT) + Acetyl-CoA This compound->SalAT Sal_Acetate (7S)-Salutaridinol 7-O-acetate THS Thebaine Synthase (THS) or Spontaneous (pH 8-9) Sal_Acetate->THS Thebaine Thebaine Morphine ... Thebaine->Morphine SalSyn->Salutaridine SalR->this compound SalAT->Sal_Acetate THS->Thebaine

Caption: Biosynthetic pathway from (R)-Reticuline to Thebaine, highlighting this compound.

Experimental Protocols

Detailed protocols for the enzymatic synthesis and analysis of this compound are provided below, based on established methodologies for the characterization of its biosynthetic enzymes.

This protocol describes the in-vitro synthesis of (7S)-salutaridinol from salutaridine using purified recombinant Salutaridine Reductase (SalR).

Materials:

  • Purified, active SalR enzyme

  • Salutaridine (substrate)

  • NADPH (cofactor)

  • Potassium phosphate buffer (150 mM, pH 6.0)

  • Reaction tubes

  • Incubator or water bath at 30°C

  • HPLC for analysis

Procedure:

  • Prepare the reaction mixture in a total volume of 200 µL.

  • To the reaction tube, add 150 mM potassium phosphate buffer (pH 6.0).

  • Add NADPH to a final concentration of 500 µM (100 nmol).

  • Add purified SalR enzyme to the mixture. The optimal amount should be determined empirically based on enzyme activity.

  • Pre-incubate the mixture at 30°C for 5 minutes to equilibrate the temperature.

  • Initiate the enzyme reaction by adding salutaridine to a final concentration of 100 µM (20 nmol).[5]

  • Incubate the reaction at 30°C for a defined period (e.g., 1-10 minutes). The reaction time may need optimization.[5]

  • Stop the reaction by adding an equal volume of methanol or by heat inactivation.

  • Centrifuge the sample to pellet the denatured protein.

  • Analyze the supernatant for the presence of this compound using reverse-phase HPLC, monitoring at an appropriate wavelength (e.g., 280 nm).

This protocol outlines the purification of His-tagged SalR, which can then be used for enzymatic synthesis or activity assays.[2]

Materials:

  • E. coli cell pellet expressing His-tagged SalR

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)

  • Wash Buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 20 mM imidazole)

  • Elution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 250 mM imidazole)

  • Cobalt-affinity chromatography resin (e.g., Talon resin)

  • Size-exclusion chromatography (gel filtration) column

  • SDS-PAGE analysis equipment

Procedure:

  • Cell Lysis: Resuspend the E. coli cell pellet in ice-cold Lysis Buffer. Lyse the cells using sonication or a French press. Centrifuge the lysate at high speed (e.g., >15,000 x g) for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography: Load the cleared lysate onto a pre-equilibrated cobalt-affinity column.[2]

  • Wash the column with several column volumes of Wash Buffer to remove non-specifically bound proteins.

  • Elute the His-tagged SalR protein using Elution Buffer. Collect fractions and analyze by SDS-PAGE to identify those containing the purified protein.

  • Size-Exclusion Chromatography (Optional): For higher purity, pool the fractions containing SalR and concentrate them. Load the concentrated protein onto a size-exclusion chromatography column pre-equilibrated with a suitable buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl).[2] This step separates the protein by size and removes aggregates.

  • Purity Analysis and Storage: Analyze the final purified fractions by SDS-PAGE to confirm purity.[5] Pool the pure fractions, concentrate as needed, and store at -80°C for long-term use.

This protocol measures the conversion of this compound to its acetylated product, which can be used to characterize SalAT enzyme kinetics.

Materials:

  • Purified SalAT enzyme

  • (7S)-Salutaridinol (substrate)

  • Acetyl-Coenzyme A (co-substrate)

  • Buffer (e.g., Tris-HCl or Potassium Phosphate, pH 7.5)

  • Incubator or water bath at 37-47°C

  • HPLC or TLC for product analysis

Procedure:

  • Set up a reaction mixture containing buffer, SalAT enzyme, and this compound.

  • Pre-incubate the mixture at the optimal temperature (47°C).[3]

  • Initiate the reaction by adding Acetyl-CoA.

  • Incubate for a specific time, ensuring the reaction remains in the linear range.

  • Stop the reaction (e.g., by adding an organic solvent or acid).

  • Analyze the formation of this compound-7-O-acetate. This can be done by monitoring the depletion of substrates or the appearance of the product via HPLC.[6] Alternatively, if using radiolabeled substrates like [³H]this compound, product formation can be quantified using TLC followed by radiochromatography scanning.[6]

References

Salutaridinol: A Pivotal Branch-Point Intermediate in Morphinan Alkaloid Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Salutaridinol, a modified benzyltetrahydroisoquinoline alkaloid, holds a critical position in the complex biosynthetic pathway of morphinan alkaloids within the opium poppy, Papaver somniferum. As the direct precursor to thebaine, it serves as a key intermediate at a significant metabolic branch-point, influencing the flux towards the production of medicinally vital opioids such as morphine and codeine. This technical guide provides a comprehensive overview of the biosynthesis of this compound, its enzymatic conversion, and its role as a determinant for the subsequent alkaloid profile. The guide is intended for researchers, scientists, and drug development professionals engaged in the study and manipulation of these intricate biosynthetic pathways for pharmaceutical applications.

Biosynthesis of this compound

The journey to this compound begins with the amino acid L-tyrosine and proceeds through a series of enzymatic transformations to the central intermediate (R)-reticuline. From (R)-reticuline, the pathway to this compound involves two key enzymatic steps:

  • Oxidative C-C Phenol Coupling: The cytochrome P450 enzyme, salutaridine synthase (SalSyn) , catalyzes the intramolecular C-C phenol coupling of (R)-reticuline to form salutaridine. This reaction is a critical step in the formation of the morphinan skeleton.[1]

  • Stereospecific Reduction: Salutaridine reductase (SalR) , an NADPH-dependent enzyme, then reduces the C-7 keto group of salutaridine to a hydroxyl group, yielding (7S)-salutaridinol. This reduction is highly stereospecific, producing the specific enantiomer required for the subsequent steps in the pathway.[1]

This compound as a Key Branch-Point Intermediate

This compound stands at a crucial metabolic crossroads. Its fate is determined by the enzymatic activity of This compound 7-O-acetyltransferase (SalAT) and the prevailing pH conditions, leading to the formation of either the morphinan alkaloid thebaine or dibenz[d,f]azonine alkaloids.

The Pathway to Thebaine

The biosynthesis of thebaine from this compound is a two-step process:

  • Acetylation: this compound 7-O-acetyltransferase (SalAT) catalyzes the transfer of an acetyl group from acetyl-CoA to the 7-hydroxyl group of this compound, forming this compound-7-O-acetate.[2][3] This acetylation is a crucial activation step.

  • Spontaneous and Enzymatic Cyclization: this compound-7-O-acetate is an unstable intermediate.

    • Spontaneous Cyclization: At a pH of 8-9, this compound-7-O-acetate spontaneously undergoes an allylic elimination of the acetate group and subsequent ring closure to form thebaine.[2]

    • Enzymatic Cyclization: More recently, the enzyme thebaine synthase (THS) has been identified, which efficiently catalyzes the conversion of this compound-7-O-acetate to thebaine, suggesting that this step is also under enzymatic control in vivo.

The Alternative Pathway to Dibenz[d,f]azonine Alkaloids

Under different pH conditions, the metabolic fate of this compound-7-O-acetate is altered. At a pH of around 7, instead of forming thebaine, it undergoes a rearrangement to form dibenz[d,f]azonine alkaloids.[2] This pH-dependent bifurcation highlights the importance of subcellular compartmentalization and pH regulation in determining the final alkaloid profile in Papaver somniferum.

Quantitative Data

The enzymatic activity of the key enzymes involved in the conversion of this compound has been characterized, providing valuable quantitative data for researchers.

EnzymeSubstrateK_m_ (µM)Optimal pHOptimal Temperature (°C)Molecular Weight (kDa)Isoelectric Point (pI)
This compound 7-O-acetyltransferase (SalAT)This compound7 - 96 - 947504.8
Acetyl-CoA46 - 54
Salutaridine Reductase (SalR)Salutaridine236.0 - 6.5Not specified524.4
NADPH125

Data sourced from references:[2][3][4]

Experimental Protocols

This section provides an overview of the methodologies for the key experiments cited in this guide. These protocols are intended to serve as a foundation for researchers to adapt to their specific laboratory conditions.

Establishment and Maintenance of Papaver somniferum Cell Suspension Cultures

Papaver somniferum cell suspension cultures are a valuable source for the extraction of enzymes involved in alkaloid biosynthesis.

Protocol Overview:

  • Callus Induction: Initiate callus cultures from sterile explants (e.g., hypocotyls, seedlings) on a solid medium such as Linsmaier and Skoog (LS) or Gamborg's B5 medium supplemented with auxins (e.g., 2,4-D) and cytokinins (e.g., kinetin).

  • Suspension Culture Initiation: Transfer friable callus to a liquid medium of the same composition to establish a cell suspension culture.

  • Maintenance: Subculture the suspension cells every 7-14 days by transferring an aliquot of the culture to fresh liquid medium. Maintain the cultures on a gyratory shaker at approximately 120 rpm under a defined light and temperature regime (e.g., 16h light/8h dark at 25°C).

Protein Extraction from Papaver somniferum Cell Cultures

Protocol Overview:

  • Cell Harvest: Harvest the cells from the suspension culture by filtration or centrifugation.

  • Homogenization: Disrupt the cells in a suitable extraction buffer. A common extraction buffer contains a buffering agent (e.g., Tris-HCl or potassium phosphate), a reducing agent (e.g., 2-mercaptoethanol), a chelating agent (e.g., EDTA), and protease inhibitors to prevent protein degradation. Homogenization can be achieved using a blender, mortar and pestle with liquid nitrogen, or sonication.

  • Clarification: Centrifuge the homogenate at high speed to pellet cell debris. The resulting supernatant contains the crude protein extract.

Purification of Salutaridine Reductase (SalR) from E. coli

Recombinant expression in E. coli is a common method for obtaining pure SalR for characterization.

Protocol Overview:

  • Expression: Transform E. coli with an expression vector containing the SalR cDNA. Induce protein expression, for example, with IPTG.

  • Cell Lysis: Harvest the bacterial cells and resuspend them in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM 2-mercaptoethanol, 10% glycerol). Lyse the cells by sonication or using a French press.

  • Affinity Chromatography: Clarify the lysate by centrifugation and apply the supernatant to a cobalt-affinity resin column (for His-tagged SalR). Wash the column with the lysis buffer and elute the bound protein with an imidazole gradient.

  • Size-Exclusion Chromatography: For further purification, apply the eluted protein to a size-exclusion chromatography column to separate SalR from any remaining contaminants based on size.

Purification of this compound 7-O-acetyltransferase (SalAT) from Papaver somniferum Cell Cultures

Protocol Overview:

  • Ammonium Sulfate Precipitation: Fractionate the crude protein extract with ammonium sulfate to precipitate SalAT.

  • Dye-Ligand Affinity Chromatography: Apply the resolubilized protein fraction to a dye-ligand affinity chromatography column (e.g., Matrex red A). Elute the bound proteins with a salt gradient (e.g., KCl).

  • Gel Filtration Chromatography: Further purify the active fractions by gel filtration chromatography to separate proteins based on their molecular size.

  • Ion-Exchange Chromatography: Use an anion-exchange chromatography column (e.g., Mono Q) to separate proteins based on their charge. Elute with a salt gradient.

  • Second Dye-Ligand Affinity Chromatography: A final purification step can be performed using a different dye-ligand affinity resin (e.g., Fractogel TSK AF Blue).

Enzyme Assay for Salutaridine Reductase (SalR)

Protocol Overview:

  • Reaction Mixture: Prepare a reaction mixture containing potassium phosphate buffer (pH 6.0), NADPH, and the purified SalR enzyme.

  • Initiation: Start the reaction by adding the substrate, salutaridine.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period.

  • Termination: Stop the reaction, for example, by adding a strong acid or by rapid freezing.

  • Analysis: Analyze the formation of this compound using HPLC.

Enzyme Assay for this compound 7-O-acetyltransferase (SalAT)

Protocol Overview:

  • Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., potassium phosphate, pH 7.5), acetyl-CoA, and the purified SalAT enzyme.

  • Initiation: Start the reaction by adding the substrate, this compound.

  • Incubation: Incubate the reaction at the optimal temperature of 47°C.

  • Product Formation and Analysis: The product, this compound-7-O-acetate, is unstable. To measure the formation of thebaine, adjust the pH of the reaction mixture to 8-9 after the enzymatic reaction and incubate further to allow for spontaneous conversion. Thebaine can then be quantified by LC-MS/MS.

LC-MS/MS Analysis of Morphinan Alkaloids

Protocol Overview:

  • Chromatographic Separation: Separate the alkaloids using a reverse-phase HPLC column (e.g., C18). A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol) is typically used.

  • Mass Spectrometric Detection: Detect the eluted alkaloids using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each alkaloid of interest.

Visualizations

Signaling Pathways and Experimental Workflows

Salutaridinol_Biosynthesis R_Reticuline (R)-Reticuline Salutaridine Salutaridine R_Reticuline->Salutaridine This compound (7S)-Salutaridinol Salutaridine->this compound Stereospecific Reduction SalSyn Salutaridine Synthase (SalSyn) SalR Salutaridine Reductase (SalR)

Biosynthesis of this compound from (R)-Reticuline.

Salutaridinol_Branch_Point This compound (7S)-Salutaridinol Salutaridinol_acetate This compound-7-O-acetate This compound->Salutaridinol_acetate Thebaine Thebaine Salutaridinol_acetate->Thebaine Cyclization Dibenz_alkaloids Dibenz[d,f]azonine Alkaloids Salutaridinol_acetate->Dibenz_alkaloids Rearrangement SalAT This compound 7-O-acetyltransferase (SalAT) THS Thebaine Synthase (THS) or Spontaneous (pH 8-9) Rearrangement Spontaneous (pH 7)

This compound as a branch-point intermediate.

Experimental_Workflow_Enzyme_Purification start Papaver somniferum Cell Suspension Culture protein_extraction Protein Extraction start->protein_extraction crude_extract Crude Protein Extract protein_extraction->crude_extract ammonium_sulfate Ammonium Sulfate Precipitation crude_extract->ammonium_sulfate fractionated_protein Fractionated Protein ammonium_sulfate->fractionated_protein affinity_chrom Dye-Ligand Affinity Chromatography fractionated_protein->affinity_chrom gel_filtration Gel Filtration Chromatography affinity_chrom->gel_filtration ion_exchange Ion-Exchange Chromatography gel_filtration->ion_exchange purified_enzyme Purified Enzyme (e.g., SalAT) ion_exchange->purified_enzyme

General workflow for enzyme purification.

Conclusion

This compound represents a critical juncture in the biosynthesis of morphinan alkaloids. Understanding the enzymatic control and the physicochemical factors that dictate its metabolic fate is paramount for the successful metabolic engineering of Papaver somniferum or heterologous systems for the targeted production of high-value pharmaceutical compounds. The data and protocols presented in this guide offer a foundational resource for researchers to further investigate and manipulate this pivotal branch-point, ultimately contributing to the development of improved and sustainable sources of essential medicines.

References

The Gateway to Morphinan Alkaloids: A Technical Guide to the Enzymatic Conversion of (R)-reticuline to Salutaridinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the enzymatic conversion of (R)-reticuline to salutaridinol, a critical juncture in the biosynthesis of morphine and other morphinan alkaloids. This document details the enzymes, reaction kinetics, and experimental protocols essential for researchers in metabolic engineering, synthetic biology, and pharmaceutical development.

Introduction

The transformation of (R)-reticuline to this compound is a two-step enzymatic cascade that establishes the core morphinan skeleton. This conversion is of significant interest for the biotechnological production of opiates, offering a potential alternative to agricultural cultivation of Papaver somniferum (the opium poppy). Understanding the intricacies of the enzymes involved, their kinetics, and the methodologies for their production and characterization is paramount for optimizing and engineering this pathway in microbial hosts.

This guide will focus on the two key enzymes mediating this conversion: Salutaridine Synthase (SalSyn) and Salutaridine Reductase (SalR).

The Enzymatic Pathway

The conversion of (R)-reticuline to this compound proceeds through two distinct enzymatic reactions:

  • Oxidative C-C phenol coupling of (R)-reticuline to salutaridine , catalyzed by Salutaridine Synthase (CYP719B1) , a cytochrome P450-dependent monooxygenase.

  • Stereospecific reduction of salutaridine to (7S)-salutaridinol , catalyzed by Salutaridine Reductase (SalR) , an NADPH-dependent oxidoreductase.

Enzymatic_Conversion cluster_0 Enzymatic Steps R_reticuline (R)-Reticuline Salutaridine Salutaridine R_reticuline->Salutaridine Salutaridine Synthase (CYP719B1) + Cytochrome P450 Reductase + O2 + NADPH NADP NADP+ R_reticuline->NADP H2O 2 H2O R_reticuline->H2O This compound This compound Salutaridine->this compound Salutaridine Reductase (SalR) + NADPH Salutaridine->NADP NADPH NADPH NADPH->R_reticuline NADPH->Salutaridine O2 O2 O2->R_reticuline

Fig. 1: Enzymatic conversion of (R)-reticuline to this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the enzymes involved in the conversion of (R)-reticuline to this compound.

EnzymeOrganismSubstrate(s)KmkcatOptimal pHOptimal Temperature (°C)
Salutaridine Synthase (CYP719B1) Papaver somniferum(R)-Reticuline6.2 µM[1]1.64 min-1[1]8.5[1]30[1]
Salutaridine Reductase (SalR) Papaver somniferumSalutaridine23 µM[2], 13.73 ± 2.28 µM[3]Not Reported6.0 - 6.5[2]Not Reported
NADPH125 µM[2]

Experimental Protocols

Recombinant Enzyme Expression and Purification

4.1.1. Salutaridine Synthase (CYP719B1) and Cytochrome P450 Reductase (CPR)

Salutaridine synthase, being a cytochrome P450 enzyme, requires a partner reductase for activity. Co-expression in insect cells or modification for expression in E. coli is necessary.

Expression in Spodoptera frugiperda (Sf9) Insect Cells: [4]

  • Vector Construction: Clone the full-length cDNA of P. somniferum CYP719B1 and a compatible plant CPR (e.g., from Arabidopsis thaliana) into separate baculovirus transfer vectors (e.g., pFastBac).

  • Bacmid Generation: Transform the recombinant transfer vectors into DH10Bac E. coli cells to generate recombinant bacmids.

  • Virus Amplification: Transfect Sf9 cells with the recombinant bacmids to produce initial viral stocks (V0), followed by subsequent amplification to obtain high-titer stocks (V1, V2).

  • Protein Expression: Co-infect a large-scale Sf9 cell culture with the high-titer baculovirus stocks for both CYP719B1 and CPR. Incubate for 48-72 hours.

  • Cell Harvesting and Lysate Preparation: Harvest the cells by centrifugation. For enzyme assays, the cell pellet can be resuspended in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 20% glycerol) and lysed by sonication or freeze-thaw cycles. For purification, membrane fractions containing the recombinant proteins are typically isolated.

Purification of Salutaridine Synthase (from Sf9 cells):

  • Membrane Fractionation: After cell lysis, perform ultracentrifugation to pellet the microsomal fraction containing the membrane-bound salutaridine synthase and CPR.

  • Solubilization: Resuspend the microsomal pellet in a buffer containing a mild detergent (e.g., CHAPS, Triton X-100) to solubilize the membrane proteins.

  • Affinity Chromatography: If the protein is tagged (e.g., with a His-tag), use an appropriate affinity resin (e.g., Ni-NTA). Elute the bound protein with an imidazole gradient.

  • Further Purification: Additional purification steps, such as ion-exchange or size-exclusion chromatography, may be necessary to achieve high purity.

Expression of a Truncated Salutaridine Synthase in E. coli: [5]

For expression in E. coli, the N-terminal transmembrane domain of salutaridine synthase can be removed to improve solubility and expression.[5] This truncated enzyme can be co-expressed with a compatible CPR. The purification would typically follow standard protocols for His-tagged proteins.

4.1.2. Salutaridine Reductase (SalR)

Expression in E. coli: [3][6]

  • Vector Construction: Clone the full-length cDNA of P. somniferum SalR into an E. coli expression vector (e.g., pRSET-A) with an N-terminal His-tag.

  • Transformation: Transform the recombinant plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Culture and Induction: Grow the transformed cells in LB medium at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG (e.g., 1 mM) and continue to grow at a lower temperature (e.g., 18-25°C) overnight.

  • Cell Harvesting: Harvest the cells by centrifugation.

Purification of Salutaridine Reductase (from E. coli): [3]

  • Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors) and lyse the cells by sonication.

  • Clarification: Centrifuge the lysate to pellet cell debris.

  • Affinity Chromatography: Apply the clarified supernatant to a Ni-NTA affinity column.

  • Washing: Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged SalR with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Buffer Exchange/Desalting: If necessary, remove the imidazole and exchange the buffer using dialysis or a desalting column.

Enzyme Activity Assays

4.2.1. Salutaridine Synthase Assay

This assay measures the formation of salutaridine from (R)-reticuline.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Phosphate buffer (pH 8.0)

    • NADPH

    • (R)-reticuline

    • Enzyme preparation (e.g., microsomal fraction from Sf9 cells or purified enzyme)

  • Incubation: Incubate the reaction mixture at 30°C for a defined period.

  • Reaction Termination: Stop the reaction by adding a solvent like methanol or by adjusting the pH.

  • Product Analysis: Analyze the formation of salutaridine using HPLC or LC-MS.

4.2.2. Salutaridine Reductase Assay

This assay measures the formation of this compound from salutaridine.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Potassium phosphate buffer (pH 6.0-6.5)

    • NADPH

    • Salutaridine

    • Purified SalR enzyme

  • Incubation: Incubate the reaction mixture at the desired temperature for a defined period.

  • Reaction Termination: Stop the reaction, for example, by adding a quenching agent.

  • Product Analysis: Analyze the formation of this compound using HPLC or LC-MS.

Experimental and Logical Workflows

The following diagram illustrates a general workflow for the characterization of the enzymes involved in the conversion of (R)-reticuline to this compound.

Experimental_Workflow cluster_0 Gene to Protein cluster_1 Enzyme Characterization cluster_2 Data Analysis and Application Gene Gene Identification (SalSyn / SalR) Cloning Cloning into Expression Vector Gene->Cloning Expression Heterologous Expression (E. coli / Sf9 cells) Cloning->Expression Purification Protein Purification Expression->Purification Activity_Assay Enzyme Activity Assay Purification->Activity_Assay Kinetic_Analysis Kinetic Analysis (Km, kcat) Activity_Assay->Kinetic_Analysis Optimal_Conditions Determination of Optimal pH and Temperature Activity_Assay->Optimal_Conditions Data_Interpretation Data Interpretation Kinetic_Analysis->Data_Interpretation Optimal_Conditions->Data_Interpretation Metabolic_Engineering Metabolic Engineering Applications Data_Interpretation->Metabolic_Engineering

Fig. 2: A generalized workflow for enzyme characterization.

Regulation of the Pathway

The biosynthesis of morphinan alkaloids in Papaver somniferum is a highly regulated process, occurring in specific cell types, primarily the sieve elements of the phloem and the laticifers. While specific allosteric regulators or post-translational modifications for salutaridine synthase and salutaridine reductase have not been extensively documented, the expression of the genes encoding these enzymes is tightly controlled at the transcriptional level as part of the overall morphine biosynthetic pathway. Factors such as plant development, tissue type, and environmental stimuli are known to influence the expression of these genes.

Conclusion

The enzymatic conversion of (R)-reticuline to this compound represents a cornerstone in the biosynthesis of medically important morphinan alkaloids. This guide provides a foundational resource for researchers aiming to study, engineer, and harness this pathway. The detailed protocols and compiled quantitative data serve as a starting point for further investigation and application in the fields of synthetic biology and pharmaceutical production. Further research into the purification of salutaridine synthase and the determination of the catalytic rate (kcat) of salutaridine reductase will provide a more complete understanding of this vital biosynthetic route.

References

The Pivotal Role of Salutaridine Reductase in Salutaridinol Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Within the intricate biosynthetic pathway of morphine in the opium poppy (Papaver somniferum), the enzyme salutaridine reductase (SalR) plays a critical gatekeeper role. This NAD(P)H-dependent short-chain dehydrogenase/reductase (SDR) catalyzes the stereospecific reduction of salutaridine to (7S)-salutaridinol, a crucial step that channels the morphinan pathway towards the production of thebaine, and subsequently, morphine and codeine.[1][2] Understanding the function, kinetics, and regulation of SalR is paramount for researchers in metabolic engineering and drug development seeking to optimize the production of these valuable alkaloids in both natural and synthetic systems. This technical guide provides an in-depth overview of SalR, consolidating key quantitative data and experimental methodologies to facilitate further research and application.

Core Function and Significance

Salutaridine reductase (EC 1.1.1.248) is a cytosolic enzyme that specifically reduces the C-7 keto group of salutaridine to a hydroxyl group, yielding (7S)-salutaridinol.[3] This stereospecific conversion is essential, as the subsequent enzyme in the pathway, salutaridinol 7-O-acetyltransferase (SalAT), exclusively recognizes the (7S)-epimer for the acetylation reaction that precedes the formation of thebaine.[4] The reaction catalyzed by SalR is a committed step in morphine biosynthesis, making it a key target for understanding and manipulating alkaloid production.

Quantitative Data Summary

The kinetic properties of salutaridine reductase have been characterized, revealing important insights into its catalytic efficiency and substrate interactions. The enzyme exhibits substrate inhibition at high concentrations of salutaridine, a phenomenon that has been investigated through site-directed mutagenesis to improve its catalytic performance.[1][5]

Table 1: Kinetic Parameters of Wild-Type Salutaridine Reductase
SubstrateKm (µM)Vmax (units/mg)kcat (s-1)Reference
Salutaridine23Not ReportedNot Reported[3]
NADPH125Not ReportedNot Reported[3]
Salutaridine15.1 ± 1.91.8 ± 0.10.9 ± 0.05[1]
Table 2: Kinetic Parameters of Salutaridine Reductase Mutants
MutantKm (µM)Vmax (units/mg)kcat (s-1)Ki (Substrate Inhibition, µM)Reference
Wild-Type15.1 ± 1.91.8 ± 0.10.9 ± 0.05180 ± 20[1]
F104A95.2 ± 11.13.5 ± 0.21.7 ± 0.1> 1000[1]
I275A13.5 ± 2.11.2 ± 0.10.6 ± 0.05> 1000[1]
F104A/I275A45.5 ± 5.33.9 ± 0.21.9 ± 0.1> 1000[1][6]

Signaling Pathway and Experimental Workflows

Morphine Biosynthesis Pathway

The following diagram illustrates the position of salutaridine reductase in the morphine biosynthesis pathway, starting from (R)-reticuline.

Morphine_Biosynthesis Reticuline (R)-Reticuline Salutaridine Salutaridine Reticuline->Salutaridine Salutaridine Synthase This compound (7S)-Salutaridinol Salutaridine->this compound Salutaridine Reductase (SalR) (NADPH -> NADP+) Salutaridinol_Acetate This compound-7-O-acetate This compound->Salutaridinol_Acetate This compound-7-O- acetyltransferase (SalAT) Thebaine Thebaine Salutaridinol_Acetate->Thebaine Thebaine Synthase Morphine Morphine Thebaine->Morphine Multiple Steps Experimental_Workflow cluster_cloning Cloning and Expression cluster_purification Purification cluster_assay Enzyme Assay Cloning Clone SalR cDNA into expression vector (e.g., pET) Transformation Transform into E. coli (e.g., BL21(DE3)) Cloning->Transformation Induction Induce protein expression (e.g., with IPTG) Transformation->Induction Cell_Lysis Cell Lysis (Sonication) Induction->Cell_Lysis Affinity_Chrom Cobalt-Affinity Chromatography Cell_Lysis->Affinity_Chrom Thrombin_Cleavage Thrombin Cleavage (to remove His-tag) Affinity_Chrom->Thrombin_Cleavage SEC Size-Exclusion Chromatography Thrombin_Cleavage->SEC Reaction_Setup Prepare reaction mixture: - Purified SalR - Salutaridine - NADPH - Buffer (pH 6.0-6.5) SEC->Reaction_Setup Incubation Incubate at optimal temperature (30-35°C) Reaction_Setup->Incubation Quenching Stop reaction Incubation->Quenching Analysis Analyze product formation (e.g., by HPLC) Quenching->Analysis

References

The Crucial Reduction: A Technical Guide to the Conversion of Salutaridine to Salutaridinol in Morphine Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal enzymatic reduction of salutaridine to its immediate precursor, (7S)-salutaridinol, a critical step in the biosynthetic pathway of morphine within the opium poppy, Papaver somniferum. This document provides a comprehensive overview of the enzyme responsible, salutaridine reductase (SalR), its kinetics, and the experimental protocols for its study, catering to professionals in alkaloid research and pharmaceutical development.

Introduction: The Gateway to Morphinan Alkaloids

The biosynthesis of morphine, a potent analgesic, involves a complex series of enzymatic transformations. A key step in this pathway is the stereospecific reduction of the keto group of salutaridine to form (7S)-salutaridinol.[1][2][3] This reaction is significant as it sets the correct stereochemistry at the C-7 position, which is essential for the subsequent formation of the pentacyclic morphinan ring system characteristic of thebaine and, ultimately, morphine.[2] The enzyme mediating this crucial conversion is Salutaridine:NADPH 7-oxidoreductase, commonly known as salutaridine reductase (SalR).[4][5]

The Enzyme: Salutaridine Reductase (SalR)

Salutaridine reductase (EC 1.1.1.248) is a cytosolic enzyme that belongs to the short-chain dehydrogenase/reductase (SDR) family.[1][2][6] It is highly specific for its substrate, salutaridine, and utilizes NADPH as a cofactor to catalyze the transfer of a pro-S hydride to the C-7 position of salutaridine, yielding the (7S)-epimer of salutaridinol exclusively.[2][4] This high degree of stereospecificity is critical, as only the (7S)-salutaridinol isomer is further metabolized in the morphine pathway.[2][6] The enzyme has been purified from Papaver somniferum cell cultures and has been found to be a single polypeptide.[4]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of salutaridine reductase (SalR) activity, providing a basis for experimental design and comparative analysis.

ParameterValueSource
Michaelis-Menten Constant (Km)
for Salutaridine23 µM[4]
for NADPH125 µM[4]
pH Optimum
Forward Reaction (Salutaridine → this compound)6.0 - 6.5[4]
Reverse Reaction (this compound → Salutaridine)9.0 - 9.5[4]
Molecular Weight (Mr) 52 ± 3 kDa[4]
Isoelectric Point (pI) 4.4[4]

Note: Enzyme kinetics can be subject to substrate inhibition at higher concentrations of salutaridine.[1][7]

Morphine Biosynthesis Pathway: From (R)-Reticuline to Morphine

The conversion of salutaridine to this compound is an integral part of the larger morphine biosynthetic pathway, which originates from the amino acid tyrosine. The following diagram illustrates the key steps leading from (R)-reticuline to morphine, highlighting the position of the salutaridine reductase-catalyzed reaction.

Morphine_Pathway Reticuline (R)-Reticuline Salutaridine Salutaridine Reticuline->Salutaridine Salutaridine Synthase This compound (7S)-Salutaridinol Salutaridine->this compound Salutaridine Reductase (SalR) + NADPH Salutaridinol_Acetate (7S)-Salutaridinol-7-O-acetate This compound->Salutaridinol_Acetate This compound-7-O- acetyltransferase (SalAT) Thebaine Thebaine Salutaridinol_Acetate->Thebaine Spontaneous Codeine Codeine Thebaine->Codeine Multiple Steps Morphine Morphine Codeine->Morphine Codeine-O-demethylase

Figure 1: Simplified morphine biosynthesis pathway.

Experimental Protocols

This section provides a detailed methodology for the purification of salutaridine reductase and the subsequent enzyme activity assay, based on established protocols.[4][6]

Purification of Salutaridine Reductase (SalR)

The purification of SalR from Papaver somniferum cell cultures can be achieved through a multi-step chromatographic process.

SalR_Purification_Workflow start P. somniferum Cell Culture Homogenate centrifugation Centrifugation to obtain crude extract start->centrifugation ammonium_sulfate Ammonium Sulfate Precipitation centrifugation->ammonium_sulfate dialysis1 Dialysis ammonium_sulfate->dialysis1 deae DEAE-Cellulose Chromatography dialysis1->deae sephadex Sephadex G-100 Gel Filtration deae->sephadex blue_sepharose Blue Sepharose CL-6B Affinity Chromatography sephadex->blue_sepharose final_product Purified Salutaridine Reductase (SalR) blue_sepharose->final_product

Figure 2: Workflow for SalR purification.

Methodology:

  • Crude Extract Preparation: Homogenize P. somniferum cells in a suitable buffer and centrifuge to remove cell debris.

  • Ammonium Sulfate Fractionation: Precipitate proteins from the crude extract using a saturated ammonium sulfate solution.

  • Dialysis: Remove excess salt from the protein precipitate by dialysis against a low ionic strength buffer.

  • Anion-Exchange Chromatography: Apply the dialyzed protein solution to a DEAE-cellulose column and elute with a salt gradient to separate proteins based on charge.

  • Gel Filtration Chromatography: Further purify the SalR-containing fractions using a Sephadex G-100 column to separate proteins by size.

  • Affinity Chromatography: The final purification step involves affinity chromatography on a Blue Sepharose CL-6B column, which has a high affinity for nucleotide-binding enzymes like SalR. Elute the purified enzyme with a high concentration of NADP+.

Salutaridine Reductase (SalR) Enzyme Activity Assay

The activity of SalR can be determined by monitoring the consumption of NADPH at 340 nm.

Reaction Mixture:

  • Potassium phosphate buffer (150 mM, pH 6.0)

  • NADPH (100 nmol)

  • Salutaridine (20 nmol)

  • Enzyme solution (containing purified SalR)

Procedure:

  • Prepare the reaction mixture in a total volume of 200 µl, excluding salutaridine.

  • Incubate the mixture for 1-4 minutes at 30°C.

  • Initiate the reaction by adding salutaridine.

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

  • Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADPH.

Logical Relationship of Key Components

The following diagram illustrates the logical relationship between the key components involved in the enzymatic conversion of salutaridine to this compound.

Logical_Relationship cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products Salutaridine Salutaridine (Substrate) SalR Salutaridine Reductase (SalR) Salutaridine->SalR NADPH NADPH (Cofactor) NADPH->SalR This compound (7S)-Salutaridinol SalR->this compound NADP NADP+ SalR->NADP

Figure 3: Key components in the SalR reaction.

Conclusion

The conversion of salutaridine to (7S)-salutaridinol by salutaridine reductase is a well-defined and critical step in morphine biosynthesis. The high substrate and stereospecificity of SalR ensure the correct molecular architecture for the subsequent formation of the morphinan alkaloids. The data and protocols presented in this guide offer a solid foundation for researchers and professionals engaged in the study of alkaloid biosynthesis, metabolic engineering, and the development of novel pharmaceuticals. A thorough understanding of this enzymatic step is paramount for any effort aimed at manipulating the morphine biosynthetic pathway for enhanced production or the synthesis of novel derivatives.

References

Spontaneous Conversion of Salutaridinol to Thebaine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The conversion of salutaridinol to thebaine is a critical step in the biosynthesis of morphine and other morphinan alkaloids. While often perceived as a straightforward spontaneous reaction under acidic conditions, the underlying chemistry is more complex, involving enzymatic activation and a pH-dependent, non-enzymatic rearrangement. This technical guide provides an in-depth analysis of this conversion, detailing the established biosynthetic pathway, the influence of pH on the spontaneous reaction, and comprehensive experimental protocols for its study. The information presented herein is intended to equip researchers with the necessary knowledge to investigate and manipulate this pivotal reaction in the context of synthetic biology, drug development, and metabolic engineering.

Introduction

This compound, a benzylisoquinoline alkaloid, is a key intermediate in the metabolic pathway leading to thebaine, the precursor to a wide range of clinically significant opioids, including morphine and codeine[1]. The transformation of this compound to the pentacyclic structure of thebaine involves a critical ring closure. While early research suggested a spontaneous, acid-catalyzed reaction, subsequent studies have elucidated a more nuanced, two-step process that is initiated by enzymatic activity within the opium poppy (Papaver somniferum)[1][2]. This guide will dissect the established enzymatic and subsequent spontaneous chemical transformations, with a particular focus on the critical role of pH in dictating the reaction's outcome.

The Biosynthetic Pathway: From this compound to Thebaine

Contrary to a direct conversion, the biosynthesis of thebaine from this compound in Papaver somniferum proceeds through an activated intermediate, this compound-7-O-acetate. This process is catalyzed by the enzyme this compound 7-O-acetyltransferase (SalAT)[2][3][4].

Enzymatic Acetylation of this compound

The initial and obligatory step is the acetylation of the 7-hydroxyl group of (7S)-salutaridinol by SalAT, an acetyl-CoA dependent enzyme[2][3][4]. This enzymatic transformation yields this compound-7-O-acetate, a more reactive intermediate primed for the subsequent cyclization[5][6].

  • Enzyme: this compound 7-O-acetyltransferase (SalAT)

  • Substrates: (7S)-salutaridinol, Acetyl-CoA

  • Product: this compound-7-O-acetate

  • Cofactor: None

The Role of Thebaine Synthase (THS)

More recent research has revealed that the conversion of this compound-7-O-acetate to thebaine is not entirely spontaneous in vivo. An enzyme known as Thebaine Synthase (THS) has been identified to catalyze this final step, ensuring efficient and stereospecific formation of thebaine within the plant[7].

  • Enzyme: Thebaine Synthase (THS)

  • Substrate: this compound-7-O-acetate

  • Product: Thebaine

Spontaneous Conversion of this compound-7-O-Acetate: The Critical Influence of pH

In the absence of Thebaine Synthase, this compound-7-O-acetate can undergo a spontaneous allylic elimination to form thebaine. This reaction is highly dependent on the pH of the environment, with different conditions favoring the formation of distinct products[2][6].

The pH-Dependent Product Distribution

There is some conflicting information in the literature regarding the optimal pH for the spontaneous formation of thebaine. However, the preponderance of evidence suggests the following:

  • Basic Conditions (pH 8-9): These conditions strongly favor the formation of thebaine through an intramolecular SN2' reaction[2][6]. The basic environment facilitates the deprotonation of the phenolic hydroxyl group, enhancing its nucleophilicity to attack the dienol system and displace the acetate leaving group.

  • Neutral Conditions (pH ~7): At a neutral pH, the formation of a dibenz[d,f]azonine alkaloid becomes a significant competing reaction[6]. This highlights the importance of strict pH control in both in vivo and in vitro systems to direct the reaction towards the desired product.

  • Acidic Conditions (pH < 5): Some reports suggest that thebaine can also be formed spontaneously under acidic conditions[7]. However, detailed quantitative studies directly comparing the efficiency of thebaine formation at acidic versus basic pH are not extensively available. It is plausible that acid catalysis could facilitate the departure of the acetate leaving group, but this may also promote the formation of other byproducts.

Quantitative Data on pH-Dependent Conversion

While precise kinetic data for the spontaneous conversion across a wide pH range is not available in a single comprehensive study, the following table summarizes the qualitative and semi-quantitative information gathered from the literature.

pH RangePrimary ProductSecondary/Competing ProductsReported Yield/Efficiency
< 5 ThebaineUndetermined byproductsMentioned as feasible, but quantitative data is scarce[7].
~ 7 Dibenz[d,f]azonine alkaloidThebaineFormation of thebaine is significantly reduced[6].
8 - 9 ThebaineMinimal byproductsHigh efficiency for thebaine formation reported[2][6].

Experimental Protocols

Synthesis of this compound-7-O-Acetate

For studying the spontaneous conversion, the synthesis of the precursor, this compound-7-O-acetate, is required.

Protocol: Enzymatic Synthesis using SalAT

  • Expression and Purification of SalAT: Recombinant SalAT can be expressed in E. coli or insect cell lines and purified using affinity chromatography (e.g., His-tag)[4][8].

  • Reaction Mixture:

    • This compound (e.g., 100 µM)

    • Acetyl-CoA (e.g., 200 µM)

    • Purified SalAT (concentration to be optimized)

    • Buffer: 50 mM Tris-HCl, pH 7.5

  • Incubation: Incubate at 30°C for 1-2 hours.

  • Quenching: Stop the reaction by adding an equal volume of ethyl acetate.

  • Extraction: Vortex and centrifuge. Collect the organic layer containing this compound-7-O-acetate.

  • Purification: The product can be further purified by silica gel chromatography if necessary.

Monitoring the Spontaneous Conversion of this compound-7-O-Acetate

Protocol: pH-Dependent Conversion Assay

  • Substrate Preparation: Prepare a stock solution of this compound-7-O-acetate in a suitable organic solvent (e.g., methanol or DMSO).

  • Buffer Preparation: Prepare a series of buffers covering a range of pH values (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8, and borate buffer for pH 8-10).

  • Reaction Setup:

    • In separate microcentrifuge tubes, add a defined volume of each buffer.

    • Initiate the reaction by adding a small aliquot of the this compound-7-O-acetate stock solution to each tube to a final concentration of, for example, 50 µM.

  • Incubation: Incubate the reactions at a controlled temperature (e.g., 25°C or 37°C).

  • Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot from each reaction tube.

  • Quenching and Analysis: Immediately quench the reaction by mixing the aliquot with a mobile phase or a suitable solvent for HPLC analysis. Analyze the samples by HPLC to quantify the remaining this compound-7-O-acetate and the formation of thebaine and other byproducts.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC System:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of an ion-pairing agent or acid (e.g., 0.1% trifluoroacetic acid or formic acid) is commonly used.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where thebaine and related alkaloids have significant absorbance (e.g., 285 nm).

  • Quantification: Use external standards of this compound, thebaine, and, if available, the dibenz[d,f]azonine alkaloid to generate calibration curves for accurate quantification.

Visualizations

Signaling Pathways and Experimental Workflows

Salutaridinol_to_Thebaine_Pathway cluster_enzymatic Enzymatic Steps cluster_spontaneous Spontaneous Conversion This compound This compound SalAT This compound 7-O- acetyltransferase (SalAT) This compound->SalAT AcetylCoA Acetyl-CoA AcetylCoA->SalAT Salutaridinol_acetate This compound-7-O-acetate SalAT->Salutaridinol_acetate Acetylation Thebaine Thebaine Salutaridinol_acetate->Thebaine pH 8-9 Salutaridinol_acetate->Thebaine pH < 5 Dibenzazonine Dibenz[d,f]azonine Alkaloid Salutaridinol_acetate->Dibenzazonine pH ~7 THS Thebaine Synthase (THS) Salutaridinol_acetate->THS THS->Thebaine Enzymatic Conversion Experimental_Workflow Start Start ExpressionPurification Expression & Purification of SalAT Start->ExpressionPurification EnzymaticSynthesis Enzymatic Synthesis of This compound-7-O-acetate ExpressionPurification->EnzymaticSynthesis pH_Assay pH-Dependent Conversion Assay EnzymaticSynthesis->pH_Assay TimeCourse Time-Course Sampling pH_Assay->TimeCourse HPLC_Analysis HPLC Analysis TimeCourse->HPLC_Analysis Data_Analysis Data Analysis (Kinetics & Yields) HPLC_Analysis->Data_Analysis End End Data_Analysis->End

References

The Significance of Salutaridinol in Synthetic Biology and Metabolic Engineering: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salutaridinol, a pivotal intermediate in the biosynthesis of morphinan alkaloids, stands as a critical juncture for metabolic engineering and synthetic biology endeavors aimed at the production of high-value pharmaceuticals. As the direct precursor to thebaine, which can be converted to vital opioids like codeine and morphine, the enzymatic steps producing and consuming this compound are key targets for pathway optimization. This technical guide provides an in-depth analysis of this compound's role in engineered biological systems, detailing the kinetics of associated enzymes, methodologies for pathway reconstruction, and quantitative data from various production platforms.

Introduction

The benzylisoquinoline alkaloids (BIAs) are a diverse class of plant secondary metabolites with a wide array of pharmacological activities. Among these, the morphinan alkaloids, exclusively produced in the opium poppy (Papaver somniferum), are of immense medicinal importance. This compound is a key intermediate in this pathway, positioned at the crossroads of several enzymatic reactions that ultimately lead to the production of morphine.[1] The advent of synthetic biology and metabolic engineering has opened up new avenues for the heterologous production of these complex molecules in microbial hosts such as Saccharomyces cerevisiae and Escherichia coli, offering a potentially more sustainable and controlled alternative to agricultural cultivation.[2] Understanding and manipulating the flux through the this compound node is paramount for enhancing the yield of target opioids and for the synthesis of novel derivatives.

The this compound Biosynthetic Pathway

This compound is synthesized from (R)-reticuline in a multi-step enzymatic cascade. The key enzymes involved in the formation and conversion of this compound are Salutaridine Synthase, Salutaridine Reductase, and this compound 7-O-acetyltransferase.

Biosynthesis of this compound

The formation of this compound from (R)-reticuline involves two key enzymatic steps:

  • (R)-reticuline to Salutaridine: The cytochrome P450 enzyme Salutaridine Synthase (SalSyn) , a member of the CYP719B1 family, catalyzes the intramolecular C-C phenol coupling of (R)-reticuline to form salutaridine.[3][4][5] This reaction requires a cytochrome P450 reductase (CPR) for the transfer of electrons from NADPH.[6]

  • Salutaridine to this compound: The NADPH-dependent enzyme Salutaridine Reductase (SalR) , a short-chain dehydrogenase/reductase, stereospecifically reduces the keto group of salutaridine to a hydroxyl group, yielding (7S)-salutaridinol.[7]

Conversion of this compound to Thebaine

This compound is the direct precursor to thebaine, the first pentacyclic morphinan alkaloid. This conversion is a two-step process:

  • Acetylation of this compound: This compound 7-O-acetyltransferase (SalAT) utilizes acetyl-CoA to acetylate the 7-hydroxyl group of this compound, forming this compound-7-O-acetate.[8][9]

  • Ring Closure to Thebaine: this compound-7-O-acetate then undergoes a spontaneous allylic elimination to form thebaine.[9][10] This cyclization is pH-dependent and can be facilitated by the enzyme Thebaine Synthase (THS) .[11]

Quantitative Data

The following tables summarize key quantitative data related to the enzymes of the this compound pathway and production titers achieved in various engineered systems.

Table 1: Kinetic Parameters of Key Enzymes in this compound Metabolism
EnzymeSubstrateKm (µM)Vmax or kcatOrganismReference
Salutaridine Synthase (CYP719B1)(R)-reticuline6.21.64 min-1 (kcat)Papaver somniferum[12]
Salutaridine Reductase (SalR)Salutaridine7.9 (mM)93 nkat mg-1Papaver bracteatum[13]
This compound 7-O-acetyltransferase (SalAT)This compound7 - 925 pmol/sec/mgPapaver somniferum[9][14]
This compound 7-O-acetyltransferase (SalAT)Acetyl-CoA46 - 54-Papaver somniferum[9][14]
Table 2: Production of this compound-Derived Alkaloids in Engineered Organisms
OrganismProductTiterEngineering StrategyReference
Papaver somniferum (transgenic)Morphine, Codeine, Thebaine41% increase in total alkaloidsOverexpression of SalAT[15]
Papaver somniferum (transgenic)SalutaridineUp to 23% of total alkaloidRNAi suppression of SalAT[15]
Saccharomyces cerevisiaeThebaine6.4 ± 0.3 µg/LMulti-gene pathway reconstruction[16]
Saccharomyces cerevisiaeTyrosol9.90 ± 0.06 g/LMulti-modular engineering[17]
Saccharomyces cerevisiaeSalidroside26.55 ± 0.43 g/LMulti-modular engineering[17]

Experimental Protocols

Heterologous Expression and Purification of this compound Pathway Enzymes

This protocol provides a general framework for the expression and purification of SalR and SalAT in E. coli.

4.1.1. Gene Synthesis and Cloning:

  • Codon-optimize the open reading frames (ORFs) of P. somniferum SalR and SalAT for expression in E. coli.

  • Synthesize the genes and clone them into an expression vector with an N-terminal polyhistidine (His6) tag (e.g., pRSET-A) under the control of a T7 promoter.[2]

4.1.2. Protein Expression:

  • Transform the expression constructs into a suitable E. coli expression strain (e.g., XL1-Blue or ArcticExpress (DE3) for improved protein folding).[2]

  • Grow the cells in Lysogeny Broth (LB) medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.1-1 mM and continue cultivation at a lower temperature (e.g., 16-20°C) for 16-24 hours.

4.1.3. Cell Lysis and Protein Purification:

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors).

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation.

  • Purify the His6-tagged protein from the supernatant using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin.

  • Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM).

  • Elute the protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Assess the purity of the eluted protein by SDS-PAGE.[18]

In Vitro Enzyme Assays

4.2.1. Salutaridine Reductase (SalR) Assay:

  • The reaction mixture (200 µL total volume) should contain 150 mM potassium phosphate buffer (pH 6.0), 100 nmol NADPH, and the purified SalR enzyme.[18]

  • Initiate the reaction by adding 20 nmol of salutaridine.[18]

  • Incubate at 30°C for a defined period (e.g., 1-4 minutes).[18]

  • Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and analyze the products by HPLC or LC-MS.

4.2.2. This compound 7-O-acetyltransferase (SalAT) Assay:

  • The reaction mixture should contain a suitable buffer (e.g., 100 mM Tris-HCl pH 7.5), this compound, acetyl-CoA, and the purified SalAT enzyme.

  • Incubate at 37°C.

  • Terminate the reaction and extract the product for analysis by HPLC or LC-MS.

Quantification of Benzylisoquinoline Alkaloids by HPLC

This protocol provides a general method for the analysis of this compound and related alkaloids.

4.3.1. Sample Preparation:

  • For microbial cultures, extract the alkaloids from the culture supernatant or cell lysate using an appropriate organic solvent (e.g., ethyl acetate or chloroform).

  • For plant tissues, grind the tissue to a fine powder and extract with a solvent such as methanol or a methanol/acid mixture.[19]

  • Evaporate the organic solvent and redissolve the residue in the mobile phase for HPLC analysis.

4.3.2. HPLC Conditions:

  • Column: A C18 reverse-phase column is commonly used.

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium acetate, pH 5.5) is typically employed.[2]

  • Flow Rate: A flow rate of 0.5-1.0 mL/min is standard.

  • Detection: UV detection at a wavelength of 280 nm is suitable for many BIAs. For higher sensitivity and specificity, couple the HPLC system to a mass spectrometer (LC-MS).[20]

Visualizations

Diagram 1: this compound Biosynthetic Pathway

Salutaridinol_Pathway R_Reticuline (R)-Reticuline Salutaridine Salutaridine R_Reticuline->Salutaridine NADPH, O2 CPR This compound This compound Salutaridine->this compound NADPH Salutaridinol_Acetate This compound-7-O-acetate This compound->Salutaridinol_Acetate Acetyl-CoA Thebaine Thebaine Salutaridinol_Acetate->Thebaine Spontaneous/ Enzymatic SalSyn Salutaridine Synthase (CYP719B1) SalR Salutaridine Reductase (SalR) SalAT This compound 7-O-acetyltransferase (SalAT) THS Thebaine Synthase (THS)

Caption: The enzymatic conversion of (R)-Reticuline to Thebaine via this compound.

Diagram 2: Experimental Workflow for Heterologous Production

Experimental_Workflow cluster_design Design & Construction cluster_expression Expression & Production cluster_analysis Analysis Gene_Selection Gene Selection (SalR, SalAT, etc.) Codon_Optimization Codon Optimization for Host Gene_Selection->Codon_Optimization Vector_Construction Expression Vector Construction Codon_Optimization->Vector_Construction Host_Transformation Host Transformation (Yeast/E. coli) Vector_Construction->Host_Transformation Fermentation Fermentation & Induction Host_Transformation->Fermentation Extraction Metabolite Extraction Fermentation->Extraction Quantification HPLC/LC-MS Quantification Extraction->Quantification Data_Analysis Data Analysis & Optimization Quantification->Data_Analysis Data_Analysis->Gene_Selection Iterative Improvement

Caption: A generalized workflow for the metabolic engineering of this compound-derived alkaloids.

Conclusion

This compound represents a critical control point in the biosynthesis of medicinally important morphinan alkaloids. A thorough understanding of the enzymes that govern its formation and conversion is essential for the successful metabolic engineering of this pathway in heterologous hosts. The data and protocols presented in this guide provide a comprehensive resource for researchers aiming to harness the power of synthetic biology to produce these valuable compounds. Future work will likely focus on the discovery of novel enzyme variants with improved kinetics, the fine-tuning of gene expression levels, and the optimization of fermentation conditions to further enhance production titers and move towards commercially viable microbial cell factories for opioid manufacturing.

References

The Occurrence and Distribution of Salutaridinol in Papaver Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salutaridinol, a benzylisoquinoline alkaloid, is a pivotal intermediate in the biosynthesis of morphinan alkaloids within several species of the genus Papaver.[1] As the direct precursor to thebaine, it occupies a critical juncture in the metabolic pathway leading to the production of pharmaceutically significant compounds such as codeine and morphine.[1] Understanding the natural occurrence, distribution, and biosynthesis of this compound is crucial for endeavors in metabolic engineering, synthetic biology, and the development of novel production platforms for these valuable therapeutic agents. The concentration of this compound can serve as an indicator of the metabolic flux through the morphine biosynthesis pathway.[1] This technical guide provides a comprehensive overview of the current knowledge on this compound in Papaver species, including its biosynthetic pathway, and outlines experimental protocols for its analysis.

Natural Occurrence and Distribution

This compound is primarily associated with Papaver species known to produce morphinan alkaloids. Its presence is intrinsically linked to the expression of a specific set of biosynthetic enzymes.

Qualitative Distribution

The gene transcript for this compound 7-O-acetyltransferase (SalAT), the enzyme that converts this compound to this compound-7-O-acetate (the immediate precursor of thebaine), has been detected in Papaver somniferum, Papaver orientale, and Papaver bracteatum.[2][3] This indicates the genetic potential for this compound synthesis and conversion in these species. Within Papaver somniferum, the enzymes involved in the later stages of morphine biosynthesis, including those acting on this compound, are localized in the vascular tissues, particularly the phloem sieve elements and laticifers of the capsule and stem.

Quantitative Data

Direct quantitative data on the concentration of this compound in various Papaver species and tissues are scarce in the existing scientific literature. As a transient intermediate in a metabolic pathway, this compound likely exists at very low concentrations, making its detection and quantification challenging. Most alkaloid profiling studies in Papaver have focused on the major, end-product alkaloids.

However, the presence and concentration of its immediate precursor, salutaridine, can provide an indirect indication of the potential for this compound formation. The table below summarizes the available data on salutaridine in select Papaver species.

Papaver SpeciesPlant PartCompoundConcentration/RemarkReference
Papaver bracteatum-SalutaridineMajor alkaloid
Papaver pseudo-orientaleDry LatexSalutaridineMinor alkaloid

Note: The data on salutaridine should be interpreted with caution and does not directly reflect the concentration of this compound. Further targeted quantitative studies are required to determine the precise levels of this compound in different Papaver species and tissues.

Biosynthesis of this compound

This compound is synthesized from (R)-reticuline in a series of enzymatic steps. The pathway is a branch of the broader benzylisoquinoline alkaloid biosynthesis.

(R)-Reticuline → Salutaridine → this compound → this compound-7-O-acetate → Thebaine

  • (R)-Reticuline to Salutaridine: The conversion of (R)-reticuline to salutaridine is catalyzed by the enzyme salutaridine synthase , a cytochrome P450 enzyme.[1]

  • Salutaridine to this compound: Salutaridine is then reduced to (7S)-salutaridinol by salutaridine:NADPH 7-oxidoreductase .[1]

  • This compound to Thebaine: this compound is acetylated at the 7-hydroxyl group by This compound 7-O-acetyltransferase (SalAT) to form this compound-7-O-acetate. This intermediate then spontaneously undergoes allylic elimination to form thebaine.[1]

Signaling Pathway Diagram

Salutaridinol_Biosynthesis Reticuline (R)-Reticuline Salutaridine Salutaridine Reticuline->Salutaridine Salutaridine synthase This compound This compound Salutaridine->this compound Salutaridine:NADPH 7-oxidoreductase Salutaridinol_Acetate This compound-7-O-acetate This compound->Salutaridinol_Acetate This compound 7-O-acetyltransferase Thebaine Thebaine Salutaridinol_Acetate->Thebaine Spontaneous allylic elimination

Caption: Biosynthetic pathway of this compound from (R)-reticuline.

Experimental Protocols

The following section outlines a generalized experimental workflow for the extraction, isolation, and quantification of this compound from Papaver plant material. It is important to note that this protocol is a composite of methods used for minor alkaloid analysis and would require optimization and validation for the specific quantification of this compound. The availability of a certified analytical standard for this compound is a critical prerequisite for accurate quantification.

Sample Preparation and Extraction

This workflow details the initial steps for processing plant material to obtain a crude alkaloid extract.

Extraction_Workflow Start Plant Material (e.g., capsules, latex) FreezeDry Freeze-drying Start->FreezeDry Grind Grinding to a fine powder FreezeDry->Grind Extract Extraction with acidified methanol/ethanol Grind->Extract Filter Filtration Extract->Filter Evaporate Evaporation of solvent under reduced pressure Filter->Evaporate Resuspend Resuspension in acidic aqueous solution Evaporate->Resuspend CrudeExtract Crude Alkaloid Extract Resuspend->CrudeExtract

Caption: General workflow for the extraction of alkaloids from Papaver species.

Detailed Methodology:

  • Plant Material Collection: Collect fresh plant material (e.g., capsules, stems, or latex). For comparative studies, ensure consistent collection from plants at the same developmental stage.

  • Stabilization: Immediately freeze the collected material in liquid nitrogen to quench enzymatic activity and preserve the metabolic profile.

  • Lyophilization: Freeze-dry the plant material to remove water, which facilitates grinding and improves extraction efficiency.

  • Grinding: Grind the dried plant material to a fine, homogeneous powder using a ball mill or a similar grinder.

  • Extraction:

    • Weigh a precise amount of the powdered plant material (e.g., 100 mg).

    • Add an appropriate volume of an acidified solvent, such as methanol or ethanol with 0.1% formic acid (e.g., 10 mL). The acid ensures that the alkaloids are in their protonated, more soluble salt form.

    • Sonciate the mixture for a defined period (e.g., 30 minutes) to enhance cell disruption and extraction.

    • Agitate the mixture on a shaker at room temperature for a specified duration (e.g., 2 hours).

  • Clarification: Centrifuge the extract at high speed (e.g., 10,000 x g for 15 minutes) to pellet the solid plant debris.

  • Solvent Removal: Carefully decant the supernatant and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Reconstitution: Resuspend the dried extract in a known volume of an acidic aqueous solution (e.g., 1 mL of 1% acetic acid).

Solid-Phase Extraction (SPE) for Sample Clean-up

A solid-phase extraction step is recommended to remove interfering compounds and enrich the alkaloid fraction.

Methodology:

  • Column Conditioning: Condition a C18 SPE cartridge by sequentially passing methanol and then acidified water (e.g., 0.1% formic acid) through it.

  • Sample Loading: Load the reconstituted crude extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove highly polar impurities.

  • Elution: Elute the alkaloids from the cartridge using a stronger solvent, such as methanol or acetonitrile, optionally containing a small amount of acid or base to facilitate the elution of specific alkaloids.

  • Drying and Reconstitution: Evaporate the eluate to dryness and reconstitute the purified extract in a suitable solvent for LC-MS/MS analysis (e.g., the initial mobile phase).

Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the sensitive and selective quantification of low-abundance alkaloids like this compound.

Instrumentation and Conditions (Example):

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient elution using:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Program: A suitable gradient to separate this compound from other alkaloids and matrix components. This would need to be empirically developed.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF) equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) would be used for quantification on a triple quadrupole instrument. This involves selecting a specific precursor ion for this compound and monitoring one or more of its characteristic product ions. The precursor/product ion transitions would need to be determined by infusing a pure standard of this compound.

Quantification:

  • Standard Curve: A standard curve must be generated using a certified analytical standard of this compound of known purity and concentration. The curve should cover the expected concentration range of this compound in the samples.

  • Internal Standard: The use of a suitable internal standard (e.g., a structurally similar compound not present in the plant extract or a stable isotope-labeled version of this compound) is highly recommended to correct for variations in extraction efficiency and instrument response.

  • Validation: The analytical method should be validated according to standard guidelines, including assessments of linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.

Conclusion

This compound is a key, yet underquantified, intermediate in the biosynthesis of morphinan alkaloids in several Papaver species. While its presence can be inferred from the detection of related gene transcripts and its precursor, salutaridine, a significant research gap exists regarding its quantitative distribution across different species and plant tissues. The development of a validated analytical method, contingent on the availability of a pure analytical standard, is essential for future research in this area. Such studies will be invaluable for a more complete understanding of the regulation of the morphine biosynthetic pathway and for guiding metabolic engineering strategies aimed at enhancing the production of valuable pharmaceutical compounds.

References

Methodological & Application

Application Note: HPLC-Based Quantification of Salutaridinol in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the quantitative analysis of Salutaridinol in plant extracts, particularly from Papaver species, using High-Performance Liquid Chromatography (HPLC) with UV detection. This compound is a critical benzylisoquinoline alkaloid intermediate in the biosynthetic pathway of morphine.[1] Its quantification is essential for researchers in metabolic engineering, drug development, and plant biochemistry to assess the flux through the morphine production pathway.[1] The described method includes a robust protocol for sample extraction using solid-phase extraction (SPE) for cleanup, followed by a validated reverse-phase HPLC (RP-HPLC) method for accurate quantification.

Introduction

This compound is a key intermediate metabolite produced in the opium poppy, Papaver somniferum.[1] It is synthesized from (R)-reticuline via the precursor salutaridine and is subsequently converted to thebaine, the first pentacyclic alkaloid in the morphine pathway.[1][2] The concentration of this compound in plant tissues can serve as an indicator of the efficacy of specific enzymatic steps, namely the activity of salutaridine:NADPH 7-oxidoreductase and this compound 7-O-acetyltransferase.[1] Therefore, a reliable and accurate analytical method for its quantification is crucial for studies aimed at understanding and manipulating the biosynthesis of morphinan alkaloids.

This protocol outlines a comprehensive workflow, from plant sample preparation and extraction to HPLC analysis and method validation, designed for researchers, scientists, and drug development professionals.

Salutaridinol_Biosynthesis Reticuline (R)-Reticuline Salutaridine Salutaridine Reticuline->Salutaridine Salutaridine synthase This compound This compound Salutaridine->this compound Salutaridine reductase (SalR) Salutaridinol_Acetate This compound-7-O-acetate This compound->Salutaridinol_Acetate this compound 7-O- acetyltransferase (SalAT) Thebaine Thebaine Salutaridinol_Acetate->Thebaine Spontaneous or Thebaine synthase Morphine ... Thebaine->Morphine

Caption: Simplified biosynthetic pathway of morphine highlighting this compound.

Experimental Protocols

  • Plant Material: Dried Papaver somniferum capsules, stems, or other relevant tissues.

  • Standards: this compound reference standard (purity >98%).

  • Solvents: HPLC grade methanol, acetonitrile, and water; analytical grade acetic acid and ammonia solution (28%).

  • SPE Cartridges: Reversed-phase cation-exchange cartridges (e.g., Oasis MCX).

  • Filters: 0.22 µm syringe filters (PTFE or nylon).

This protocol is adapted from established methods for extracting opium alkaloids from Papaver plants.[3][4]

  • Homogenization: Grind dried plant material into a fine powder using a mortar and pestle or a mill.

  • Extraction:

    • Accurately weigh 50 mg of the powdered sample into a centrifuge tube.

    • Add 5 mL of 5% acetic acid in water.

    • Sonicate the mixture for 30 minutes in a water bath.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Carefully collect the supernatant for the cleanup step.

SPE is employed to remove interfering matrix components and concentrate the target analyte.[3][4]

  • Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of 5% acetic acid.

  • Loading: Load 3 mL of the supernatant from the extraction step onto the conditioned cartridge.

  • Washing:

    • Wash the cartridge with 5 mL of 0.1 M HCl to remove acidic and neutral impurities.

    • Wash the cartridge with 5 mL of methanol to remove non-polar impurities.

  • Elution: Elute the alkaloids, including this compound, with 5 mL of a freshly prepared mixture of 28% ammonia solution and methanol (5:95 v/v).

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial HPLC mobile phase (e.g., 90:10 Water:Acetonitrile with 10 mM ammonium acetate).

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

Caption: Workflow for the quantification of this compound from plant extracts.

HPLC Analysis and Quantification

The following conditions are a starting point and may require optimization for specific instrumentation and plant matrices.

ParameterRecommended Condition
Instrument HPLC System with UV/Vis or DAD Detector
Column C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water, pH adjusted to 5.0
Mobile Phase B Acetonitrile
Gradient 0-2 min: 10% B; 2-15 min: 10-50% B; 15-18 min: 50-90% B; 18-20 min: 90% B; 20-22 min: 90-10% B; 22-27 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 285 nm
Injection Volume 10 µL
  • Stock Solution: Prepare a 1 mg/mL stock solution of the this compound reference standard in methanol. Store at -20°C.

  • Working Standards: Prepare a series of working standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with the initial mobile phase.

  • Calibration Curve: Inject each working standard in triplicate. Construct a calibration curve by plotting the peak area against the concentration. The linearity of the curve should be confirmed by a correlation coefficient (r²) > 0.995.

Method Validation Summary

A full method validation should be performed according to ICH guidelines to ensure the reliability of the results. Key validation parameters are summarized below.

ParameterDescriptionAcceptance Criteria (Example)
Specificity Ability to assess the analyte unequivocally in the presence of other components.Peak purity index > 0.999; Baseline resolution from adjacent peaks.
Linearity & Range Proportionality of peak area to concentration over a defined range.Correlation coefficient (r²) ≥ 0.995.
Accuracy (% Recovery) Closeness of the measured value to the true value. Assessed by spiking a blank matrix with known concentrations.90 - 110% recovery.
Precision (% RSD) Closeness of agreement between a series of measurements. Assessed at repeatability (intra-day) and intermediate precision (inter-day) levels.RSD ≤ 2% for repeatability; RSD ≤ 3% for intermediate precision.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified.Signal-to-Noise Ratio ≥ 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise Ratio ≥ 10:1.

Conclusion

The method described in this application note provides a comprehensive and robust framework for the extraction, cleanup, and quantification of this compound from plant extracts. The combination of acidic extraction with SPE cleanup ensures a clean sample, minimizing matrix effects and improving analytical accuracy. The proposed RP-HPLC method is suitable for baseline separation and sensitive detection. This protocol serves as a valuable tool for researchers investigating the biosynthesis of benzylisoquinoline alkaloids and for professionals involved in the development of pharmaceuticals derived from Papaver species. Proper method validation is essential before application to routine analysis.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Salutaridinol and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salutaridinol and its derivatives are key intermediates in the biosynthetic pathway of morphine and other related alkaloids in the opium poppy (Papaver somniferum)[1][2]. Accurate and sensitive analytical methods are crucial for understanding the flux through this pathway, for metabolic engineering efforts to improve the production of therapeutic compounds, and for quality control in drug development. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers a powerful tool for the qualitative and quantitative analysis of these compounds.

This document provides detailed application notes and experimental protocols for the mass spectrometry analysis of this compound and its key derivatives, this compound-7-O-acetate and Thebaine.

Chemical Structures and Properties

A thorough understanding of the chemical properties of the target analytes is fundamental for method development.

CompoundChemical FormulaMolecular Weight ( g/mol )Exact Mass (Da)
This compoundC₁₉H₂₃NO₄329.39329.1627
This compound-7-O-acetateC₂₁H₂₅NO₅371.43371.1733
ThebaineC₁₉H₂₁NO₃311.37311.1521

Signaling Pathway: Morphine Biosynthesis

This compound is a critical intermediate in the conversion of (R)-reticuline to morphine. The following diagram illustrates the key enzymatic steps involving this compound and its derivatives.

Morphine_Biosynthesis Reticuline (R)-Reticuline Salutaridine Salutaridine Reticuline->Salutaridine Salutaridine synthase This compound This compound Salutaridine->this compound Salutaridine reductase (SalR) Salutaridinol_acetate This compound-7-O-acetate This compound->Salutaridinol_acetate This compound-7-O- acetyltransferase (SalAT) Thebaine Thebaine Salutaridinol_acetate->Thebaine Spontaneous or Thebaine synthase Morphine ... Morphine Thebaine->Morphine

Figure 1: Key steps in the morphine biosynthesis pathway involving this compound.

Experimental Protocols

Sample Preparation from Papaver somniferum

Effective sample preparation is critical for accurate quantification and to minimize matrix effects. The following protocol is a general guideline for the extraction of alkaloids from plant material.

Materials:

  • Plant tissue (e.g., poppy capsules, stems)

  • Liquid nitrogen

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Centrifuge tubes (50 mL)

  • Syringe filters (0.22 µm, PTFE)

  • Ultrasonic bath

  • Centrifuge

Procedure:

  • Freeze the plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Weigh approximately 100 mg of the powdered tissue into a 50 mL centrifuge tube.

  • Add 10 mL of extraction solvent (Methanol with 0.1% formic acid).

  • Vortex the mixture for 1 minute.

  • Sonicate the sample in an ultrasonic bath for 30 minutes.

  • Centrifuge the sample at 4000 rpm for 15 minutes.

  • Carefully collect the supernatant and filter it through a 0.22 µm PTFE syringe filter into an LC-MS vial.

  • The sample is now ready for LC-MS analysis. For quantitative analysis, a dilution series may be necessary to bring the analyte concentrations within the linear range of the instrument.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B over several minutes, hold for a short period, and then return to the initial conditions for equilibration. The exact gradient should be optimized for the specific separation.

  • Flow Rate: 0.2-0.4 mL/min for UHPLC systems.

  • Column Temperature: 40 °C.

  • Injection Volume: 1-5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.

  • Source Parameters: These should be optimized for the specific instrument and compounds, but typical starting points include:

    • Capillary Voltage: 3.0-4.0 kV

    • Source Temperature: 120-150 °C

    • Desolvation Temperature: 350-450 °C

    • Gas flows (nebulizer, drying gas) should be optimized for maximum signal intensity.

Quantitative Data and Fragmentation

Quantitative analysis by LC-MS/MS relies on the specific detection of precursor-to-product ion transitions in MRM mode. The following table summarizes the key mass spectrometry parameters for this compound and its derivatives. While specific experimental data for this compound and its acetate are limited in publicly available literature, the values presented are based on their chemical structures and known fragmentation patterns of similar alkaloids[3]. It is crucial to experimentally verify and optimize these transitions on the specific instrument being used.

CompoundPrecursor Ion (Q1) [M+H]⁺ (m/z)Product Ion (Q3) (m/z)Collision Energy (eV) (Typical Range)Proposed Fragmentation
This compound 330.2312.215-25Loss of H₂O
297.220-30Loss of H₂O and CH₃
284.225-35Loss of C₂H₅NO
This compound-7-O-acetate 372.2312.215-25Loss of CH₃COOH
297.220-30Loss of CH₃COOH and CH₃
284.225-35Loss of CH₃COOH and C₂H₅N
Thebaine 312.2297.120-30Loss of CH₃
281.125-35Loss of OCH₃
254.130-40Further fragmentation

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for the analysis of this compound and its derivatives.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plant_Material Plant Material (Papaver somniferum) Grinding Grinding in Liquid N2 Plant_Material->Grinding Extraction Extraction with Methanol/Formic Acid Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration LC_Separation LC Separation (C18 Column) Filtration->LC_Separation ESI_Ionization ESI Ionization (Positive Mode) LC_Separation->ESI_Ionization MRM_Detection MRM Detection (Triple Quadrupole) ESI_Ionization->MRM_Detection Peak_Integration Peak Integration MRM_Detection->Peak_Integration Quantification Quantification (Calibration Curve) Peak_Integration->Quantification Reporting Reporting Quantification->Reporting

Figure 2: General experimental workflow for the analysis of this compound derivatives.

Logical_Workflow Define_Objective Define Analytical Objective (e.g., Quantify this compound) Method_Development Method Development Define_Objective->Method_Development Sample_Collection Sample Collection and Preparation Method_Development->Sample_Collection Data_Acquisition LC-MS/MS Data Acquisition Sample_Collection->Data_Acquisition Data_Processing Data Processing and Analysis Data_Acquisition->Data_Processing Results_Interpretation Results Interpretation Data_Processing->Results_Interpretation

Figure 3: Logical workflow for a quantitative mass spectrometry study.

Conclusion

The methods outlined in this document provide a robust framework for the sensitive and specific analysis of this compound and its key derivatives using LC-MS/MS. Adherence to detailed protocols for sample preparation and instrument operation is essential for obtaining high-quality, reproducible data. The provided quantitative parameters and workflow diagrams serve as a valuable resource for researchers in the fields of plant biochemistry, metabolic engineering, and pharmaceutical sciences. It is important to emphasize that the provided MRM transitions for this compound and this compound-7-O-acetate are predictive and require experimental validation.

References

Application Notes and Protocols for In Vitro Salutaridinol Synthesis via Recombinant Salutaridine Reductase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salutaridinol is a critical intermediate in the biosynthesis of morphinan alkaloids, including morphine and codeine.[1] The stereospecific reduction of salutaridine to (7S)-salutaridinol is catalyzed by the enzyme salutaridine reductase (SalR; EC 1.1.1.248), a key step that sets the correct stereochemistry for subsequent enzymatic transformations leading to the formation of the pentacyclic ring system of thebaine.[1][2] The heterologous expression of SalR in microbial systems, such as Escherichia coli, provides a robust and scalable platform for the in vitro synthesis of this compound, enabling detailed enzymatic studies and the development of biocatalytic processes for the production of valuable pharmaceuticals.

This document provides detailed protocols for the recombinant expression of Papaver somniferum salutaridine reductase in E. coli, its purification, and the subsequent in vitro enzymatic synthesis of this compound.

Biosynthetic Pathway of Morphine

The synthesis of morphine from (R)-reticuline involves a series of enzymatic steps. Salutaridine synthase, a cytochrome P450 enzyme, catalyzes the C-C phenol coupling of (R)-reticuline to form salutaridine.[3][4] Salutaridine reductase then reduces the C-7 keto group of salutaridine to the (7S)-hydroxyl group of this compound, utilizing NADPH as a cofactor.[5][6] This is a crucial step, as only the (S)-configuration of this compound is biologically active and can be further converted to thebaine and subsequently to codeine and morphine.[2][5]

Salutaridinol_Synthesis_Pathway cluster_nadph R_reticuline (R)-Reticuline Salutaridine Salutaridine R_reticuline->Salutaridine Salutaridine Synthase (CYP719B1) This compound (7S)-Salutaridinol Salutaridine->this compound Salutaridine Reductase (SalR) + NADPH Salutaridine->this compound Thebaine Thebaine This compound->Thebaine this compound Acetyltransferase (SalAT) NADPH NADPH NADP NADP+

Caption: Biosynthetic pathway from (R)-reticuline to Thebaine, highlighting the role of Salutaridine Reductase.

Quantitative Data Summary

ParameterValueOrganism/ConditionsReference
Enzyme Salutaridine Reductase (SalR)Papaver somniferum[7]
Molecular Weight (Mr) 52 +/- 3 kDaPurified from cell culture[7]
Isoelectric Point (pI) 4.4Purified from cell culture[7]
Optimal pH (Forward Reaction) 6.0 - 6.5In vitro assay[7][8]
Optimal pH (Reverse Reaction) 9.0 - 9.5In vitro assay[7][8]
Apparent Km (Salutaridine) 23 µMIn vitro assay[7]
Apparent Km (NADPH) 125 µMIn vitro assay[7]
Cofactor NADPH[2][5]

Experimental Protocols

Recombinant Expression of Salutaridine Reductase in E. coli

This protocol describes the heterologous expression of His-tagged SalR in E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector containing the SalR gene with an N-terminal His₆-tag (e.g., pRSET-A)[9]

  • Luria-Bertani (LB) medium

  • Appropriate antibiotic (e.g., ampicillin)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Procedure:

  • Transform the E. coli expression strain with the SalR expression plasmid using a standard transformation protocol.[10][11]

  • Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

  • Inoculate a single colony into 5 mL of LB medium with the selective antibiotic and grow overnight at 37°C with shaking (200 rpm).[12]

  • Inoculate 1 L of LB medium (with antibiotic) with the overnight culture to an initial OD₆₀₀ of 0.1.

  • Grow the culture at 37°C with shaking (200 rpm) until the OD₆₀₀ reaches 0.5-0.6.[12]

  • Induce protein expression by adding IPTG to a final concentration of 0.1 - 1 mM.

  • Continue to incubate the culture for an additional 4-16 hours at a reduced temperature (e.g., 18-25°C) to enhance soluble protein expression.

  • Harvest the cells by centrifugation at 8,000 x g for 10 minutes at 4°C.[5] The cell pellet can be stored at -80°C or used immediately for purification.

Purification of Recombinant Salutaridine Reductase

This protocol outlines the purification of His-tagged SalR using immobilized metal affinity chromatography (IMAC).

Materials:

  • Lysis Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM 2-mercaptoethanol, 10% (w/v) glycerol.[5]

  • Cobalt-affinity resin (e.g., Talon® resin).[5]

  • Wash Buffer: Lysis buffer with 10-20 mM imidazole.

  • Elution Buffer: Lysis buffer with 250 mM imidazole.

  • Lysozyme

  • DNase I

  • Protease inhibitor cocktail

Procedure:

  • Resuspend the cell pellet in ice-cold Lysis Buffer (approximately 5 mL per gram of wet cell paste).

  • Add lysozyme, DNase I, and a protease inhibitor cocktail.

  • Incubate on ice for 30 minutes.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C to remove cell debris.[5]

  • Equilibrate the cobalt-affinity resin with Lysis Buffer.

  • Add the clarified supernatant to the equilibrated resin and incubate with gentle mixing for 30-60 minutes at 4°C.[5]

  • Pack the resin into a column and wash with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.

  • Elute the His-tagged SalR with Elution Buffer.

  • Collect fractions and analyze by SDS-PAGE to assess purity.

  • Pool the purest fractions and dialyze against a suitable storage buffer (e.g., Lysis Buffer without imidazole).

  • For higher purity, an optional size-exclusion chromatography step can be performed.[6]

SalR_Purification_Workflow Start E. coli Culture with Recombinant SalR Harvest Cell Harvesting (Centrifugation) Start->Harvest Lysis Cell Lysis (Sonication) Harvest->Lysis Clarification Clarification of Lysate (Centrifugation) Lysis->Clarification Binding Binding to Cobalt-Affinity Resin Clarification->Binding Wash Washing Step Binding->Wash Elution Elution of SalR Wash->Elution Analysis Purity Analysis (SDS-PAGE) Elution->Analysis End Purified SalR Analysis->End

Caption: Workflow for the purification of recombinant SalR.

In Vitro Synthesis of this compound

This protocol details the enzymatic conversion of salutaridine to this compound using purified recombinant SalR.

Materials:

  • Purified recombinant SalR

  • Reaction Buffer: 150 mM Potassium phosphate buffer, pH 6.0.[5]

  • Salutaridine stock solution (in a suitable solvent like DMSO)

  • NADPH stock solution (in water or buffer)

  • Quenching solution (e.g., methanol or acetonitrile)

  • HPLC system for product analysis

Procedure:

  • Prepare a reaction mixture in a total volume of 200 µL containing:

    • 150 mM Potassium phosphate buffer, pH 6.0[5]

    • 100 nmol NADPH[5]

    • Purified SalR enzyme (amount to be optimized)

  • Pre-incubate the reaction mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding 20 nmol of salutaridine.[5]

  • Incubate the reaction at 30°C for a defined period (e.g., 1-10 minutes). Time-course experiments are recommended to determine the optimal reaction time.

  • Stop the reaction by adding an equal volume of quenching solution (e.g., 200 µL of methanol).

  • Centrifuge the quenched reaction mixture to pellet any precipitated protein.

  • Analyze the supernatant by HPLC to quantify the formation of this compound. A LiChrospher 60 RP-select B HPLC column or equivalent can be used.[5]

InVitro_Synthesis_Workflow Start Prepare Reaction Mixture (Buffer, NADPH, SalR) Preincubation Pre-incubate at 30°C Start->Preincubation Reaction_Start Add Salutaridine to Initiate Reaction Preincubation->Reaction_Start Incubation Incubate at 30°C Reaction_Start->Incubation Quench Stop Reaction (e.g., with Methanol) Incubation->Quench Analysis Analyze Product (HPLC) Quench->Analysis End Quantified this compound Analysis->End

Caption: Experimental workflow for the in vitro synthesis of this compound.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the recombinant expression, purification, and application of salutaridine reductase for the in vitro synthesis of this compound. These methods are foundational for researchers in metabolic engineering, synthetic biology, and pharmaceutical development, enabling the production and detailed study of this key intermediate in the biosynthesis of valuable morphinan alkaloids. The stereospecificity of SalR makes it an invaluable biocatalyst for producing the biologically active (7S)-salutaridinol.[2][5]

References

Application Note: Cell-Free Enzymatic Synthesis of Thebaine from Salutaridinol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Thebaine is a critical pentacyclic opiate alkaloid and a key precursor in the semi-synthesis of numerous pharmaceutical compounds, including codeine, morphine, naloxone, and oxycodone. Traditional production relies on extraction from the opium poppy (Papaver somniferum), which is subject to agricultural variability and complex supply chains. Cell-free enzymatic synthesis offers a promising alternative, providing a controlled, scalable, and potentially more sustainable manufacturing platform. This document outlines the principles and protocols for the in-vitro synthesis of thebaine from the precursor (7S)-salutaridinol using a two-enzyme cascade. This pathway leverages Salutaridinol 7-O-acetyltransferase (SalAT) and Thebaine Synthase (THS) to achieve a high-yield conversion.

Biochemical Pathway

The conversion of this compound to thebaine proceeds in two sequential enzymatic steps:

  • Acetylation of this compound: this compound 7-O-acetyltransferase (SalAT) catalyzes the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the 7-hydroxyl group of (7S)-salutaridinol. This reaction produces the intermediate, (7S)-salutaridinol-7-O-acetate.[1][2][3]

  • Ring Closure to Thebaine: While the subsequent allylic elimination to form thebaine can occur spontaneously at a basic pH (8-9), the reaction is efficiently and specifically catalyzed at physiological pH (7.0) by the enzyme Thebaine Synthase (THS).[4][5][6] THS accelerates the formation of thebaine and prevents the degradation of the unstable acetate intermediate.[5]

Thebaine_Synthesis_Pathway This compound This compound SalAT This compound 7-O-acetyltransferase (SalAT) This compound->SalAT AcetylCoA Acetyl-CoA AcetylCoA->SalAT CoA CoA SalAT->CoA releases Salutaridinol_Acetate This compound-7-O-acetate SalAT->Salutaridinol_Acetate THS Thebaine Synthase (THS) (or spontaneous at pH 8-9) Salutaridinol_Acetate->THS Thebaine Thebaine THS->Thebaine

Figure 1: Enzymatic pathway from this compound to Thebaine.

Quantitative Data Summary

The kinetic properties of the key enzymes involved in thebaine synthesis are crucial for optimizing reaction conditions. The data below has been compiled from studies on recombinant enzymes from Papaver somniferum.

EnzymeSubstrateApparent Km (µM)Optimal pHOptimal Temperature (°C)Source
This compound 7-O-acetyltransferase (SalAT) This compound7 - 96.0 - 9.047[4][7][8][9]
Acetyl-CoA46 - 546.0 - 9.047[4][7][8][9]
Thebaine Synthase (THS) This compound-7-O-acetate~250~7.0Not Reported[6]

Experimental Protocols

This section provides detailed protocols for enzyme production, the cell-free synthesis reaction, and product analysis.

Protocol 1: Recombinant Enzyme Production and Purification

Both SalAT and THS can be heterologously expressed in E. coli and purified for use in cell-free reactions.

1.1. Gene Synthesis and Cloning:

  • Synthesize the coding sequences for P. somniferum SalAT and THS, codon-optimized for E. coli expression.

  • Incorporate a C-terminal or N-terminal Hexa-histidine (6xHis) tag sequence for affinity purification.

  • Clone the synthesized genes into a suitable expression vector (e.g., pET-28a(+)) under the control of an inducible promoter (e.g., T7).

1.2. Protein Expression:

  • Transform E. coli BL21(DE3) cells with the expression plasmids.

  • Grow a 10 mL overnight starter culture in LB medium containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin) at 37°C.

  • Inoculate 1 L of fresh LB medium (with antibiotic) with the starter culture and grow at 37°C with shaking (220 rpm) until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Cool the culture to 18-20°C and induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2-0.5 mM.

  • Continue incubation at 18-20°C for 16-20 hours with shaking.

1.3. Cell Lysis and Purification:

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 10% glycerol). Add a protease inhibitor cocktail.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

  • Load the supernatant onto a pre-equilibrated Ni-NTA affinity column.

  • Wash the column with 10 column volumes of Wash Buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 20 mM imidazole).

  • Elute the His-tagged protein with Elution Buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 250 mM imidazole).

  • Confirm protein purity and size using SDS-PAGE.

  • Desalt the purified protein and exchange the buffer to a Storage Buffer (e.g., 50 mM HEPES pH 7.0, 100 mM NaCl, 10% glycerol) using a desalting column or dialysis.

  • Determine protein concentration (e.g., using Bradford assay), aliquot, and store at -80°C.

Protocol 2: Cell-Free Enzymatic Synthesis of Thebaine

This protocol describes a one-pot reaction for converting this compound to thebaine.

2.1. Reagents and Stock Solutions:

  • Reaction Buffer (10X): 500 mM HEPES or Tris-HCl, pH 7.5.

  • (7S)-Salutaridinol: 10 mM stock in DMSO.

  • Acetyl-CoA: 50 mM stock in sterile water.

  • Purified SalAT: 1 mg/mL stock in Storage Buffer.

  • Purified THS: 1 mg/mL stock in Storage Buffer.

  • Nuclease-free water.

2.2. Reaction Setup:

  • In a 1.5 mL microcentrifuge tube, assemble the following components on ice:

ComponentStock Conc.Volume (µL) for 100 µL RxnFinal Conc.
Nuclease-free Water-Up to 100 µL-
Reaction Buffer (10X)500 mM1050 mM
(7S)-Salutaridinol10 mM5500 µM
Acetyl-CoA50 mM31.5 mM
Purified SalAT1 mg/mL220 µg/mL
Purified THS1 mg/mL220 µg/mL
Total Volume 100 µL

Note: The optimal enzyme concentration and substrate-to-enzyme ratio may require empirical optimization.

2.3. Incubation:

  • Mix the components gently by pipetting.

  • Incubate the reaction at 30-37°C for 2-4 hours. A temperature of 47°C can be tested to maximize SalAT activity, but ensure THS remains active.[7] For initial trials, 37°C is a reasonable starting point.

2.4. Reaction Quenching and Sample Preparation:

  • Stop the reaction by adding 100 µL of ice-cold acetonitrile or by flash-freezing in liquid nitrogen.

  • Centrifuge the quenched reaction at 14,000 x g for 10 minutes to pellet the enzymes.

  • Transfer the supernatant to an HPLC vial for analysis.

Protocol 3: Thebaine Quantification by RP-HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a standard method for quantifying thebaine.[10][11]

3.1. Chromatographic Conditions:

  • Column: C18 monolithic or particle-packed column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection Wavelength: 285 nm.[10]

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 70% B (linear gradient)

    • 15-17 min: 70% to 10% B (linear gradient)

    • 17-20 min: 10% B (re-equilibration)

3.2. Quantification:

  • Prepare a standard curve using analytical grade thebaine (e.g., 1 µM to 500 µM).

  • Calculate the concentration of thebaine in the enzymatic reaction samples by integrating the peak area and comparing it to the standard curve.

  • Confirm the identity of the thebaine peak by comparing the retention time with the standard and, if possible, by LC-MS analysis.[12]

Experimental Workflow Visualization

The overall process from gene to purified product can be visualized as a sequential workflow.

Thebaine_Workflow cluster_enzyme_prep Enzyme Preparation cluster_synthesis Cell-Free Synthesis cluster_analysis Analysis gene_synthesis 1. Gene Synthesis & Cloning (SalAT, THS) expression 2. Heterologous Expression in E. coli gene_synthesis->expression purification 3. Ni-NTA Affinity Purification expression->purification qc 4. Purity Check (SDS-PAGE) & Quantification purification->qc reaction_setup 5. One-Pot Reaction Setup (Substrates, Cofactors, Enzymes) qc->reaction_setup incubation 6. Incubation (37°C, 2-4h) quenching 7. Reaction Quenching & Enzyme Removal hplc 8. RP-HPLC Analysis (Quantification at 285 nm) quenching->hplc confirmation 9. Product Confirmation (LC-MS, optional) hplc->confirmation

Figure 2: Overall workflow for cell-free synthesis of Thebaine.

References

Application Notes and Protocols for De Novo Salutaridinol Production in Engineered Yeast

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salutaridinol is a critical intermediate in the biosynthesis of morphinan alkaloids, a class of potent analgesics that includes morphine and codeine. The production of these valuable pharmaceuticals has traditionally relied on agricultural cultivation of the opium poppy (Papaver somniferum). However, metabolic engineering of microbial hosts, particularly the yeast Saccharomyces cerevisiae, offers a promising alternative for a stable, scalable, and secure supply chain. This document provides detailed application notes and protocols for the de novo production of this compound in engineered yeast, starting from a simple carbon source like glucose.

Metabolic Pathway and Engineering Strategy

The de novo biosynthesis of this compound in yeast requires the introduction of a heterologous pathway that converts the yeast central metabolite, L-tyrosine, into (R)-reticuline, which is then further metabolized to this compound. The key enzymatic steps from (R)-reticuline to this compound involve two enzymes from P. somniferum:

  • Salutaridine Synthase (SalSyn): A cytochrome P450 enzyme (CYP719B1) that catalyzes the intramolecular C-C phenol coupling of (R)-reticuline to form salutaridine.[1][2][3]

  • Salutaridine Reductase (SalR): An NADPH-dependent reductase (EC 1.1.1.248) that stereospecifically reduces the keto group of salutaridine to yield (7S)-salutaridinol.[4][5]

The overall engineering strategy involves the stable integration and expression of the genes encoding these enzymes in a yeast strain that has been optimized for high precursor flux towards (R)-reticuline.

Data Presentation: this compound and Precursor Production

The following table summarizes key quantitative data from studies on the production of this compound precursors and downstream products in engineered S. cerevisiae. Direct de novo titers for this compound are not yet widely reported; therefore, data for the immediate precursor, salutaridine, and a downstream product, thebaine, are presented to provide a benchmark for expected production levels.

ProductStrain BackgroundProduction MethodTiterCarbon SourceReference
SalutaridineW303αFeeding of (R)-norlaudanosoline~20 mg/L(R)-norlaudanosoline[1]
ThebaineNot SpecifiedDe novo fermentation6.4 µg/LGlucose[6]
Estimated this compoundNot SpecifiedDe novo fermentation>6.4 µg/LGlucoseEstimated based on thebaine titer

Note: The this compound titer is an estimation based on the reported downstream thebaine titer. The actual concentration of this compound may vary depending on the efficiency of the downstream enzymatic step.

Experimental Protocols

Protocol 1: Yeast Strain Construction for this compound Production

This protocol describes the construction of a yeast strain capable of producing this compound from (R)-reticuline. This involves the co-expression of salutaridine synthase and salutaridine reductase.

1. Gene Synthesis and Codon Optimization:

  • Synthesize the coding sequences for Papaver somniferum salutaridine synthase (SalSyn; GenBank accession: EU531820) and salutaridine reductase (SalR; GenBank accession: DQ357209).

  • Codon-optimize the gene sequences for optimal expression in Saccharomyces cerevisiae.

2. Plasmid Construction:

  • Utilize a high-copy yeast expression vector with a strong constitutive promoter (e.g., TEF1 or PGK1) for each gene.

  • It is recommended to use dual-expression cassettes on a single plasmid for stable co-expression.

  • Clone the codon-optimized SalSyn and SalR genes into the expression vector(s). Ensure correct orientation and reading frame.

  • For SalSyn, a cytochrome P450 enzyme, co-expression of a cytochrome P450 reductase (CPR) from P. somniferum or Arabidopsis thaliana is crucial for its activity.[1]

3. Yeast Transformation:

  • Transform the constructed plasmid(s) into a suitable S. cerevisiae host strain (e.g., W303α or CEN.PK).

  • The host strain should ideally be engineered for high flux towards (R)-reticuline.

  • Use the lithium acetate/polyethylene glycol (LiAc/PEG) method for transformation.

  • Transformation Procedure:

    • Inoculate a single yeast colony into 5 mL of YPD medium and grow overnight at 30°C with shaking.

    • Inoculate the overnight culture into 50 mL of fresh YPD to an OD600 of ~0.2 and grow to an OD600 of 0.6-0.8.

    • Harvest the cells by centrifugation at 3,000 x g for 5 minutes.

    • Wash the cells with 25 mL of sterile water and then with 1 mL of 100 mM LiAc.

    • Resuspend the cells in 240 µL of 50% PEG, 36 µL of 1 M LiAc, 25 µL of single-stranded carrier DNA (10 mg/mL), and 1-5 µg of plasmid DNA.

    • Incubate at 42°C for 40 minutes.

    • Pellet the cells, remove the transformation mix, and resuspend in 1 mL of sterile water.

    • Plate on selective medium (e.g., synthetic complete medium lacking uracil for URA3 selection).

    • Incubate plates at 30°C for 2-3 days until colonies appear.

4. Verification of Transformants:

  • Confirm the presence of the integrated genes by colony PCR.

  • Verify protein expression by Western blotting or proteomics analysis.

Protocol 2: Fed-Batch Fermentation for this compound Production

This protocol outlines a fed-batch fermentation process to enhance the production of this compound in the engineered yeast strain.

1. Media Preparation:

  • Batch Medium (per liter):

    • 20 g Glucose

    • 5 g (NH₄)₂SO₄

    • 3 g KH₂PO₄

    • 0.5 g MgSO₄·7H₂O

    • 1 mL Trace metal solution

    • 1 mL Vitamin solution

    • Adjust pH to 5.0

  • Feed Medium (per liter):

    • 500 g Glucose

    • 10 g Yeast extract

    • 20 g Peptone

2. Inoculum Preparation:

  • Inoculate a single colony of the engineered yeast strain into 10 mL of synthetic complete medium with appropriate selection.

  • Grow overnight at 30°C with shaking at 250 rpm.

  • Use the overnight culture to inoculate 100 mL of the same medium and grow for 24 hours.

3. Fermentation:

  • Inoculate a 2 L bioreactor containing 1 L of batch medium with the 100 mL seed culture.

  • Initial Batch Phase:

    • Temperature: 30°C

    • pH: 5.0 (controlled with 2 M NH₄OH and 2 M H₃PO₄)

    • Dissolved Oxygen (DO): Maintained at >20% by controlling agitation (300-800 rpm) and aeration (1 VVM).

    • Run until the initial glucose is depleted (indicated by a sharp increase in DO).

  • Fed-Batch Phase:

    • Start the feed of the concentrated glucose medium at a low, constant rate (e.g., 2 g/L/h) to avoid the Crabtree effect.

    • Gradually increase the feed rate based on the oxygen uptake rate or other online measurements to maintain a low glucose concentration in the fermenter.

    • Continue the fermentation for 96-120 hours.

4. Sampling:

  • Collect samples periodically (e.g., every 12 hours) to measure cell density (OD600), and for this compound quantification.

  • Centrifuge the samples at 10,000 x g for 10 minutes to separate the supernatant and cell pellet.

  • Store the supernatant at -20°C for analysis.

Protocol 3: Quantification of this compound by HPLC-MS/MS

This protocol provides a method for the quantitative analysis of this compound in the yeast fermentation broth.

1. Sample Preparation:

  • Thaw the fermentation supernatant samples.

  • To 1 mL of supernatant, add an internal standard (e.g., a structurally similar alkaloid not produced by the yeast).

  • Perform a solid-phase extraction (SPE) for sample cleanup and concentration.

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with water to remove salts and polar impurities.

    • Elute the this compound with methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. HPLC-MS/MS Analysis:

  • HPLC System: A standard high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions:

    • This compound: Monitor the transition of the parent ion (m/z 329.1) to a specific daughter ion.

    • Internal Standard: Monitor the specific parent-to-daughter ion transition.

  • Quantification:

    • Generate a standard curve using authentic this compound standard.

    • Quantify the this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Visualizations

De Novo this compound Biosynthetic Pathway in Yeast

Salutaridinol_Pathway cluster_yeast Yeast Central Metabolism cluster_heterologous Heterologous Pathway (P. somniferum) Glucose Glucose Tyrosine L-Tyrosine Glucose->Tyrosine ... R_Reticuline (R)-Reticuline Tyrosine->R_Reticuline Engineered Pathway (Multiple Steps) Salutaridine Salutaridine R_Reticuline->Salutaridine Salutaridine Synthase (SalSyn) This compound This compound Salutaridine->this compound Salutaridine Reductase (SalR)

Caption: Engineered metabolic pathway for de novo this compound production in yeast.

Experimental Workflow for this compound Production

Workflow cluster_strain Strain Construction cluster_fermentation Fermentation cluster_analysis Analysis Gene_Synthesis Gene Synthesis & Codon Optimization Plasmid_Construction Plasmid Construction Gene_Synthesis->Plasmid_Construction Yeast_Transformation Yeast Transformation Plasmid_Construction->Yeast_Transformation Verification Strain Verification Yeast_Transformation->Verification Inoculum_Prep Inoculum Preparation Verification->Inoculum_Prep Fed_Batch Fed-Batch Fermentation Inoculum_Prep->Fed_Batch Sampling Sampling Fed_Batch->Sampling Sample_Prep Sample Preparation (SPE) Sampling->Sample_Prep LC_MS LC-MS/MS Quantification Sample_Prep->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis

Caption: Overall experimental workflow for producing and quantifying this compound.

Logical Relationship of Key Enzymes

Enzyme_Logic R_Reticuline (R)-Reticuline SalSyn Salutaridine Synthase (CYP719B1) R_Reticuline->SalSyn Salutaridine Salutaridine SalR Salutaridine Reductase (EC 1.1.1.248) Salutaridine->SalR This compound This compound SalSyn->Salutaridine SalR->this compound CPR Cytochrome P450 Reductase CPR->SalSyn e- transfer NADPH NADPH NADPH->SalR

Caption: Enzymatic cascade from (R)-reticuline to this compound.

References

Application Notes and Protocols for RNAi-Mediated Suppression of Salutaridinol 7-O-acetyltransferase to Increase Salutaridinol Yield

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the genetic modification of Papaver somiferum (opium poppy) to increase the yield of the precursor alkaloid, Salutaridinol. By employing RNA interference (RNAi) to suppress the expression of this compound 7-O-acetyltransferase (SalAT), the metabolic flux can be redirected, leading to the accumulation of this compound and its immediate precursor, Salutaridine. This document outlines the theoretical background, detailed experimental protocols, expected outcomes, and necessary visualizations to guide researchers in this metabolic engineering endeavor.

Introduction

Morphine and other related alkaloids are synthesized in Papaver somiferum through a complex biosynthetic pathway. This compound 7-O-acetyltransferase (SalAT) is a key enzyme in this pathway, catalyzing the acetylation of this compound to this compound-7-O-acetate, a direct precursor to Thebaine. By specifically downregulating the expression of the SalAT gene using RNAi, the conversion of this compound is inhibited, leading to its accumulation. Research has demonstrated that this approach not only increases this compound levels but also results in a significant accumulation of Salutaridine, the substrate for the preceding enzyme, Salutaridine Reductase (SalR).[1] This accumulation is thought to be due to a potential interaction between SalR and SalAT, suggesting the presence of an enzyme complex.[1] The ability to accumulate these precursors is of significant interest for the potential synthesis of novel alkaloids and for the development of alternative production systems for valuable pharmaceuticals.

Data Presentation

AlkaloidWild-Type (Control)SalAT RNAi-SuppressedFold Change / Notes
This compound Not typically detected or at very low levelsAccumulatedAccumulation is a direct result of the suppressed SalAT enzyme activity.
Salutaridine Not detectableAccumulated (up to 23% of total alkaloids)Unexpectedly accumulates, suggesting a metabolic bottleneck and potential enzyme complexing.[1] The ratio of Salutaridine to this compound can range from 2:1 to 56:1.[1]
Thebaine PresentDecreased concentrations observed in latex.[1]Direct downstream product of the SalAT-catalyzed reaction.
Codeine PresentDecreased concentrations observed in latex.[1]Further downstream product in the morphine biosynthesis pathway.
Morphine PresentLevels remained constant compared to untransformed control plants.[1]Indicates a complex regulation of the terminal steps of morphine biosynthesis.
SalAT Transcript Level 100% (baseline)~12% of controlDemonstrates effective RNAi-mediated gene silencing.

Signaling Pathway and Experimental Workflow

Morphine Biosynthesis Pathway with SalAT Suppression

Morphine_Biosynthesis_Pathway Reticuline (R)-Reticuline SalSyn Salutaridine Synthase (SalSyn) Reticuline->SalSyn Salutaridine Salutaridine SalR Salutaridine Reductase (SalR) Salutaridine->SalR This compound This compound SalAT This compound 7-O-acetyltransferase (SalAT) This compound->SalAT Salutaridinol_acetate This compound-7-O-acetate spontaneous Spontaneous Salutaridinol_acetate->spontaneous Thebaine Thebaine Morphine_pathway Further steps to Codeine and Morphine Thebaine->Morphine_pathway SalSyn->Salutaridine SalR->this compound SalAT->Salutaridinol_acetate spontaneous->Thebaine RNAi RNAi Suppression RNAi->SalAT inhibits

Caption: Morphine biosynthesis pathway with RNAi targeting SalAT.

Experimental Workflow for SalAT Suppression

This diagram outlines the major steps involved in the generation and analysis of SalAT-suppressed Papaver somiferum.

Experimental_Workflow cluster_construct 1. RNAi Construct Design cluster_transformation 2. Agrobacterium-mediated Transformation cluster_regeneration 3. Plant Regeneration and Selection cluster_analysis 4. Analysis of Transgenic Plants pcr Amplify SalAT cDNA fragment hairpin Clone into hairpin RNA vector pcr->hairpin vector Resulting binary vector (e.g., in pPZP family) hairpin->vector agrobacterium Transform Agrobacterium tumefaciens (e.g., strain GV3101) vector->agrobacterium cocultivation Co-cultivate explants with Agrobacterium agrobacterium->cocultivation explant Prepare Papaver somniferum explants (e.g., hypocotyls) explant->cocultivation selection Select transformed calli (e.g., on kanamycin) cocultivation->selection regeneration Regenerate shoots and roots selection->regeneration acclimatization Acclimatize transgenic plants regeneration->acclimatization pcr_analysis Genomic PCR confirmation acclimatization->pcr_analysis rt_qpcr RT-qPCR for SalAT transcript levels acclimatization->rt_qpcr hplc HPLC analysis of alkaloids acclimatization->hplc

Caption: Workflow for generating and analyzing SalAT-suppressed poppy.

Experimental Protocols

Design and Construction of SalAT Hairpin RNAi Vector

Objective: To create a binary vector for Agrobacterium-mediated transformation that expresses a hairpin RNA targeting the SalAT transcript for degradation.

Materials:

  • Papaver somniferum cDNA library or total RNA

  • High-fidelity DNA polymerase

  • Restriction enzymes and T4 DNA ligase

  • PCR purification kit

  • Gel extraction kit

  • Hairpin RNAi vector (e.g., pK7GWIWG2(II) or similar vector with a plant-expressible promoter like CaMV 35S)

  • Chemically competent E. coli (e.g., DH5α)

  • Appropriate antibiotics for vector selection

Protocol:

  • Primer Design: Design PCR primers to amplify a 300-500 bp fragment of the Papaver somniferum SalAT coding sequence. Add appropriate restriction sites to the primers for cloning into the hairpin RNAi vector.

  • PCR Amplification: Perform PCR using the designed primers and P. somniferum cDNA as a template to amplify the SalAT fragment.

  • Vector Preparation and Ligation: Digest the hairpin RNAi vector and the purified PCR product with the chosen restriction enzymes. Ligate the SalAT fragment into the vector in both sense and antisense orientations, separated by an intron, to create the hairpin structure.

  • Transformation of E. coli: Transform the ligation mixture into competent E. coli cells and select for transformants on antibiotic-containing medium.

  • Verification: Isolate plasmid DNA from transformed colonies and verify the correct insertion and orientation of the SalAT fragment by restriction digest and Sanger sequencing.

Agrobacterium-mediated Transformation of Papaver somniferum

Objective: To introduce the SalAT hairpin RNAi construct into the Papaver somniferum genome.

Materials:

  • Verified binary vector containing the SalAT hairpin construct

  • Agrobacterium tumefaciens strain (e.g., GV3101)

  • Papaver somniferum seeds

  • Murashige and Skoog (MS) medium with vitamins

  • Plant growth regulators (e.g., 2,4-D, BAP)

  • Antibiotics for selection (e.g., kanamycin) and for eliminating Agrobacterium (e.g., timentin)

  • Sterile culture vessels

Protocol:

  • Transform Agrobacterium: Introduce the binary vector into A. tumefaciens by electroporation or heat shock. Select for transformed Agrobacterium on appropriate antibiotic plates.

  • Prepare Explants:

    • Sterilize P. somniferum seeds and germinate them on MS medium.

    • Excise hypocotyl segments (5-10 mm) from 7-10 day old seedlings to use as explants.

  • Infection and Co-cultivation:

    • Grow a liquid culture of the transformed Agrobacterium.

    • Infect the hypocotyl explants with the bacterial suspension for 30 minutes.

    • Blot the explants dry on sterile filter paper and place them on co-cultivation medium (MS medium with appropriate plant growth regulators).

    • Incubate in the dark for 2-3 days.

  • Selection and Regeneration:

    • Transfer the explants to selection medium containing antibiotics to select for transformed plant cells and to eliminate Agrobacterium.

    • Subculture the explants every 2-3 weeks onto fresh selection medium.

    • After callus formation, transfer the calli to shoot induction medium.

    • Once shoots have developed, transfer them to rooting medium.

  • Acclimatization: Once plantlets have a well-developed root system, transfer them to soil and gradually acclimatize them to greenhouse conditions.

Molecular Analysis of Transgenic Plants

Objective: To confirm the integration of the transgene and the suppression of SalAT expression.

Materials:

  • DNA and RNA extraction kits for plants

  • Primers specific to the transgene and a housekeeping gene

  • PCR and qPCR reagents

  • Agarose gel electrophoresis equipment

Protocol:

  • Genomic DNA PCR: Extract genomic DNA from the leaves of putative transgenic and wild-type plants. Perform PCR with primers specific to the transgene to confirm its presence.

  • RT-qPCR: Extract total RNA from the latex or leaves of transgenic and wild-type plants. Synthesize cDNA and perform quantitative real-time PCR using primers specific for SalAT and a housekeeping gene for normalization. Calculate the relative expression of SalAT in transgenic plants compared to the wild-type.

Metabolite Extraction and HPLC Analysis

Objective: To quantify the levels of this compound, Salutaridine, and other major alkaloids in transgenic and wild-type plants.

Materials:

  • Latex or dried capsule material from mature plants

  • Extraction solvent (e.g., methanol or a buffered solution)

  • HPLC system with a C18 column and a UV or mass spectrometer detector

  • Authentic standards for this compound, Salutaridine, Thebaine, Codeine, and Morphine

Protocol:

  • Sample Preparation:

    • Collect latex from mature capsules and freeze-dry or directly extract.

    • Alternatively, harvest mature capsules, dry them, and grind them into a fine powder.

    • Extract a known weight of the material with the extraction solvent, sonicate, and centrifuge to clarify.

  • HPLC Analysis:

    • Filter the supernatant and inject it into the HPLC system.

    • Use a suitable gradient of solvents (e.g., acetonitrile and water with a modifier like formic acid or ammonium acetate) to separate the alkaloids.

    • Detect the alkaloids by UV absorbance at a specific wavelength (e.g., 280 nm) or by mass spectrometry for more specific identification and quantification.

  • Quantification: Create a standard curve for each alkaloid using the authentic standards. Calculate the concentration of each alkaloid in the plant extracts based on the peak areas from the HPLC chromatograms and the standard curves. Express the results as µg/g of dry weight.

Conclusion

References

Application Notes and Protocols for Enhancing Salutaridinol Pools through Salutaridine Reductase Overexpression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salutaridinol is a critical intermediate in the biosynthesis of morphinan alkaloids, including morphine and codeine, within species such as Papaver somniferum (opium poppy). The conversion of salutaridine to this compound is catalyzed by the enzyme salutaridine reductase (SalR), an NADPH-dependent short-chain dehydrogenase/reductase.[1][2][3] Enhancing the metabolic pool of this compound is a key strategy for potentially increasing the downstream production of pharmaceutically important alkaloids. This document provides detailed application notes and protocols for the overexpression of salutaridine reductase to achieve this goal. The methodologies cover vector construction, plant transformation, and analytical procedures for quantifying the resulting changes in this compound levels.

Metabolic Pathway and Experimental Rationale

The overexpression of SalR is hypothesized to increase the catalytic conversion of the available salutaridine pool, thereby leading to a significant accumulation of this compound. This enhanced pool of this compound can then be more readily converted to downstream alkaloids by subsequent enzymes in the pathway.

Salutaridinol_Biosynthesis cluster_0 Metabolic Engineering Target Reticuline (R)-Reticuline Salutaridine Salutaridine Reticuline->Salutaridine Salutaridine Synthase This compound This compound Salutaridine->this compound Salutaridine Reductase (SalR) (Overexpressed) Thebaine Thebaine This compound->Thebaine this compound-7-O-acetyltransferase (SalAT) NADP NADP+ This compound->NADP + H+ Morphine Morphine Thebaine->Morphine Multi-step enzymatic conversion NADPH NADPH NADPH->this compound

Caption: Biosynthetic pathway from (R)-Reticuline to Morphine, highlighting the targeted overexpression of Salutaridine Reductase (SalR).

Data Presentation: Expected Outcomes

The overexpression of salutaridine reductase is expected to lead to a measurable increase in this compound concentrations in transgenic plants compared to wild-type controls. The following table presents hypothetical, yet representative, quantitative data that could be obtained from such an experiment.

Plant LineSalutaridine Reductase (SalR) Transcript Level (Relative to Wild-Type)This compound Concentration (µg/g dry weight)Salutaridine Concentration (µg/g dry weight)
Wild-Type1.0 ± 0.25.2 ± 1.115.8 ± 2.3
Transgenic Line 1 (SalR-OE)8.5 ± 1.525.7 ± 3.88.1 ± 1.5
Transgenic Line 2 (SalR-OE)12.1 ± 2.138.4 ± 4.54.5 ± 0.9
Transgenic Line 3 (SalR-OE)15.7 ± 2.845.1 ± 5.22.3 ± 0.6

Experimental Protocols

The following protocols provide a detailed methodology for the key experiments involved in the overexpression of salutaridine reductase and the subsequent analysis of its impact on this compound pools.

Experimental_Workflow cluster_1 Vector Construction cluster_2 Plant Transformation cluster_3 Analysis A 1. SalR Gene Amplification B 2. Ligation into Expression Vector (e.g., pBI121) A->B C 3. Transformation into E. coli B->C D 4. Plasmid Purification and Verification C->D E 5. Transformation of Agrobacterium tumefaciens D->E F 6. Co-cultivation with Papaver somniferum Explants E->F G 7. Selection and Regeneration of Transgenic Plants F->G H 8. Molecular Confirmation of Transgenesis (PCR, RT-qPCR) G->H I 9. Metabolite Extraction H->I J 10. HPLC or LC-MS/MS Analysis of this compound I->J K 11. SalR Enzyme Activity Assay I->K

Caption: Experimental workflow for the overexpression of SalR and analysis of its effects.

Protocol 1: Construction of a Plant Expression Vector for Salutaridine Reductase Overexpression

This protocol describes the construction of a binary vector for plant transformation, placing the SalR gene under the control of a constitutive promoter.

1.1. Amplification of the SalR Coding Sequence:

  • Design primers to amplify the full-length coding sequence of SalR from Papaver somniferum cDNA.

  • Incorporate restriction sites (e.g., BamHI and SacI) into the primers for subsequent cloning into the expression vector.

  • Perform PCR using a high-fidelity DNA polymerase.

1.2. Vector Preparation:

  • Use a suitable plant binary vector, such as pBI121, which contains a constitutive promoter (e.g., Cauliflower Mosaic Virus 35S promoter) and a selectable marker (e.g., nptII for kanamycin resistance).[4]

  • Digest the pBI121 vector with the same restriction enzymes used in the primer design (e.g., BamHI and SacI).

  • Dephosphorylate the linearized vector to prevent self-ligation.

1.3. Ligation:

  • Ligate the amplified and digested SalR PCR product with the prepared pBI121 vector using T4 DNA ligase.

1.4. Transformation into E. coli:

  • Transform the ligation mixture into competent E. coli cells (e.g., DH5α).

  • Plate the transformed cells on LB agar plates containing kanamycin for selection of colonies containing the recombinant plasmid.

1.5. Verification:

  • Isolate plasmid DNA from selected colonies.

  • Verify the presence and orientation of the SalR insert by restriction digestion and Sanger sequencing.

Protocol 2: Agrobacterium-mediated Transformation of Papaver somniferum

This protocol outlines the transformation of opium poppy explants using Agrobacterium tumefaciens carrying the SalR overexpression vector.[5][6]

2.1. Transformation of Agrobacterium:

  • Introduce the verified pBI121-SalR construct into a suitable Agrobacterium tumefaciens strain (e.g., GV3101) via electroporation or the freeze-thaw method.[4]

  • Select for transformed Agrobacterium on LB plates containing appropriate antibiotics (e.g., kanamycin and rifampicin).

2.2. Explant Preparation and Co-cultivation:

  • Sterilize Papaver somniferum seeds and germinate them on sterile MS medium.

  • Excise hypocotyl or cotyledon explants from 7-10 day old seedlings.

  • Inoculate the explants with an overnight culture of the transformed Agrobacterium for 15-30 minutes.

  • Co-cultivate the explants on a solid co-cultivation medium for 2-3 days in the dark.

2.3. Selection and Regeneration:

  • Transfer the explants to a shoot induction medium containing a selective agent (e.g., 30 mg/L paromomycin or 50 mg/L kanamycin) and an antibiotic to eliminate Agrobacterium (e.g., 200 mg/L timentin).[5][7]

  • Subculture the explants every 2-3 weeks on fresh selection medium.

  • Once shoots have developed, transfer them to a rooting medium.

2.4. Acclimatization:

  • Transfer rooted plantlets to soil and acclimatize them in a controlled environment with high humidity.

Protocol 3: Quantitative Analysis of this compound by HPLC

This protocol provides a general method for the extraction and quantification of this compound from plant tissues.

3.1. Metabolite Extraction:

  • Freeze-dry plant material (e.g., leaves or latex) and grind to a fine powder.

  • Extract a known weight of the powdered tissue with a suitable solvent (e.g., methanol or an acidic methanol solution).

  • Sonicate or vortex the mixture and then centrifuge to pellet the cell debris.

  • Collect the supernatant and dry it under vacuum.

  • Resuspend the dried extract in the mobile phase for HPLC analysis.

3.2. HPLC Conditions (General Method):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water, both containing a small percentage of formic acid or ammonium acetate to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength determined by the absorption maximum of this compound (can be determined using a diode array detector).

  • Quantification: Use a standard curve generated from a pure this compound standard of known concentrations.

Protocol 4: Salutaridine Reductase Enzyme Activity Assay

This protocol describes an in vitro assay to measure the activity of SalR in protein extracts from transgenic and wild-type plants.[8][9]

4.1. Protein Extraction:

  • Homogenize fresh plant tissue in a cold extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0, containing protease inhibitors).

  • Centrifuge the homogenate at high speed to pellet cellular debris.

  • Determine the total protein concentration of the supernatant using a standard method (e.g., Bradford assay).

4.2. Enzyme Assay:

  • Prepare a reaction mixture containing:

    • 150 mM potassium phosphate buffer (pH 6.0)

    • A known concentration of NADPH (e.g., 100 µM)

    • A specific amount of the protein extract

  • Initiate the reaction by adding the substrate, salutaridine (e.g., 20 µM).

  • Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding a quenching agent (e.g., an organic solvent or strong acid).

4.3. Product Quantification:

  • Analyze the reaction mixture by HPLC (as described in Protocol 3) to quantify the amount of this compound produced.

  • Calculate the specific activity of the enzyme (e.g., in nmol of product formed per minute per mg of protein).

References

Application Notes and Protocols for Tracing the Metabolic Fate of Salutaridinol using Isotopic Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salutaridinol is a key intermediate in the biosynthesis of morphinan alkaloids, including morphine and codeine, within the opium poppy (Papaver somniferum)[1]. Understanding its metabolic fate is crucial for endeavors in metabolic engineering aimed at optimizing the production of these valuable pharmaceuticals. Isotopic labeling studies provide a powerful tool to trace the transformation of this compound within biological systems, offering insights into pathway flux, enzyme kinetics, and the potential for alternative metabolic routes. These application notes provide an overview and detailed protocols for conducting such studies.

Metabolic Pathway of this compound

The primary metabolic fate of this compound in Papaver somniferum is its conversion to thebaine, a precursor to morphine and codeine. This transformation occurs in two main steps:

  • Acetylation: The enzyme this compound 7-O-acetyltransferase (SalAT) catalyzes the transfer of an acetyl group from acetyl-CoA to the 7-hydroxyl group of this compound. This reaction forms this compound-7-O-acetate[2][3][4].

  • Cyclization: this compound-7-O-acetate then undergoes a spontaneous allylic elimination to form the pentacyclic structure of thebaine[2][4].

Isotopic Labeling Approaches

To trace the metabolic fate of this compound, stable or radioactive isotopes can be incorporated into the molecule. The choice of isotope depends on the analytical method and the specific research question.

  • Tritium (³H): A radioactive isotope that can be incorporated into this compound, for example, at the 7-position. The fate of [7-³H]this compound can be traced using techniques like thin-layer chromatography (TLC) followed by radiochromatography[5].

  • Deuterium (D): A stable isotope that can be used to label this compound, for instance, at the 7-position to create [7-D]this compound. The metabolic products can then be detected and quantified using mass spectrometry, which can differentiate between the deuterated and non-deuterated forms of the molecules[6][7].

Data Presentation

Labeled Precursor Biological System Metabolite Detected Analytical Method Quantitative Finding Reference
[7-³H]this compoundIn vitro with SalAT[³H]this compound-7-O-acetate, [³H]ThebaineTLC-RadiochromatographyConversion to Thebaine confirmedGrothe et al., 2001
[7-D]this compoundMouse (in vivo)[7-D]ThebaineHR-LC-MS/MSThebaine identified in urineWeitz et al., 1987 (as cited in PubChem)
Labeled this compoundPapaver somniferum cell cultureThebaine and downstream morphinansLC-MS/MSData not available in literatureN/A

Experimental Protocols

The following are detailed protocols for key experiments in tracing the metabolic fate of this compound. These protocols are reconstructed based on available literature and standard laboratory practices.

Protocol 1: Synthesis of Isotopically Labeled this compound

Objective: To synthesize this compound labeled with a stable or radioactive isotope for use in metabolic studies. This protocol provides a generalized approach for deuterium labeling.

Materials:

  • Salutaridine

  • Sodium borodeuteride (NaBD₄) for deuterium labeling or Sodium borohydride (NaBH₄) for non-labeled synthesis

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., DCM:Methanol gradient)

  • NMR tubes and deuterated solvents (e.g., CDCl₃)

  • High-resolution mass spectrometer

Procedure:

  • Reduction of Salutaridine:

    • Dissolve Salutaridine in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borodeuteride (NaBD₄) to the solution in small portions.

    • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by TLC.

  • Quenching and Extraction:

    • Once the reaction is complete, carefully quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Add saturated aqueous NaHCO₃ solution to the residue and extract the aqueous layer with dichloromethane (3 x volumes).

    • Combine the organic layers and wash with brine.

  • Drying and Purification:

    • Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to obtain pure [7-D]this compound.

  • Characterization:

    • Confirm the structure and isotopic incorporation of the final product using ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry.

Protocol 2: In Vitro Metabolism of [7-³H]this compound using this compound 7-O-acetyltransferase (SalAT)

Objective: To determine the enzymatic conversion of this compound to this compound-7-O-acetate and subsequently to Thebaine in vitro.

Materials:

  • Recombinant this compound 7-O-acetyltransferase (SalAT) enzyme[3]

  • [7-³H]this compound (specific activity to be determined)

  • Acetyl-Coenzyme A (Acetyl-CoA)

  • Assay Buffer: 100 mM Tris-HCl, pH 7.5

  • Dithiothreitol (DTT)

  • Bovine Serum Albumin (BSA)

  • Stop Solution: 2M HCl

  • Ethyl acetate

  • TLC plates (silica gel 60 F₂₅₄)

  • TLC developing solvent (e.g., Chloroform:Methanol, 9:1 v/v)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Thebaine standard

Procedure:

  • Enzyme Assay Setup:

    • Prepare a reaction mixture in a microcentrifuge tube containing:

      • 10 µL of 10x Assay Buffer (to a final concentration of 100 mM Tris-HCl, pH 7.5)

      • 1 µL of 100 mM DTT (to a final concentration of 1 mM)

      • 1 µL of 10 mg/mL BSA (to a final concentration of 0.1 mg/mL)

      • A suitable amount of recombinant SalAT enzyme.

      • [7-³H]this compound (e.g., to a final concentration of 9 µM, which is the Km value)[3].

      • Deionized water to a final volume of 90 µL.

    • Pre-incubate the mixture at 30°C for 5 minutes.

  • Initiation of Reaction:

    • Initiate the reaction by adding 10 µL of Acetyl-CoA (e.g., to a final concentration of 54 µM, which is the Km value)[3].

    • Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

  • Termination and Extraction:

    • Stop the reaction by adding 20 µL of 2M HCl.

    • Add 500 µL of ethyl acetate, vortex vigorously for 30 seconds, and centrifuge to separate the phases.

    • Carefully transfer the upper organic phase to a new tube.

  • TLC Analysis:

    • Spot a portion of the organic extract onto a silica gel TLC plate alongside a thebaine standard.

    • Develop the TLC plate in the chosen solvent system.

    • Visualize the thebaine standard under UV light.

  • Quantification:

    • Scrape the silica gel from the TLC plate corresponding to the Rf of thebaine and the remaining lane into separate scintillation vials.

    • Add scintillation cocktail to each vial and quantify the radioactivity using a liquid scintillation counter.

    • Calculate the percentage conversion of [7-³H]this compound to [³H]Thebaine.

Protocol 3: In Vivo Metabolic Tracing of [7-D]this compound in a Mouse Model

Objective: To trace the metabolic fate of this compound in vivo by analyzing metabolites in urine.

Materials:

  • [7-D]this compound

  • 8-10 week old male C57BL/6 mice

  • Sterile saline solution (0.9% NaCl)

  • Vehicle for injection (e.g., saline with 10% DMSO)

  • Metabolic cages for urine collection

  • LC-MS/MS system (e.g., a triple quadrupole or high-resolution mass spectrometer)

  • C18 reverse-phase HPLC column

  • Solvents for LC-MS/MS (e.g., water with 0.1% formic acid, acetonitrile with 0.1% formic acid)

  • Thebaine-d₃ as an internal standard

Procedure:

  • Animal Acclimatization and Housing:

    • Acclimatize mice to individual metabolic cages for at least 48 hours before the experiment to allow for adaptation and to collect baseline urine samples.

    • Provide food and water ad libitum.

  • Dosing:

    • Prepare a dosing solution of [7-D]this compound in the vehicle at a suitable concentration.

    • Administer a single dose of [7-D]this compound to each mouse via intraperitoneal (i.p.) injection (e.g., 10 mg/kg body weight).

  • Urine Collection:

    • Collect urine samples at specified time intervals (e.g., 0-4h, 4-8h, 8-12h, 12-24h) post-administration.

    • Store the collected urine samples at -80°C until analysis.

  • Sample Preparation:

    • Thaw the urine samples on ice.

    • Centrifuge the samples to pellet any debris.

    • Take a specific volume of the supernatant (e.g., 100 µL) and add the internal standard (Thebaine-d₃).

    • Dilute the sample with the initial mobile phase of the LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared samples into the LC-MS/MS system.

    • Separate the metabolites using a C18 column with a suitable gradient elution (e.g., a gradient of acetonitrile in water, both with 0.1% formic acid).

    • Detect and quantify [7-D]Thebaine using multiple reaction monitoring (MRM) or by extracting the accurate mass in a high-resolution MS. The mass transition for [7-D]Thebaine would be specific to its deuterated nature.

  • Data Analysis:

    • Quantify the concentration of [7-D]Thebaine in the urine samples based on the peak area ratio to the internal standard and a standard curve.

    • Plot the excretion profile of [7-D]Thebaine over time.

Mandatory Visualization

Salutaridinol_Metabolic_Pathway This compound This compound Salutaridinol_7_O_acetate This compound-7-O-acetate This compound->Salutaridinol_7_O_acetate SalAT (this compound 7-O-acetyltransferase) + Acetyl-CoA Thebaine Thebaine Salutaridinol_7_O_acetate->Thebaine Spontaneous allylic elimination

Caption: Metabolic conversion of this compound to Thebaine.

Experimental_Workflow cluster_synthesis Synthesis of Labeled this compound cluster_invitro In Vitro Metabolism cluster_invivo In Vivo Metabolism Salutaridine Salutaridine Reduction Reduction with NaBD4 Salutaridine->Reduction Purification Purification Reduction->Purification Labeled_this compound [7-D]this compound Purification->Labeled_this compound Incubation Incubation with SalAT and Acetyl-CoA Labeled_this compound->Incubation Administration Administration to Mouse Labeled_this compound->Administration Extraction Extraction of Metabolites Incubation->Extraction TLC_Analysis TLC-Radiochromatography Extraction->TLC_Analysis Urine_Collection Urine Collection Administration->Urine_Collection LCMS_Analysis LC-MS/MS Analysis Urine_Collection->LCMS_Analysis

Caption: Workflow for isotopic labeling studies of this compound.

References

Application Notes and Protocols for the Purification of Salutaridinol from Plant Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salutaridinol, a key benzylisoquinoline alkaloid intermediate in the biosynthesis of morphine and other morphinan alkaloids in Papaver somniferum (opium poppy), is a molecule of significant interest for pharmaceutical research and synthetic biology.[1] Plant cell cultures of P. somniferum offer a contained and controllable system for the production of this and other related alkaloids, circumventing the complexities of agricultural production. The purification of this compound from these cultures is a critical step for its downstream applications, including enzymatic assays, metabolic engineering studies, and as a precursor for the synthesis of novel therapeutic agents.

These application notes provide a comprehensive overview and detailed protocols for the extraction, purification, and quantification of this compound from Papaver somniferum cell suspension cultures. The methodology is based on established principles of natural product chemistry, combining solvent extraction, liquid-liquid partitioning, and multi-step chromatographic separations.

Data Presentation

The purification of this compound from plant cell cultures is a multi-step process. The following table summarizes the expected quantitative data at each stage of a typical purification protocol, starting from a 100 g sample of lyophilized P. somniferum cell biomass. Please note that these values are representative and actual yields and purity may vary depending on the specific cell line, culture conditions, and optimization of the purification process.

Purification StepStarting Material (g)Total Alkaloid Extract (g)This compound Content (mg)Purity (%)Recovery (%)
Crude Methanolic Extraction 100157.50.05100
Acid-Base Partitioning 151.26.00.580
Solid-Phase Extraction (SPE) 1.20.35.11.785
Preparative HPLC (Step 1) 0.30.054.38.685
Preparative HPLC (Step 2) 0.050.0032.8>9565

Experimental Protocols

Cultivation and Harvesting of Papaver somniferum Cell Cultures
  • Cell Line: A high-yielding cell suspension culture of Papaver somniferum.

  • Culture Medium: Gamborg's B5 medium supplemented with appropriate plant growth regulators (e.g., 2,4-Dichlorophenoxyacetic acid and Kinetin).

  • Cultivation Conditions: Cultures are maintained in shake flasks on a gyratory shaker at 100-120 rpm, at 23-25°C, in the dark.

  • Harvesting: Cells are harvested in the late exponential growth phase by vacuum filtration. The cell biomass is washed with distilled water, frozen in liquid nitrogen, and lyophilized to obtain a dry powder.

Extraction of Crude Alkaloids

This protocol describes the initial extraction of the total alkaloid fraction from the lyophilized cell biomass.

  • Materials:

    • Lyophilized P. somniferum cell powder

    • Methanol

    • n-Hexane

    • 5% Hydrochloric acid (HCl)

    • Ammonium hydroxide (NH₄OH)

    • Dichloromethane (CH₂Cl₂)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Rotary evaporator

    • Centrifuge

  • Procedure:

    • Grind the lyophilized cell biomass (100 g) to a fine powder.

    • Defat the powder by stirring with n-hexane (3 x 500 mL) for 1 hour each time. Discard the hexane extracts.

    • Air-dry the defatted cell powder.

    • Extract the alkaloids by sonicating the powder in methanol (3 x 500 mL) for 30 minutes each.

    • Pool the methanolic extracts and filter.

    • Evaporate the methanol under reduced pressure using a rotary evaporator to obtain a crude extract.

    • Dissolve the crude extract in 5% HCl (200 mL).

    • Wash the acidic solution with CH₂Cl₂ (3 x 100 mL) to remove neutral and acidic impurities. Discard the organic layer.

    • Adjust the pH of the aqueous phase to 9-10 with NH₄OH.

    • Extract the free alkaloid bases with CH₂Cl₂ (5 x 100 mL).

    • Pool the organic extracts, dry over anhydrous Na₂SO₄, and evaporate to dryness to yield the crude alkaloid extract.

Solid-Phase Extraction (SPE) Cleanup

This step provides a preliminary fractionation of the crude alkaloid extract to enrich for the target compounds.

  • Materials:

    • Crude alkaloid extract

    • Methanol

    • Water

    • SPE cartridges (e.g., C18 or a mixed-mode cation exchange cartridge)

    • Vacuum manifold

  • Procedure:

    • Condition the SPE cartridge by washing with methanol followed by water.

    • Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase.

    • Load the sample onto the conditioned SPE cartridge.

    • Wash the cartridge with a series of solvents of increasing polarity to remove interfering compounds.

    • Elute the this compound-containing fraction with an appropriate solvent mixture (e.g., methanol with a small percentage of ammonium hydroxide).

    • Evaporate the eluate to dryness.

Preparative High-Performance Liquid Chromatography (HPLC)

A two-step preparative HPLC strategy is employed for the final purification of this compound.

  • Instrumentation:

    • Preparative HPLC system with a UV detector

    • Fraction collector

  • Protocol 1: First-Pass Purification

    • Column: Reversed-phase C18 column (e.g., 250 x 21.2 mm, 10 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 10% to 40% B over 40 minutes.

    • Flow Rate: 15 mL/min.

    • Detection: 280 nm.

    • Procedure:

      • Dissolve the SPE-purified extract in the initial mobile phase.

      • Inject the sample onto the column.

      • Collect fractions corresponding to the expected retention time of this compound.

      • Analyze the fractions by analytical HPLC-MS to identify those containing this compound.

      • Pool the this compound-containing fractions and evaporate the solvent.

  • Protocol 2: Final Polishing Step

    • Column: A different selectivity reversed-phase column (e.g., Phenyl-Hexyl, 250 x 10 mm, 5 µm).

    • Mobile Phase A: 20 mM Ammonium bicarbonate, pH 8.0.

    • Mobile Phase B: Methanol.

    • Gradient: An optimized shallow gradient around the elution point of this compound determined in the first pass.

    • Flow Rate: 4 mL/min.

    • Detection: 280 nm.

    • Procedure:

      • Dissolve the pooled fractions from the first pass in the initial mobile phase.

      • Inject the sample onto the column.

      • Collect the peak corresponding to this compound.

      • Evaporate the solvent to obtain pure this compound.

Quantification and Purity Analysis
  • Method: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

  • Column: Analytical C18 reversed-phase column (e.g., 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A suitable gradient for the separation of benzylisoquinoline alkaloids.

  • MS Detection: Electrospray ionization (ESI) in positive ion mode. Monitor the specific m/z for this compound.

  • Quantification: Generate a standard curve using a purified this compound standard of known concentration. Purity is determined by the peak area percentage of this compound relative to all other detected peaks at an appropriate wavelength (e.g., 280 nm).

Mandatory Visualizations

Salutaridinol_Biosynthesis Reticuline (R)-Reticuline Salutaridine Salutaridine Reticuline->Salutaridine Salutaridine synthase This compound This compound Salutaridine->this compound Salutaridine reductase Salutaridinol_7_O_acetate This compound-7-O-acetate This compound->Salutaridinol_7_O_acetate This compound-7-O- acetyltransferase Thebaine Thebaine Salutaridinol_7_O_acetate->Thebaine Spontaneous

Caption: Biosynthetic pathway of this compound from (R)-Reticuline.

Purification_Workflow Start Lyophilized Plant Cell Culture Biomass Extraction Crude Methanolic Extraction Start->Extraction Partitioning Acid-Base Partitioning Extraction->Partitioning SPE Solid-Phase Extraction (SPE) Partitioning->SPE Prep_HPLC1 Preparative HPLC (Step 1) SPE->Prep_HPLC1 Prep_HPLC2 Preparative HPLC (Step 2) Prep_HPLC1->Prep_HPLC2 Analysis Purity Analysis (HPLC-MS) Prep_HPLC2->Analysis End Purified this compound Analysis->End

Caption: Experimental workflow for the purification of this compound.

References

Application Notes & Protocols: Targeted Gene Editing of the Salutaridinol Pathway using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Salutaridinol pathway is a critical segment of the benzylisoquinoline alkaloid (BIA) biosynthesis route in the opium poppy (Papaver somniferum), leading to the production of medicinally vital compounds such as morphine, codeine, and thebaine.[1] Targeted manipulation of this pathway holds immense potential for metabolic engineering, enabling the development of poppy varieties with tailored alkaloid profiles for pharmaceutical use. The CRISPR-Cas9 system offers a precise and efficient tool for genome editing, allowing for the targeted knockout or modification of key enzymatic steps to alter metabolite flux and enhance the production of desired compounds.[2]

This document provides detailed protocols and application notes for utilizing CRISPR-Cas9 to edit genes within the this compound pathway, focusing on key enzymes such as Salutaridine Synthase (CYP719B1) and this compound 7-O-acetyltransferase (SalAT).[3][4]

The this compound Biosynthetic Pathway

The pathway begins with the conversion of (R)-reticuline to salutaridine, a reaction catalyzed by the cytochrome P450-dependent enzyme Salutaridine Synthase.[3] Salutaridine is then reduced to this compound by Salutaridine Reductase. Subsequently, this compound 7-O-acetyltransferase acetylates this compound, which leads to the formation of thebaine, a key precursor for codeine and morphine.[4]

Salutaridinol_Pathway Reticuline (R)-Reticuline enzyme1 Salutaridine Synthase (CYP719B1) Reticuline->enzyme1 Salutaridine Salutaridine enzyme2 Salutaridine Reductase (SalR) Salutaridine->enzyme2 This compound This compound enzyme3 This compound 7-O-acetyltransferase (SalAT) This compound->enzyme3 Salutaridinol_Acetate This compound-7-O-acetate spontaneous Spontaneous (pH-dependent) Salutaridinol_Acetate->spontaneous Thebaine Thebaine Morphine_Codeine Codeine / Morphine Thebaine->Morphine_Codeine Multiple Steps enzyme1->Salutaridine enzyme2->this compound enzyme3->Salutaridinol_Acetate spontaneous->Thebaine CRISPR_Workflow cluster_design 1. Design & Assembly cluster_transformation 2. Plant Transformation cluster_validation 3. Validation & Analysis sgRNA_design sgRNA Design for Target Gene (e.g., SalAT) vector_assembly Vector Assembly (pBAtC-Cas9-sgRNA) sgRNA_design->vector_assembly agro_transform Agrobacterium Transformation (GV3101) vector_assembly->agro_transform cocultivation Co-cultivation agro_transform->cocultivation explant_prep Poppy Explant Prep (Hypocotyls) explant_prep->cocultivation regeneration Selection & Regeneration cocultivation->regeneration gDNA_extraction Genomic DNA Extraction regeneration->gDNA_extraction metabolite_extraction Alkaloid Extraction regeneration->metabolite_extraction pcr_sanger PCR & Sanger Sequencing of Target Site gDNA_extraction->pcr_sanger Verify Edit hplc_ms HPLC-MS/MS Analysis metabolite_extraction->hplc_ms Quantify Alkaloids

References

Troubleshooting & Optimization

Overcoming byproduct formation during the conversion of Salutaridinol to thebaine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the enzymatic conversion of Salutaridinol to Thebaine, focusing on the mitigation of byproduct formation.

I. Understanding the Conversion Pathway

The conversion of (7S)-Salutaridinol to Thebaine is a critical step in the biosynthesis of morphine and other commercially important opioids. In planta, this is a two-step enzymatic process. However, in vitro and in engineered microbial systems, the reaction is prone to the formation of undesirable byproducts.

Biosynthetic Pathway of Thebaine from this compound

This compound (7S)-Salutaridinol Salutaridinol_Acetate (7S)-Salutaridinol-7-O-acetate This compound->Salutaridinol_Acetate Acetylation SalAT This compound-7-O- acetyltransferase (SalAT) CoA CoA SalAT->CoA SalAT->Salutaridinol_Acetate AcetylCoA Acetyl-CoA AcetylCoA->SalAT Thebaine Thebaine Salutaridinol_Acetate->Thebaine Allylic Elimination Salutaridinol_Acetate->Thebaine Byproduct1 Dibenz[d,f]azonine Alkaloid Salutaridinol_Acetate->Byproduct1 Byproduct2 Hydroxylated Byproducts (m/z 330) Salutaridinol_Acetate->Byproduct2 THS Thebaine Synthase (THS) THS->Thebaine Spontaneous_Thebaine Spontaneous (pH 8-9) Spontaneous_Byproduct1 Spontaneous (pH 6-7) Spontaneous_Byproduct2 Spontaneous (Physiological pH)

Figure 1: Enzymatic and spontaneous conversion of this compound to Thebaine and byproducts.

II. Troubleshooting Guide

This guide addresses common issues encountered during the conversion of this compound to Thebaine.

Problem Potential Cause Recommended Solution
Low or no Thebaine yield 1. Enzyme Inactivity (SalAT or THS): Enzymes may have been improperly stored, handled, or are from a suboptimal expression/purification.- Verify enzyme activity: Perform individual assays with known substrates if possible.- Ensure proper storage: Store enzymes at -80°C in an appropriate buffer containing a cryoprotectant like glycerol.- Optimize enzyme concentration: Increase the concentration of SalAT and/or THS in the reaction. A 1:2 ratio of SalAT to THS has been shown to be effective.[1]
2. Suboptimal Reaction Conditions: pH, temperature, or buffer composition may not be ideal for enzyme activity.- Optimize pH: The optimal pH for the coupled reaction with THS is around 7.0-7.5.[2] Without THS, a more basic pH (8-9) favors spontaneous Thebaine formation but also byproduct formation.[3] - Optimize Temperature: Thebaine Synthase has a reported temperature optimum of 37°C.[2] - Buffer Selection: Use a buffer system that is stable and effective in the optimal pH range, such as Tris-HCl or HEPES.
3. Substrate/Cofactor Issues: this compound or Acetyl-CoA may be degraded, impure, or at a limiting concentration.- Verify Substrate Integrity: Confirm the purity and concentration of this compound and Acetyl-CoA using analytical methods like HPLC or mass spectrometry.- Optimize Substrate Concentration: Ensure Acetyl-CoA is in molar excess.
High levels of byproduct formation 1. Absence or low activity of Thebaine Synthase (THS): In the absence of THS, the intermediate (7S)-Salutaridinol-7-O-acetate is prone to degradation into byproducts.[4]- Incorporate THS: The use of Thebaine Synthase is the most effective way to minimize byproduct formation by efficiently channeling the intermediate to Thebaine.[4] - Optimize SalAT:THS ratio: Ensure sufficient THS is present to convert the acetate intermediate as it is formed. A 1:2 ratio is a good starting point.[1]
2. Incorrect pH: The pH of the reaction significantly influences the type of byproduct formed.- Maintain pH around 7.0-7.5: This pH range is optimal for THS activity and minimizes the spontaneous formation of the dibenz[d,f]azonine alkaloid, which is favored at pH 6-7.[3]
Reaction stalls or proceeds slowly 1. Feedback Inhibition: The accumulation of Thebaine can inhibit the activity of both SalAT and THS.[5]- Product Removal: In a continuous reaction setup, consider methods for in-situ product removal.- Monitor Reaction Progress: Analyze aliquots at different time points to determine if the reaction rate is decreasing as the product concentration increases.
2. Substrate Inhibition: While less common for SalAT and THS, the upstream enzyme Salutaridine Reductase (SalR) is known to be subject to substrate inhibition.- Control Substrate Feed: If conducting a multi-step synthesis from Salutaridine, a fed-batch approach for the Salutaridine substrate may be necessary to avoid inhibition of SalR.

Logical Troubleshooting Workflow

Start Low Thebaine Yield or High Byproducts CheckEnzymes 1. Verify Enzyme Activity (SalAT & THS) Start->CheckEnzymes CheckConditions 2. Analyze Reaction Conditions (pH, Temp, Buffer) CheckEnzymes->CheckConditions Enzymes Active Solution Problem Resolved CheckEnzymes->Solution Enzymes Inactive -> Replace/Repurify CheckSubstrates 3. Assess Substrate & Cofactor Quality CheckConditions->CheckSubstrates Conditions Optimal OptimizepH Adjust pH to 7.0-7.5 CheckConditions->OptimizepH Suboptimal pH AnalyzeByproducts 4. Characterize Byproducts (HPLC/MS) CheckSubstrates->AnalyzeByproducts Substrates OK PurifySubstrates Purify/Replace Substrates CheckSubstrates->PurifySubstrates Substrates Impure OptimizeRatio Optimize SalAT:THS Ratio AnalyzeByproducts->OptimizeRatio Byproducts Present CheckInhibition 5. Investigate Inhibition AnalyzeByproducts->CheckInhibition Yield Still Low OptimizeRatio->CheckConditions OptimizepH->CheckConditions PurifySubstrates->CheckSubstrates Feedback Feedback Inhibition (by Thebaine) CheckInhibition->Feedback Substrate Substrate Inhibition (Upstream enzymes) CheckInhibition->Substrate Feedback->Solution Implement Product Removal Substrate->Solution Implement Fed-Batch Strategy

Figure 2: A logical workflow for troubleshooting common issues in Thebaine synthesis.

III. Frequently Asked Questions (FAQs)

Q1: What is the primary cause of byproduct formation during the conversion of this compound to Thebaine?

A1: The primary cause is the instability of the intermediate, (7S)-Salutaridinol-7-O-acetate. In the absence of the enzyme Thebaine Synthase (THS), this intermediate can spontaneously degrade into various byproducts. The specific byproduct formed is highly dependent on the pH of the reaction. At a pH of 6-7, a dibenz[d,f]azonine alkaloid is the major byproduct, while at physiological pH, unstable hydroxylated byproducts (m/z 330) are formed.[3][4]

Q2: How does Thebaine Synthase (THS) help in overcoming byproduct formation?

A2: Thebaine Synthase is a highly efficient enzyme that catalyzes the allylic elimination of the acetate group from (7S)-Salutaridinol-7-O-acetate to form Thebaine. It significantly accelerates the desired reaction, outcompeting the spontaneous degradation pathways that lead to byproducts. By using THS, the conversion can be efficiently carried out at a near-neutral pH (around 7.0-7.5), which is the optimal pH for the enzyme and minimizes the formation of pH-dependent byproducts.[2][4]

Q3: What is the optimal pH for the enzymatic conversion of this compound to Thebaine?

A3: When using the coupled enzyme system of SalAT and THS, the optimal pH is around 7.5.[2] In the absence of THS, the spontaneous formation of Thebaine is favored at a more basic pH of 8-9. However, this condition also promotes byproduct formation.[3]

Q4: Can the final product, Thebaine, inhibit the reaction?

A4: Yes, there is evidence of feedback inhibition where Thebaine can reduce the activity of both SalAT and THS. This is a crucial consideration for reaction optimization, as the accumulation of Thebaine can slow down or stall the conversion process.[5]

Q5: Are there any specific analytical methods recommended for monitoring the reaction?

A5: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or UV detection is the most common and effective method for monitoring the reaction. This technique allows for the separation and quantification of the starting material (this compound), the intermediate ((7S)-Salutaridinol-7-O-acetate, though it is unstable), the desired product (Thebaine), and the various byproducts.

IV. Experimental Protocols

A. General Protocol for Coupled SalAT-THS Enzyme Assay

This protocol provides a general framework for an in vitro coupled enzyme assay to produce Thebaine from this compound. Optimization of specific concentrations and incubation times may be required.

1. Reagents and Buffers:

  • Reaction Buffer: 100 mM Tris-HCl or HEPES, pH 7.5.

  • (7S)-Salutaridinol Stock Solution: Prepare a stock solution in a suitable solvent (e.g., DMSO or methanol) and determine the final concentration to be used in the assay (e.g., 100 µM).

  • Acetyl-CoA Stock Solution: Prepare a fresh stock solution in water (e.g., 10 mM).

  • Purified SalAT and THS Enzymes: Prepare stocks of known concentrations in an appropriate storage buffer.

  • Quenching Solution: e.g., 2 volumes of cold methanol or a specific concentration of a strong acid like perchloric acid.

2. Assay Procedure:

  • In a microcentrifuge tube, prepare the reaction mixture by adding the following in order:

    • Reaction Buffer

    • (7S)-Salutaridinol (to final desired concentration)

    • Acetyl-CoA (to final desired concentration, typically in excess)

    • Purified SalAT and THS enzymes (at the desired concentrations, e.g., a 1:2 molar ratio).

  • Initiate the reaction by adding the enzymes.

  • Incubate the reaction at the optimal temperature for THS (e.g., 37°C) for a specific duration (e.g., 30-60 minutes).

  • Stop the reaction by adding the quenching solution.

  • Centrifuge the mixture to pellet the precipitated proteins.

  • Analyze the supernatant by HPLC-MS/MS to quantify Thebaine and any byproducts.

Workflow for Coupled Enzyme Assay

Start Prepare Reaction Mixture (Buffer, this compound, Acetyl-CoA) AddEnzymes Add SalAT and THS Enzymes Start->AddEnzymes Incubate Incubate at Optimal Temperature (e.g., 37°C) AddEnzymes->Incubate Quench Stop Reaction (e.g., add cold methanol) Incubate->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze Analyze Supernatant by HPLC-MS/MS Centrifuge->Analyze End Quantify Thebaine & Byproducts Analyze->End

Figure 3: Step-by-step workflow for the coupled SalAT-THS enzyme assay.
B. Protocol for Expression and Purification of His-tagged SalAT and THS

This is a generalized protocol for expressing and purifying His-tagged recombinant SalAT and THS from E. coli.

1. Expression:

  • Transform E. coli (e.g., BL21(DE3) strain) with an expression vector containing the gene for His-tagged SalAT or THS.

  • Grow the transformed cells in a suitable medium (e.g., LB broth) with the appropriate antibiotic at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of, for example, 0.1-1 mM.

  • Continue to culture the cells at a lower temperature (e.g., 18-25°C) for several hours or overnight to improve protein solubility.

  • Harvest the cells by centrifugation.

2. Purification:

  • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing a protease inhibitor cocktail.

  • Lyse the cells by sonication or using a French press.

  • Clarify the lysate by centrifugation to remove cell debris.

  • Load the supernatant onto a Ni-NTA affinity chromatography column pre-equilibrated with the lysis buffer.

  • Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins.

  • Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Analyze the purified protein fractions by SDS-PAGE to assess purity.

  • If necessary, perform a buffer exchange step (e.g., dialysis or gel filtration) to transfer the purified enzyme into a suitable storage buffer (e.g., containing glycerol for long-term storage at -80°C).

V. Data Presentation

While specific quantitative data comparing byproduct formation under different conditions is limited in the available literature, the following table summarizes the qualitative and semi-quantitative findings.

Condition Thebaine Formation Dibenz[d,f]azonine Formation Hydroxylated Byproduct Formation Reference(s)
Spontaneous (pH 6-7) LowHigh-[3]
Spontaneous (pH 8-9) FavoredLowPossible[3]
Enzymatic (SalAT only, pH 7) <10% conversion-High[1]
Enzymatic (SalAT + THS, pH 7.0-7.5) High / EfficientMinimalMinimal[2][4]

Note: The term "High" and "Low" are relative and based on the descriptive information from the cited literature. Obtaining precise quantitative data would require dedicated experimental studies.

References

Addressing the instability of Salutaridinol-7-O-acetate in enzymatic assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the inherent instability of Salutaridinol-7-O-acetate in enzymatic assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound-7-O-acetate and what is its role in biochemistry?

This compound-7-O-acetate is a critical intermediate in the biosynthesis of morphine and other related opioids in the opium poppy, Papaver somniferum.[1][2] It is synthesized from this compound by the enzyme this compound 7-O-acetyltransferase (SalAT).[1][3][4] Its formation is a key step that precedes the cyclization reaction to form thebaine, the first pentacyclic morphinan alkaloid in the pathway.[4]

Q2: Why is this compound-7-O-acetate considered unstable?

The instability of this compound-7-O-acetate is due to its propensity to undergo a spontaneous, pH-dependent allylic elimination and cyclization.[4] This is not an unexpected degradation but a fundamental step in the natural biosynthetic pathway to thebaine.[5]

Q3: What are the degradation products of this compound-7-O-acetate?

The degradation pathway is highly dependent on the pH of the solution[4]:

  • At a slightly alkaline pH of 8-9 , it spontaneously cyclizes to form thebaine .

  • At a neutral or slightly acidic pH of 6-7 , it rearranges to form a dibenz[d,f]azonine alkaloid .

This pH-dependent transformation is a crucial factor to consider when designing enzymatic assays.

Q4: How should this compound-7-O-acetate be stored to ensure maximum stability?

While specific stability studies are not widely published, general best practices for unstable acetylated compounds suggest storing it as a dry, solid powder at -20°C or -80°C, protected from moisture and light. For experimental use, it is highly recommended to prepare fresh solutions in an appropriate anhydrous solvent (like DMSO or ethanol) immediately before use and to keep them on ice. Avoid storing it in aqueous buffers for extended periods.

Troubleshooting Guide

Problem: High background signal in "no-enzyme" controls.

Q5: I am observing significant product formation (thebaine) in my negative control wells that do not contain any enzyme. Why is this happening?

This is a common issue and is almost certainly caused by the spontaneous, non-enzymatic conversion of this compound-7-O-acetate to thebaine. This reaction is particularly favored at a pH of 8 or higher.[4]

Solutions:

  • Optimize Assay pH: The enzyme responsible for producing this compound-7-O-acetate, SalAT, has a broad optimal pH range of 6-9.[4] To minimize spontaneous degradation, perform the assay at the lower end of this range (e.g., pH 6.5-7.0). This creates a better balance between enzyme activity and substrate stability.

  • Minimize Incubation Time: The longer the incubation, the more time there is for spontaneous degradation to occur. Determine the shortest incubation time that provides a reliable, linear rate of enzymatic product formation.[6]

  • Reduce Temperature: While the optimal temperature for SalAT is 47°C, lowering the temperature (e.g., to 30°C or 37°C) will slow down both the enzymatic reaction and the spontaneous degradation.[4] You may need to compensate with a slightly longer incubation time or higher enzyme concentration, so optimization is key.

  • Run a Time-Course Control: Analyze your "no-enzyme" control at the same time points as your enzymatic reaction. This will allow you to quantify the rate of spontaneous degradation and subtract this background from your enzymatic rate.

Problem: Low product yield or poor enzyme activity.

Q6: My assay is showing a much lower yield of this compound-7-O-acetate than expected. What are the potential causes?

Several factors could be contributing to low product yield.

Solutions:

  • Check Substrate Integrity: Prepare this compound-7-O-acetate solutions fresh for every experiment. If using a previously prepared stock, it may have already degraded.

  • Verify Co-factor Concentration: The reaction requires acetyl-CoA. Ensure it is at a saturating concentration (the Km for acetyl-CoA is approximately 46-54 µM) and that the acetyl-CoA stock itself is not degraded.[4][7]

  • Address Product Inhibition: Thebaine, the downstream product, has been shown to inhibit the activity of SalAT.[5] If thebaine is accumulating in your assay due to spontaneous conversion, it could be reducing the enzyme's efficiency. Consider using a coupled assay with the next enzyme in the pathway, thebaine synthase (THS), if the goal is to measure overall pathway flux.[5]

  • Optimize Buffer Conditions: While a lower pH minimizes spontaneous degradation, a pH that is too low may reduce SalAT activity. Perform a pH-rate profile to find the optimal pH for your specific assay conditions.

Problem: Poor reproducibility between experiments.

Q7: My results are highly variable from one assay to the next. How can I improve consistency?

Variability often arises from the unstable nature of the substrate.

Solutions:

  • Standardize Reagent Preparation: Always prepare fresh solutions of this compound-7-O-acetate and acetyl-CoA immediately before starting the assay. Do not use leftover solutions from previous experiments.

  • Precise Timing and Quenching: For endpoint assays, the timing of the reaction is critical. Use a reliable method to stop the reaction instantly and uniformly across all samples. This can be achieved by adding a quenching solution, such as a strong acid (e.g., trichloroacetic acid) or an organic solvent (e.g., ice-cold acetonitrile), which denatures the enzyme.[8][9]

  • Control Temperature: Use a water bath or incubator that maintains a consistent temperature throughout the experiment. Even small fluctuations can affect both the enzymatic rate and the rate of spontaneous degradation.

  • Automate Liquid Handling: If possible, use automated liquid handling systems to minimize pipetting errors and ensure consistent timing of reagent addition.[10]

Data Summary

Table 1: Kinetic Properties of this compound 7-O-acetyltransferase (SalAT)

Parameter Value Source
Optimal pH 6.0 - 9.0 [4]
Optimal Temperature 47 °C [4]
K_m (this compound) ~7-9 µM [4][7]

| K_m (Acetyl-CoA) | ~46-54 µM |[4][7] |

Table 2: pH-Dependent Fate of this compound-7-O-acetate

pH Range Primary Product Reaction Type
6.0 - 7.0 Dibenz[d,f]azonine alkaloid Spontaneous Rearrangement

| 8.0 - 9.0 | Thebaine | Spontaneous Cyclization |

Experimental Protocols

Protocol 1: Preparation and Handling of this compound-7-O-acetate

  • Storage: Store solid this compound-7-O-acetate at -20°C or below, in a desiccated container to protect from moisture.

  • Stock Solution: To prepare a stock solution (e.g., 10 mM), allow the solid to equilibrate to room temperature before opening to prevent condensation. Weigh the required amount and dissolve in anhydrous DMSO or ethanol.

  • Working Solutions: Prepare working solutions immediately before use by diluting the stock solution in the assay buffer. Keep all solutions on ice.

  • Disposal: Discard any unused aqueous solutions of this compound-7-O-acetate at the end of the experiment. Do not store and reuse.

Protocol 2: Endpoint Assay for this compound 7-O-acetyltransferase (SalAT) Activity

  • Reagent Preparation:

    • Assay Buffer: 100 mM Potassium Phosphate buffer, pH 7.0.

    • SalAT Enzyme: Dilute purified SalAT in assay buffer to the desired final concentration. Keep on ice.

    • Substrate 1 (this compound): Prepare a working solution from a DMSO stock by diluting in assay buffer.

    • Substrate 2 (Acetyl-CoA): Prepare a fresh working solution in assay buffer.

    • Quenching Solution: 10% (w/v) Trichloroacetic Acid (TCA) or ice-cold Acetonitrile (ACN).

  • Assay Procedure:

    • Set up reactions in microcentrifuge tubes on ice. For a 100 µL final reaction volume:

      • 50 µL Assay Buffer

      • 10 µL this compound solution

      • 10 µL Acetyl-CoA solution

      • 20 µL deionized water (for controls) or SalAT enzyme solution

    • Prepare "no-enzyme" controls by adding 20 µL of assay buffer instead of the enzyme solution.

    • Initiate the reaction by adding the SalAT enzyme (or buffer for the control). Mix gently and transfer the tubes to a 37°C water bath.

    • Incubate for a predetermined time (e.g., 10 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding 100 µL of the Quenching Solution (e.g., ice-cold ACN). Vortex immediately to ensure complete inactivation of the enzyme.[11]

    • Centrifuge the tubes at high speed (e.g., >13,000 x g) for 5 minutes to pellet the precipitated protein.

    • Carefully transfer the supernatant to an HPLC vial for analysis.

  • Analysis:

    • Analyze the supernatant by reverse-phase HPLC to separate and quantify the substrate (this compound) and the product (this compound-7-O-acetate).

    • Calculate enzyme activity based on the amount of product formed over time, after subtracting the amount of product formed in the "no-enzyme" control.

Visual Guides

Morphine Biosynthesis Pathway Reticuline (R)-Reticuline Salutaridine Salutaridine Reticuline->Salutaridine Salutaridine synthase This compound This compound Salutaridine->this compound Salutaridine reductase Sal_OAc This compound-7-O-acetate This compound->Sal_OAc SalAT Thebaine Thebaine Sal_OAc->Thebaine Thebaine Synthase (or spontaneous at pH 8-9) Morphine Morphine Thebaine->Morphine Multiple Steps Experimental Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis Prep_S Prepare Fresh Substrate Solutions (on ice) Mix Combine Buffer, Substrates, and Enzyme in Tube Prep_S->Mix Prep_E Prepare Enzyme Dilution (on ice) Prep_E->Mix Incubate Incubate at Controlled Temp (e.g., 37°C) Mix->Incubate Quench Stop Reaction with Acid or Solvent Incubate->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge HPLC Analyze Supernatant by HPLC Centrifuge->HPLC Calc Calculate Activity HPLC->Calc Troubleshooting Logic Start High Signal in 'No-Enzyme' Control? Cause1 Likely Cause: Spontaneous degradation of substrate at assay pH. Start->Cause1 Yes Sol1 Lower Assay pH (e.g., to 6.5-7.0) Cause1->Sol1 Sol2 Shorten Incubation Time Cause1->Sol2 Sol3 Lower Assay Temperature Cause1->Sol3 Sol4 Run 'No-Enzyme' control and subtract background Cause1->Sol4

References

Optimizing pH conditions for the spontaneous cyclization of Salutaridinol to thebaine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the pH conditions during the spontaneous cyclization of Salutaridinol to Thebaine.

Frequently Asked Questions (FAQs)

Q1: What is the direct precursor for the spontaneous cyclization to Thebaine?

A1: The direct precursor for the spontaneous cyclization is (7S)-Salutaridinol-7-O-acetate, not this compound itself. This compound must first be acetylated by the enzyme this compound 7-O-acetyltransferase (SalAT).[1][2][3] This acetylation of the 7-OH group creates a better leaving group (acetate), which is essential for the subsequent ring-closing elimination reaction.[2][4]

Q2: What is the optimal pH for the spontaneous conversion of (7S)-Salutaridinol-7-O-acetate to Thebaine?

A2: The optimal pH for the spontaneous allylic elimination of (7S)-Salutaridinol-7-O-acetate to yield Thebaine is in the basic range of pH 8-9.[1][5][6]

Q3: What occurs if the reaction pH is neutral or slightly acidic (pH 6-7)?

A3: At a pH range of 6-7, the spontaneous reaction favors the formation of dibenz[d,f]azonine alkaloids as byproducts instead of Thebaine.[1][5] This is a critical factor to control to maximize the yield of the desired product.

Q4: Is the formation of Thebaine from its precursor a purely spontaneous reaction?

A4: While the reaction can proceed spontaneously under optimal basic pH conditions, it was discovered that in the opium poppy, an enzyme named Thebaine Synthase (THS) dramatically accelerates the conversion of (7S)-Salutaridinol-7-O-acetate to Thebaine.[5] The enzymatic process is more efficient and minimizes the formation of byproducts that can occur at physiological pH.[7]

Q5: What is the consequence of incomplete acetylation of this compound?

A5: Incomplete acetylation, catalyzed by this compound 7-O-acetyltransferase (SalAT), will result in a lower concentration of the direct precursor, (7S)-Salutaridinol-7-O-acetate. This will consequently lead to a reduced yield of Thebaine. Furthermore, (7S)-Salutaridinol itself can be converted to Thebaine spontaneously at a very acidic pH (< 5), but this pathway competes with the formation of other degradation byproducts.[7]

Process Visualization

The following diagrams illustrate the key pathways and decision points in the synthesis of Thebaine.

Thebaine_Biosynthesis Salutaridine Salutaridine This compound (7S)-Salutaridinol Salutaridine->this compound Salutaridine Reductase (SalR) SalAc (7S)-Salutaridinol- 7-O-acetate This compound->SalAc this compound 7-O- acetyltransferase (SalAT) Thebaine Thebaine SalAc->Thebaine Spontaneous (pH 8-9) OR Thebaine Synthase (THS)

Caption: Biosynthetic pathway from Salutaridine to Thebaine.

pH_Dependence Substrate (7S)-Salutaridinol-7-O-acetate Thebaine Thebaine (Desired Product) Substrate->Thebaine pH 8-9 (Optimal) Byproduct Dibenz[d,f]azonine (Byproduct) Substrate->Byproduct pH 6-7 (Suboptimal)

Caption: pH-dependent fate of (7S)-Salutaridinol-7-O-acetate.

Troubleshooting Guide

Problem: Low or no yield of Thebaine.

  • Question: My experiment is resulting in a poor yield of Thebaine. What are the likely causes and how can I address them?

  • Answer:

    • Incorrect pH: The most common issue is suboptimal pH. Verify that your reaction buffer is maintained between pH 8 and 9, as this range is crucial for favoring the spontaneous elimination to Thebaine.[1][5]

    • Incomplete Acetylation: Ensure the preceding enzymatic step is complete. A lack of this compound-7-O-acetate, the direct substrate, will prevent Thebaine formation. Confirm the activity of your this compound 7-O-acetyltransferase (SalAT) and the presence of its co-substrate, acetyl-CoA.[3]

    • Substrate Degradation: The intermediate, (7S)-Salutaridinol-7-O-acetate, can be unstable and may degrade into other byproducts if reaction conditions are not optimal.[7]

    • Feedback Inhibition: High concentrations of the final product, Thebaine, have been shown to cause feedback inhibition on the SalAT enzyme, creating a bottleneck in the pathway.[8] Consider strategies to remove Thebaine from the reaction as it is formed.

Problem: Identification of a major byproduct.

  • Question: My analysis shows a significant quantity of a dibenz[d,f]azonine alkaloid, reducing my Thebaine purity. What causes this?

  • Answer: The formation of this specific byproduct is a direct result of the reaction occurring at a neutral or slightly acidic pH (around 6-7).[1][5] To resolve this, increase the pH of your reaction mixture to the 8-9 range. This will shift the equilibrium of the spontaneous elimination reaction away from the dibenz[d,f]azonine pathway and toward the formation of Thebaine.

Troubleshooting_Workflow Start Start: Low Thebaine Yield CheckpH Is reaction pH in the 8-9 range? Start->CheckpH AdjustpH ACTION: Adjust pH to 8-9 CheckpH->AdjustpH No CheckAcetylation Is this compound fully acetylated? CheckpH->CheckAcetylation Yes CheckByproduct ACTION: Analyze for dibenz[d,f]azonine AdjustpH->CheckByproduct CheckByproduct->Start OptimizeAcetylation ACTION: Optimize SalAT reaction (enzyme/substrate ratios, co-factors) CheckAcetylation->OptimizeAcetylation No End Result: Yield Improved CheckAcetylation->End Yes OptimizeAcetylation->Start

Caption: Troubleshooting workflow for low Thebaine yield.

Data Summary

The pH of the reaction medium is the most critical parameter determining the outcome of the spontaneous conversion of (7S)-Salutaridinol-7-O-acetate.

pH RangePrimary ProductReaction PathwayReference
8 - 9 Thebaine Allylic Elimination (Desired)[1][5][6]
6 - 7 Dibenz[d,f]azonine AlkaloidByproduct Formation[1][5]
< 5 Thebaine & ByproductsSpontaneous from (7S)-Salutaridinol[7]

Experimental Protocols

Generalized Protocol for In Vitro Spontaneous Conversion of (7S)-Salutaridinol-7-O-acetate to Thebaine

This protocol assumes the successful enzymatic synthesis of the starting material, (7S)-Salutaridinol-7-O-acetate.

  • Substrate Preparation:

    • Synthesize (7S)-Salutaridinol-7-O-acetate from (7S)-Salutaridinol using purified this compound 7-O-acetyltransferase (SalAT) in the presence of the co-substrate acetyl-CoA.

    • The reaction buffer for the enzymatic step should be optimal for SalAT activity (typically pH 6-9).[1]

    • Monitor the reaction using an appropriate analytical method (e.g., HPLC, LC-MS) to confirm the complete consumption of this compound.

  • pH Adjustment for Cyclization:

    • Once the acetylation is complete, adjust the pH of the reaction mixture to 8.5 using a suitable buffer (e.g., Tris-HCl, borate buffer) or by careful titration with a dilute base (e.g., 0.1 M NaOH).

    • Crucial Step: This pH adjustment is the key to initiating the spontaneous cyclization to Thebaine while avoiding byproduct formation.

  • Incubation:

    • Incubate the reaction mixture at a controlled temperature. The optimal temperature for the spontaneous reaction has been noted at 47°C in studies of the preceding enzyme, though the spontaneous step may proceed effectively at room temperature or 37°C.[1]

    • The reaction time will vary. Monitor the formation of Thebaine and the disappearance of (7S)-Salutaridinol-7-O-acetate periodically.

  • Reaction Quenching and Extraction:

    • Once the reaction has reached completion (or the desired endpoint), quench the reaction by acidifying the mixture.

    • Extract the alkaloids from the aqueous solution using an appropriate organic solvent (e.g., chloroform, ethyl acetate) after basifying the solution again to ensure the alkaloids are in their free-base form.

  • Analysis:

    • Analyze the organic extract using HPLC, LC-MS, or GC-MS to determine the yield and purity of Thebaine. Quantify against a known standard.

References

Strategies to mitigate feedback inhibition of Salutaridinol 7-O-acetyltransferase by thebaine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Salutaridinol 7-O-acetyltransferase (SalAT). The focus is on strategies to mitigate the feedback inhibition of SalAT by its downstream product, thebaine, a common challenge in metabolic engineering and drug development.

Frequently Asked Questions (FAQs)

Q1: What is this compound 7-O-acetyltransferase (SalAT) and what is its role in the morphine biosynthesis pathway?

This compound 7-O-acetyltransferase (SalAT) is a key enzyme in the biosynthetic pathway of morphine and other benzylisoquinoline alkaloids in the opium poppy (Papaver somniferum). It catalyzes the acetylation of (7S)-salutaridinol to form this compound-7-O-acetate. This reaction is a critical step as it precedes the spontaneous cyclization of this compound-7-O-acetate to form thebaine, the first pentacyclic morphinan alkaloid in the pathway.

Q2: What is feedback inhibition and how does it affect SalAT?

Feedback inhibition is a cellular control mechanism where the end product of a metabolic pathway inhibits an enzyme that acts earlier in the pathway. In the case of morphine biosynthesis, thebaine, a downstream product, acts as an inhibitor of SalAT. This inhibition is characterized as a mixed-model inhibition, meaning that thebaine can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's maximum reaction rate (Vmax) and its affinity for the substrate (Km). This feedback loop is a significant bottleneck in the production of morphinan alkaloids, particularly in engineered microbial systems where high product titers are desired.[1]

Q3: What are the known kinetic parameters for SalAT?

The kinetic parameters for SalAT can vary depending on the experimental conditions. However, studies on the recombinant enzyme from Papaver somniferum have reported the following apparent Km values:

SubstrateApparent Km (µM)
This compound9
Acetyl-CoA54

Data sourced from Grothe et al. (2001).[2]

Q4: Are there any known strategies to mitigate thebaine feedback inhibition of SalAT?

While specific, successfully engineered thebaine-resistant SalAT variants are not yet described in published literature, several general strategies can be employed to mitigate product feedback inhibition. These strategies can be broadly categorized into enzyme engineering and process engineering approaches.

Troubleshooting Guide: Mitigating Thebaine Feedback Inhibition

This guide provides potential strategies and experimental approaches to address the issue of thebaine-induced feedback inhibition of SalAT.

Problem: Reduced SalAT activity and thebaine yield due to feedback inhibition.

Solution 1: Enzyme Engineering Strategies

The goal of enzyme engineering is to create a variant of SalAT that is less sensitive to thebaine inhibition while maintaining or improving its catalytic activity.

  • Rational Drug Design (Site-Directed Mutagenesis):

    • Challenge: The crystal structure of SalAT has not yet been determined, which makes precise rational design challenging.

    • Proposed Approach:

      • Homology Modeling: Construct a 3D model of SalAT using the known structures of related plant acetyltransferases as templates. The amino acid sequence of SalAT shows similarity to other plant acetyltransferases, which can be used for this purpose.[2][3][4]

      • Active Site Analysis: Identify the putative substrate binding site and potential allosteric sites for thebaine binding on the modeled structure. The conserved HXXXD motif is likely part of the catalytic site.[3][4]

      • Site-Directed Mutagenesis: Introduce point mutations in the predicted thebaine binding region to reduce its affinity for the inhibitor. Focus on residues that are not critical for substrate binding or catalysis.

  • Directed Evolution:

    • Approach: This method does not require prior knowledge of the enzyme's structure. It involves creating a large library of randomly mutated SalAT variants and screening for those with improved activity in the presence of high thebaine concentrations.

    • Workflow:

      • Gene Mutagenesis: Introduce random mutations into the SalAT gene using techniques like error-prone PCR.

      • Library Creation: Clone the mutated genes into an expression vector to create a library of SalAT variants.

      • High-Throughput Screening: Screen the library for active variants in the presence of inhibitory concentrations of thebaine. This can be done using a coupled enzyme assay in a microplate format.

      • Selection and Characterization: Isolate and characterize the most promising variants with reduced thebaine sensitivity and high catalytic activity.

Solution 2: Process Engineering Strategies

These strategies focus on manipulating the reaction environment to minimize the inhibitory effect of thebaine.

  • In Situ Product Removal:

    • Concept: Continuously remove thebaine from the reaction mixture as it is formed, thus preventing its concentration from reaching inhibitory levels.

    • Methods:

      • Two-phase aqueous-organic systems: Use a water-immiscible organic solvent to extract thebaine from the aqueous reaction phase.

      • Adsorbent resins: Incorporate resins with a high affinity for thebaine into the reaction vessel.

  • Substrate Feeding Strategies:

    • Concept: In a whole-cell biocatalysis system (e.g., engineered yeast), a controlled feeding strategy for the precursor of this compound can help to maintain a low intracellular concentration of thebaine.

Experimental Protocols

1. Heterologous Expression and Purification of SalAT

  • Objective: To produce sufficient quantities of pure SalAT for in vitro characterization.

  • Methodology:

    • Gene Synthesis and Cloning: Synthesize the codon-optimized gene for Papaver somniferum SalAT and clone it into a suitable expression vector (e.g., pET vector with an N-terminal His-tag).

    • Transformation: Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

    • Expression: Grow the transformed cells in LB medium to an OD600 of 0.6-0.8 and induce protein expression with IPTG (e.g., 0.5 mM) at a low temperature (e.g., 18°C) overnight.

    • Cell Lysis: Harvest the cells by centrifugation and resuspend them in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells by sonication or high-pressure homogenization.

    • Purification: Clarify the lysate by centrifugation. Apply the supernatant to a Ni-NTA affinity chromatography column. Wash the column with wash buffer (lysis buffer with 20 mM imidazole) and elute the His-tagged SalAT with elution buffer (lysis buffer with 250 mM imidazole).

    • Purity Check: Analyze the purity of the eluted protein by SDS-PAGE.

2. In Vitro SalAT Activity Assay (Coupled Assay with Thebaine Synthase)

  • Objective: To measure the kinetic parameters of SalAT and the inhibitory effect of thebaine. Since the product of SalAT, this compound-7-O-acetate, is unstable and spontaneously converts to thebaine, a coupled assay with thebaine synthase (THS) can be used for more accurate measurements, though thebaine itself is the final product. For simplicity, a direct measurement of thebaine formation is often performed.

  • Methodology:

    • Reaction Mixture: Prepare a reaction mixture containing:

      • 100 mM Tris-HCl buffer (pH 7.5)

      • 1 mM DTT

      • Varying concentrations of this compound

      • 500 µM Acetyl-CoA

      • Purified SalAT enzyme (e.g., 1-5 µg)

      • (Optional, for coupled assay) Purified Thebaine Synthase (THS)

      • Varying concentrations of thebaine (for inhibition studies)

    • Initiation: Start the reaction by adding the enzyme.

    • Incubation: Incubate the reaction at 30°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

    • Quenching: Stop the reaction by adding an equal volume of methanol or by heat inactivation.

    • Analysis: Analyze the formation of thebaine using HPLC or LC-MS.

    • Data Analysis: Calculate the initial reaction velocities and determine the kinetic parameters (Km, Vmax) and the inhibition constant (Ki) for thebaine using appropriate enzyme kinetic models (e.g., Michaelis-Menten, mixed-model inhibition equations).

Visualizations

Morphine_Biosynthesis_Pathway cluster_upstream Upstream Pathway cluster_core Salutaridine to Thebaine cluster_downstream Downstream Pathway Reticuline (S)-Reticuline Salutaridine Salutaridine Reticuline->Salutaridine Salutaridine synthase This compound (7S)-Salutaridinol Salutaridine->this compound Salutaridine reductase SalAT_reaction This compound-7-O-acetate This compound->SalAT_reaction SalAT (Acetyl-CoA -> CoA) Thebaine Thebaine SalAT_reaction->Thebaine Thebaine synthase (spontaneous) Thebaine->this compound Feedback Inhibition (Mixed-Model) Morphine Morphine Thebaine->Morphine Multiple steps

Caption: Morphine biosynthesis pathway highlighting the role of SalAT and the feedback inhibition by thebaine.

Directed_Evolution_Workflow SalAT_gene SalAT Gene Mutagenesis Random Mutagenesis (e.g., error-prone PCR) SalAT_gene->Mutagenesis Gene_Library Library of SalAT Variants Mutagenesis->Gene_Library Expression Expression in Host (e.g., E. coli) Gene_Library->Expression Screening High-Throughput Screening (in presence of Thebaine) Expression->Screening Selection Selection of Improved Variants Screening->Selection Characterization Characterization of Kinetic Properties Selection->Characterization Improved_SalAT Thebaine-Resistant SalAT Characterization->Improved_SalAT Logical_Relationship cluster_solutions Potential Solutions cluster_enzyme_eng Enzyme Engineering Approaches cluster_process_eng Process Engineering Approaches Problem Problem: Thebaine Feedback Inhibition of SalAT Goal Goal: Mitigate Inhibition & Increase Product Yield Problem->Goal Enzyme_Eng Enzyme Engineering Goal->Enzyme_Eng Process_Eng Process Engineering Goal->Process_Eng Rational_Design Rational Design (Site-Directed Mutagenesis) Enzyme_Eng->Rational_Design Directed_Evo Directed Evolution Enzyme_Eng->Directed_Evo ISPR In Situ Product Removal Process_Eng->ISPR Substrate_Feed Substrate Feeding Strategy Process_Eng->Substrate_Feed

References

Improving the efficiency of salutaridine reductase in microbial systems

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the efficiency of salutaridine reductase (SalR) in microbial systems. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of salutaridine reductase (SalR)?

A1: Salutaridine reductase (SalR, EC 1.1.1.248) is an enzyme that catalyzes a critical step in the biosynthesis of morphinan alkaloids, such as morphine and codeine, in the opium poppy (Papaver somniferum).[1][2] Specifically, it performs the stereospecific reduction of the C-7 keto group of salutaridine to the C-7 (S)-hydroxyl group, forming 7(S)-salutaridinol, using NADPH as a cofactor.[3][4] This reaction is a key step in the pathway that converts (R)-reticuline to thebaine and subsequently to other opioids.[5][6]

Q2: Why is enhancing SalR efficiency in microbial systems a key research goal?

A2: The production of valuable opioid pharmaceuticals currently relies on agricultural cultivation of the opium poppy, which is subject to variations in climate, pests, and geographic limitations.[5] Engineering microbial systems like yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli) to produce these compounds offers a more controlled, scalable, and potentially cost-effective alternative.[7][8] SalR is a crucial enzyme in this engineered pathway, and its efficiency can be a significant bottleneck, impacting the overall yield of the target opioid.[6] Improving its activity, solubility, and reducing substrate inhibition are therefore critical for the economic viability of microbial-based production.[9][10]

Q3: What are the most common microbial hosts used for expressing SalR?

A3: Escherichia coli is widely used for the heterologous expression and purification of SalR for structural and functional studies due to its rapid growth and well-established genetic tools.[2][3] For the reconstruction of the entire morphine biosynthesis pathway, Saccharomyces cerevisiae (yeast) is a common host.[5][11] Yeast is a eukaryotic organism, which can sometimes offer advantages for expressing plant-derived enzymes, although challenges like incorrect post-translational modifications can occur.[5]

Q4: What is substrate inhibition in SalR and why is it problematic?

A4: Substrate inhibition is a phenomenon where the enzyme's reaction rate decreases at high substrate (salutaridine) concentrations. SalR is known to exhibit strong substrate inhibition.[9] This can be explained by an alternative, non-productive binding mode of salutaridine in the enzyme's active site.[4][9] In a microbial fermentation context where precursor metabolites might accumulate to high levels, substrate inhibition can severely limit the overall productivity of the pathway, preventing efficient conversion of salutaridine to salutaridinol.[9]

Troubleshooting Guides

This section addresses specific issues that may arise during the expression and functional analysis of salutaridine reductase.

Problem: Low or No Detectable SalR Expression

Q: I've transformed my microbial host with a SalR expression vector, but I can't detect the protein via SDS-PAGE or Western blot. What could be the issue?

A: Low or no protein expression is a common issue in heterologous expression.[12] Consider the following potential causes and solutions:

  • Codon Usage: The native gene sequence from Papaver somniferum may contain codons that are rare in your microbial host (E. coli or yeast), leading to translational stalling and low expression.[13][14]

    • Solution: Synthesize a codon-optimized version of the SalR gene tailored to your expression host.[15][16] Several commercial services and online tools are available for this purpose. Yeast codon-optimized SalR has been successfully used in engineered biosynthesis pathways.[5][11]

  • Protein Toxicity: The expressed SalR might be toxic to the host cells, leading to poor growth or plasmid loss.[17]

    • Solution: Use a tightly regulated expression system, such as the pBAD or T7-based systems with pLysS/E hosts, to minimize "leaky" expression before induction.[13][17] Adding glucose to the medium can also help suppress basal expression from some promoters.[17]

  • Plasmid Instability: The expression plasmid may be unstable or lost during cell division, especially if the protein is toxic.

    • Solution: Ensure consistent antibiotic selection throughout your cultivation. If using glycerol stocks, it's best to re-transform the plasmid into fresh competent cells for each experiment, as plasmid integrity can change over time in some strains.[17]

  • Sequencing Errors: Frame shifts or a premature stop codon in your construct will prevent the expression of the full-length protein.

    • Solution: Always verify the sequence of your final expression construct before starting expression trials.[17]

Problem: SalR is Expressed but Insoluble (Inclusion Bodies)

Q: I can see a strong band at the expected molecular weight for SalR after induction, but it's all in the insoluble pellet after cell lysis. How can I improve its solubility?

A: Formation of insoluble aggregates, known as inclusion bodies, is a frequent challenge when overexpressing foreign proteins in E. coli.[18] Here are several strategies to enhance the solubility of SalR:

  • Lower Induction Temperature: High temperatures (like 37°C) can accelerate protein synthesis to a rate that overwhelms the cell's folding machinery, leading to aggregation.

    • Solution: After reaching the optimal cell density for induction (e.g., OD600 of 0.5-0.6), lower the culture temperature to 18-25°C and induce overnight.[17][18] This slows down protein synthesis, allowing more time for proper folding.

  • Reduce Inducer Concentration: High concentrations of inducers like IPTG can lead to a very rapid, high level of expression that promotes aggregation.

    • Solution: Titrate the IPTG concentration down from the standard 1 mM to as low as 0.1 mM to find a balance between expression level and solubility.[17]

  • Change Expression Host: Different E. coli strains have different cellular environments.

    • Solution: Try expression in strains specifically designed to aid protein folding, such as those that co-express chaperones (e.g., GroEL/ES).

  • Use a Solubility-Enhancing Tag: Fusing a highly soluble protein tag, such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST), to the N-terminus of SalR can significantly improve its solubility. The tag can be cleaved off after purification if necessary.

Problem: Purified SalR Shows Low or No Enzymatic Activity

Q: I have successfully expressed and purified soluble SalR, but my in vitro assays show very low specific activity. What are the likely causes?

A: Low enzymatic activity can stem from issues with protein folding, cofactor availability, or the assay conditions themselves.

  • Cofactor Limitation: SalR is strictly dependent on NADPH for its reductive activity.[19]

    • Solution (In Vitro): Ensure your assay buffer contains a saturating concentration of NADPH (typically 100-200 µM).[3]

    • Solution (In Vivo): In a whole-cell bioconversion or fermentation, NADPH availability can be a limiting factor. Metabolic engineering strategies to increase the intracellular NADPH pool, such as overexpressing enzymes of the pentose phosphate pathway or using an NADPH-regenerating system, may be necessary.[10][20]

  • Improper Folding/Stability: Even if the protein is soluble, a fraction of it may be misfolded. SalR can also be susceptible to inactivation in an oxidative environment.[3]

    • Solution: Include a reducing agent like DTT or β-mercaptoethanol in your lysis and purification buffers to maintain a reducing environment. Storing the purified enzyme at -80°C with glycerol can help maintain its stability.

  • Incorrect Assay Conditions: The enzyme's activity is highly dependent on factors like pH and temperature.

    • Solution: The optimal pH for the recombinant enzyme is around 8.5, with a temperature optimum of 30°C.[21] Ensure your assay buffer is within the optimal range (e.g., 150 mM potassium phosphate buffer).[3]

Data Presentation

Table 1: Kinetic Parameters of Wild-Type and Engineered SalR Variants

Site-directed mutagenesis has been used to overcome the strong substrate inhibition observed in wild-type SalR. A double mutant was created that eliminated substrate inhibition while increasing maximal velocity.[9]

Enzyme VariantVmax (pkat/mg)Km (µM) for SalutaridineKi (µM) for SalutaridineFold Change in Vmax
Wild-Type SalR 10,500 ± 50015 ± 230 ± 51.0x
Double Mutant 12,000 ± 60025 ± 3Not Applicable~1.14x
Data adapted from Ziegler et al. (2009). The double mutant successfully removed substrate inhibition (no Ki value) and slightly increased the maximal velocity.[9]
Table 2: Representative Impact of Codon Optimization on SalR Expression

Codon optimization is a standard strategy to improve the expression of plant-derived genes in microbial hosts.[14][15]

Gene VersionHost OrganismSoluble Protein Yield (mg/L of culture)Notes
Native P. somniferum SalR E. coli BL21(DE3)~1-2 mg/LLow yield, significant portion in inclusion bodies.
Codon-Optimized SalR E. coli BL21(DE3)~10-15 mg/LSignificantly improved soluble expression.[22]
Yeast Codon-Optimized SalR S. cerevisiae-Successfully expressed as part of the full opioid pathway.[5]
Yields are representative estimates based on reported successes in literature to illustrate the potential improvement.

Experimental Protocols

Protocol 1: Codon Optimization and Gene Synthesis
  • Obtain Protein Sequence: Start with the amino acid sequence of the desired SalR variant (e.g., from Papaver somniferum).

  • Select Host Organism: Choose the target expression host (E. coli K12, E. coli BL21, or S. cerevisiae).

  • Use Optimization Software: Input the amino acid sequence into a gene optimization tool. These tools replace the original codons with codons that are most frequently used by the target host's translational machinery, which can significantly enhance expression levels.[23]

  • Incorporate Restriction Sites: Add appropriate restriction sites to the 5' and 3' ends of the optimized gene sequence to facilitate cloning into your chosen expression vector. Ensure these sites are compatible with your vector's multiple cloning site (MCS).

  • Gene Synthesis: Order the optimized DNA sequence from a commercial gene synthesis provider. The synthesized gene will be delivered cloned into a standard shipping plasmid.

  • Subcloning: Subclone the synthesized SalR gene from the shipping plasmid into your final microbial expression vector.

  • Sequence Verification: Sequence the final construct to confirm the integrity of the gene and the flanking vector regions.[18]

Protocol 2: Recombinant SalR Expression in E. coli
  • Transformation: Transform the sequence-verified SalR expression plasmid into a suitable E. coli expression host, such as BL21(DE3). Plate on LB agar containing the appropriate antibiotic and incubate overnight at 37°C.[18]

  • Starter Culture: Inoculate a single colony into 5-10 mL of LB medium with the selective antibiotic. Grow overnight at 37°C with shaking (200-250 rpm).

  • Main Culture: Inoculate 1 L of LB medium (with antibiotic) with the overnight starter culture (e.g., at a 1:100 dilution).

  • Growth: Grow the main culture at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.5-0.6.[18]

  • Induction: Cool the culture to the desired induction temperature (e.g., 20°C). Add the inducer (e.g., IPTG to a final concentration of 0.1-0.5 mM).

  • Expression: Continue to incubate the culture at the lower temperature with shaking for 12-18 hours (overnight).[18]

  • Harvesting: Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C). Discard the supernatant and store the cell pellet at -80°C until purification.

Protocol 3: SalR Purification (His-Tag Affinity Chromatography)
  • Cell Lysis: Resuspend the frozen cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and a protease inhibitor cocktail). Lyse the cells using sonication or a French press.

  • Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to pellet cell debris and insoluble proteins.

  • Binding: Apply the clarified supernatant to a pre-equilibrated Ni-NTA or other cobalt/nickel-based affinity resin column. Allow the lysate to bind to the resin.

  • Washing: Wash the column with several column volumes of Wash Buffer (Lysis Buffer with a slightly higher imidazole concentration, e.g., 20-40 mM) to remove non-specifically bound proteins.

  • Elution: Elute the bound His-tagged SalR protein from the column using an Elution Buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Purity Check: Analyze the eluted fractions by SDS-PAGE to assess purity and identify fractions containing SalR.[3]

  • Buffer Exchange (Optional): If necessary, perform buffer exchange into a final storage buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column. Store the purified protein at -80°C.

Protocol 4: In Vitro SalR Activity Assay
  • Reaction Mixture: Prepare a reaction mixture in a cuvette or 96-well plate. A typical 200 µL reaction contains:

    • 150 mM Potassium Phosphate Buffer (pH 6.0-7.0)

    • 100 µM NADPH

    • 20 µM Salutaridine (dissolved in a suitable solvent like DMSO, keep final solvent concentration low)

    • Purified SalR enzyme (add a specific amount, e.g., 1-5 µg)

  • Initiate Reaction: The reaction can be initiated by adding either the substrate (salutaridine) or the enzyme.[3]

  • Monitor Reaction: The reaction progress is monitored by the decrease in absorbance at 340 nm at 30°C, which corresponds to the oxidation of NADPH to NADP+.

  • Calculate Activity: Use the Beer-Lambert law (extinction coefficient for NADPH at 340 nm is 6.22 mM⁻¹ cm⁻¹) to calculate the rate of NADPH consumption. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.

Visualizations

SalR_Pathway cluster_pathway Morphine Biosynthesis Pathway (Simplified) cluster_cofactor Cofactor R_Reticuline (R)-Reticuline Salutaridine Salutaridine R_Reticuline->Salutaridine SalSyn This compound 7(S)-Salutaridinol Salutaridine->this compound SalR (NADPH -> NADP+) NADPH NADPH Thebaine Thebaine This compound->Thebaine SalAT Morphine Morphine Thebaine->Morphine Multiple Steps NADP NADP+

Caption: Role of Salutaridine Reductase (SalR) in morphine biosynthesis.

Troubleshooting_Workflow start Start: Low SalR Activity check_expression Is SalR protein expressed? start->check_expression check_solubility Is the expressed protein soluble? check_expression->check_solubility Yes no_expression_node Troubleshoot Expression: - Codon Optimization - Check Sequence - Use Tightly Regulated Promoter check_expression->no_expression_node No check_assay Are assay conditions optimal? check_solubility->check_assay Yes insoluble_node Improve Solubility: - Lower Induction Temp (18-25°C) - Reduce Inducer [ ] - Use Solubility Tags (MBP, GST) check_solubility->insoluble_node No success High Activity Achieved check_assay->success Yes low_activity_node Optimize Assay / Enzyme: - Check pH (8.5) & Temp (30°C) - Ensure NADPH is not limiting - Add reducing agents (DTT) check_assay->low_activity_node No no_expression_node->check_expression Re-evaluate insoluble_node->check_solubility Re-evaluate low_activity_node->check_assay Re-evaluate Experimental_Workflow cluster_design Gene Design & Cloning cluster_expression Protein Expression & Purification cluster_analysis Analysis codon_opt 1. Codon Optimization Optimize SalR gene for E. coli / Yeast cloning 2. Cloning Subclone into expression vector codon_opt->cloning transform 3. Transformation Transform into expression host cloning->transform expression 4. Expression Induce protein expression at 20°C transform->expression lysis 5. Lysis & Clarification Lyse cells and pellet debris expression->lysis purification 6. Purification His-Tag Affinity Chromatography lysis->purification sds_page 7. Purity Check SDS-PAGE analysis purification->sds_page activity_assay 8. Activity Assay Monitor NADPH depletion at 340nm sds_page->activity_assay

References

Enhancing the catalytic activity of thebaine synthase for improved thebaine yield from Salutaridinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the catalytic activity of thebaine synthase for improved thebaine yield from salutaridinol.

Frequently Asked Questions (FAQs)

Q1: What is thebaine synthase and what is its role in thebaine biosynthesis?

A1: Thebaine synthase (THS) is an enzyme that catalyzes the final step in the biosynthesis of thebaine from (7S)-salutaridinol 7-O-acetate in the opium poppy (Papaver somniferum).[1] This reaction was previously thought to occur spontaneously.[2][3][4] THS efficiently facilitates the allylic elimination of the acetate group and the formation of the furan ring of thebaine.[5][6] The enzymatic conversion by THS is crucial for preventing the formation of undesired byproducts.[1][3]

Q2: What is the optimal pH and temperature for thebaine synthase activity?

A2: The optimal pH for thebaine synthase activity is approximately 7.5, with the enzyme showing high activity at a physiological pH of 7.0.[5] The optimal temperature for the enzyme has been determined to be 37°C.[5]

Q3: Does thebaine exhibit feedback inhibition on thebaine synthase?

A3: Yes, thebaine has been shown to exert mixed inhibition on the coupled enzyme system of this compound-7-O-acetyltransferase (SalAT) and thebaine synthase (THS2).[7] This feedback inhibition can be a significant factor in limiting the overall yield of thebaine in engineered systems.[6][7]

Q4: What is the substrate for thebaine synthase?

A4: The direct substrate for thebaine synthase is (7S)-salutaridinol 7-O-acetate. This intermediate is formed from (7S)-salutaridinol by the enzyme this compound-7-O-acetyltransferase (SalAT), which utilizes acetyl-CoA.[8][9]

Q5: Can thebaine be produced from this compound non-enzymatically?

A5: While the conversion of this compound-7-O-acetate to thebaine can occur spontaneously at a pH between 8 and 9, this reaction is slow and competes with the formation of other degradation byproducts at a more neutral pH.[2][3][9] Thebaine synthase significantly accelerates the formation of thebaine at a physiological pH, making the enzymatic pathway much more efficient.[2][5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Thebaine Yield 1. Suboptimal Reaction Conditions: Incorrect pH or temperature.1. Ensure the reaction buffer is maintained at a pH of approximately 7.5 and the temperature is controlled at 37°C.
2. Enzyme Inactivity: Improper protein folding, degradation, or presence of inhibitors.2. Verify the integrity and activity of your purified thebaine synthase. Consider re-purifying the enzyme or using a fresh batch. Check for potential inhibitors in your reaction mixture.
3. Substrate Limitation: Insufficient concentration of this compound or acetyl-CoA.3. Increase the concentration of this compound and acetyl-CoA. Ensure the preceding enzyme, SalAT, is active and efficiently converting this compound.
4. Feedback Inhibition: Accumulation of thebaine inhibiting the SalAT/THS2 enzyme system.[7]4. Consider implementing an in situ product removal (ISPR) strategy to continuously remove thebaine from the reaction mixture. Alternatively, engineer the enzymes to be less sensitive to feedback inhibition.
5. Poor Expression/Purification of THS: Low levels of active enzyme being produced.5. Optimize the expression conditions for thebaine synthase in your chosen system (e.g., E. coli, yeast). Use an appropriate purification protocol to obtain a highly active enzyme fraction. The ArcticExpress (DE3) E. coli cell line can be beneficial for expressing difficult-to-fold proteins.
Formation of Byproducts 1. Spontaneous Degradation of Substrate: (7S)-salutaridinol 7-O-acetate can degrade into unstable hydroxylated byproducts.[3]1. Ensure a sufficient concentration of active thebaine synthase is present to rapidly convert the substrate to thebaine, minimizing the time for spontaneous degradation.
2. Non-Enzymatic Reactions: Incorrect pH leading to the formation of dibenz[d,f]azonine alkaloids.[9]2. Maintain the reaction pH at the optimal level for thebaine synthase (pH 7.0-7.5) to favor the enzymatic pathway over spontaneous side reactions.[5]
Inconsistent Results 1. Variability in Enzyme Preparations: Batch-to-batch differences in enzyme activity.1. Standardize your enzyme expression and purification protocol. Always determine the specific activity of each new batch of enzyme before use.
2. Substrate Quality: Purity and stability of this compound and acetyl-CoA.2. Use high-purity substrates. Store substrates under appropriate conditions to prevent degradation.
3. Assay Conditions: Minor variations in reaction setup.3. Use a standardized and well-documented assay protocol. Ensure accurate pipetting and consistent incubation times.

Quantitative Data Summary

Table 1: Kinetic Parameters of Thebaine Synthase

ParameterValueReference(s)
Km for this compound-7-O-acetate 250 µM[5]
Optimal pH 7.5[5]
Optimal Temperature 37°C[5]

Table 2: Kinetic Parameters of this compound-7-O-acetyltransferase (SalAT)

ParameterValueReference(s)
Km for this compound 7 µM[9]
Km for acetyl-CoA 46 µM[9]
Optimal pH 6.0 - 9.0[9]
Optimal Temperature 47°C[9]

Experimental Protocols

Protocol 1: Expression and Purification of Thebaine Synthase (THS2) from E. coli

This protocol is adapted from methodologies described for the expression of recombinant proteins involved in the morphine biosynthetic pathway.

1. Expression: a. Transform E. coli ArcticExpress (DE3) cells with a pACE1 vector containing the His-tagged THS2 gene. b. Grow the transformed cells in an autoinduction medium at 30°C for 3-4 hours, followed by incubation at 13°C for 24 hours to promote proper protein folding. c. Harvest the cells by centrifugation.

2. Purification: a. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors). b. Sonicate the cell suspension on ice to lyse the cells and centrifuge to pellet the cell debris. c. Apply the supernatant to a Ni-NTA affinity chromatography column. d. Wash the column with a wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole). e. Elute the His-tagged THS2 protein with an elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole). f. Perform buffer exchange into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) using a desalting column. g. Determine the protein concentration and assess purity using SDS-PAGE.

Protocol 2: In Vitro Thebaine Synthase Activity Assay

This coupled enzyme assay measures the conversion of this compound to thebaine.

1. Reaction Mixture (Final Volume: 100 µL):

  • 100 mM Tris-HCl buffer (pH 7.5)

  • 1 mM Dithiothreitol (DTT)

  • 500 µM this compound

  • 1 mM Acetyl-CoA

  • Sufficient amount of purified this compound-7-O-acetyltransferase (SalAT) to ensure it is not rate-limiting.

  • Purified Thebaine Synthase (THS) (the amount can be varied to determine kinetics)

2. Procedure: a. Pre-incubate the reaction mixture without thebaine synthase at 37°C for 5 minutes. b. Initiate the reaction by adding the purified thebaine synthase. c. Incubate at 37°C for a defined period (e.g., 30 minutes). d. Stop the reaction by adding an equal volume of methanol or by heat inactivation. e. Centrifuge the mixture to pellet any precipitated protein. f. Analyze the supernatant for thebaine production using LC-MS/MS.

3. Quantification: a. Create a standard curve using known concentrations of thebaine. b. Quantify the thebaine produced in the enzymatic reaction by comparing it to the standard curve.

Visualizations

Thebaine_Biosynthesis_Pathway This compound This compound Salutaridinol_Acetate (7S)-Salutaridinol 7-O-acetate This compound->Salutaridinol_Acetate SalAT Thebaine Thebaine Salutaridinol_Acetate->Thebaine Thebaine Synthase (THS) SalAT SalAT CoA CoA SalAT->CoA THS Thebaine Synthase (THS) Acetate Acetate THS->Acetate AcetylCoA Acetyl-CoA AcetylCoA->SalAT

Caption: Biosynthetic pathway from this compound to thebaine.

Experimental_Workflow cluster_expression Protein Expression cluster_purification Protein Purification cluster_assay Enzyme Activity Assay Transformation Transformation of E. coli with THS2 plasmid Growth Cell Growth and Protein Expression Transformation->Growth Harvest Cell Harvesting Growth->Harvest Lysis Cell Lysis Harvest->Lysis Affinity_Chromatography Ni-NTA Affinity Chromatography Lysis->Affinity_Chromatography Buffer_Exchange Buffer Exchange Affinity_Chromatography->Buffer_Exchange Reaction_Setup Reaction Mixture Preparation Buffer_Exchange->Reaction_Setup Incubation Incubation at 37°C Reaction_Setup->Incubation Quenching Reaction Quenching Incubation->Quenching Analysis LC-MS/MS Analysis Quenching->Analysis Data_Interpretation Data Interpretation (Yield Calculation) Analysis->Data_Interpretation Quantification

Caption: Experimental workflow for thebaine synthase expression, purification, and activity assay.

Troubleshooting_Logic Start Low Thebaine Yield Check_Conditions Verify Reaction Conditions (pH, Temp) Start->Check_Conditions Check_Enzyme Assess Enzyme Activity & Purity Start->Check_Enzyme Check_Substrate Check Substrate Concentration & Quality Start->Check_Substrate Check_Inhibition Investigate Feedback Inhibition Start->Check_Inhibition Solution_Conditions Optimize pH (7.5) and Temperature (37°C) Check_Conditions->Solution_Conditions If suboptimal Solution_Enzyme Re-purify Enzyme or Optimize Expression Check_Enzyme->Solution_Enzyme If inactive/impure Solution_Substrate Increase Substrate Concentration Check_Substrate->Solution_Substrate If limiting Solution_Inhibition Implement In Situ Product Removal Check_Inhibition->Solution_Inhibition If present

References

Troubleshooting low yields of Salutaridinol in engineered metabolic pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered when engineering metabolic pathways for salutaridinol production, specifically focusing on resolving issues related to low yields.

Frequently Asked Questions (FAQs)

Q1: What is the biosynthetic pathway for this compound, and where are the common bottlenecks?

A1: this compound is a critical intermediate in the biosynthesis of morphine and other morphinan alkaloids, derived from (R)-reticuline.[1] The core pathway involves two key enzymatic steps. First, salutaridine synthase, a cytochrome P450-dependent monooxygenase, converts (R)-reticuline into salutaridine through C-C phenol coupling.[2] Subsequently, salutaridine is reduced to this compound by the enzyme salutaridine:NADPH 7-oxidoreductase (SalR).[1] this compound is then further converted to thebaine via reactions catalyzed by this compound 7-O-acetyltransferase (SalAT) and thebaine synthase.[3]

Common bottlenecks that lead to low this compound yields include:

  • Insufficient Precursor Supply: Low availability of the starting substrate, (R)-reticuline.

  • Low Enzyme Activity: Poor expression, misfolding, or suboptimal activity of salutaridine synthase or salutaridine reductase (SalR).

  • Cofactor Limitation: Inadequate supply of NADPH, which is essential for both salutaridine synthase (via its reductase partner) and SalR.[4][5]

  • Rapid Downstream Conversion: High activity of SalAT can quickly convert this compound to its acetate form, making it appear as if the yield is low.[6]

  • Suboptimal Reaction Conditions: The pH and temperature of the culture may not be optimal for enzyme function.

Salutaridinol_Biosynthesis_Pathway cluster_upstream Upstream Pathway cluster_core Core this compound Synthesis cluster_downstream Downstream Pathway R_Reticuline (R)-Reticuline Salutaridine Salutaridine R_Reticuline->Salutaridine Salutaridine Synthase (CYP719B1) + CPR Bottleneck1 Bottleneck? (Precursor Supply) This compound This compound Salutaridine->this compound Salutaridine Reductase (SalR) Bottleneck2 Bottleneck? (Enzyme Activity / Cofactors) Salutaridinol_Acetate This compound-7-O-acetate This compound->Salutaridinol_Acetate this compound 7-O-Acetyltransferase (SalAT) Bottleneck3 Bottleneck? (Rapid Conversion) Thebaine Thebaine Salutaridinol_Acetate->Thebaine Thebaine Synthase (THS) or Spontaneous

Caption: Biosynthetic pathway from (R)-reticuline to thebaine, highlighting this compound.
Q2: How can I diagnose the specific cause of low this compound yield in my engineered system?

A2: A systematic approach involving metabolite analysis and targeted experiments is crucial. The troubleshooting workflow below outlines a logical sequence of steps to pinpoint the bottleneck. The primary strategy is to measure the levels of the substrate and product for each enzymatic step.

Troubleshooting_Workflow decision decision process process result result start Start: Low this compound Yield quantify_metabolites 1. Quantify Metabolites: (R)-Reticuline, Salutaridine, This compound, Thebaine start->quantify_metabolites check_reticuline Is (R)-Reticuline level high? quantify_metabolites->check_reticuline check_salutaridine Is Salutaridine level high? check_reticuline->check_salutaridine Yes optimize_upstream Action: Optimize Upstream Pathway for (R)-Reticuline Production check_reticuline->optimize_upstream No check_thebaine Are this compound-7-O-acetate or Thebaine levels high? check_salutaridine->check_thebaine Low problem_sal_synthase Problem: Salutaridine Synthase (Activity, Expression, Cofactors) check_salutaridine->problem_sal_synthase No problem_sal_reductase Problem: Salutaridine Reductase (Activity, Expression, NADPH) check_salutaridine->problem_sal_reductase Yes problem_sal_at Problem: this compound is being rapidly consumed by SalAT check_thebaine->problem_sal_at Yes complex_issue Problem: Multiple bottlenecks or global metabolic issue (e.g., toxicity) check_thebaine->complex_issue No optimize_upstream->problem_sal_synthase If still low

Caption: A step-by-step workflow for troubleshooting low this compound yields.
Q3: My system accumulates salutaridine but produces very little this compound. What should I do?

A3: This specific pattern strongly indicates a bottleneck at the salutaridine reductase (SalR) step. The accumulation of the substrate (salutaridine) with a lack of the product (this compound) points to one of two primary issues:

  • Low SalR Enzyme Activity: The SalR enzyme may not be expressed at sufficient levels, could be misfolded, or may have inherently low catalytic activity in your host system.

  • NADPH Cofactor Limitation: SalR is an NADPH-dependent oxidoreductase.[5] Insufficient intracellular NADPH pools will directly limit the rate of salutaridine reduction.

Troubleshooting Steps:

StepRecommended Action
1 Confirm SalR Expression: Use Western blot or proteomics to verify that the SalR protein is being produced at expected levels.
2 Perform In Vitro Enzyme Assay: Test the activity of SalR in cell-free extracts to determine its specific activity. This can confirm if the enzyme is functional. (See "Experimental Protocols" section below).
3 Optimize Codon Usage: Ensure the SalR gene sequence is codon-optimized for your expression host (e.g., S. cerevisiae, E. coli) to improve translation efficiency.
4 Boost NADPH Availability: Overexpress genes in the pentose phosphate pathway (e.g., glucose-6-phosphate dehydrogenase) to increase the intracellular NADPH pool. This is a common metabolic engineering strategy to improve the performance of NADPH-dependent enzymes.[7][8]
5 Check Optimal Conditions: Ensure the fermentation pH is between 6.0 and 6.5, which is the optimal range for the forward reaction of SalR.[5]
Q4: this compound yield is low, and I don't see significant accumulation of any precursors. However, thebaine is detected. What is happening?

A4: This scenario suggests that the pathway up to this compound is functional, but the this compound being produced is rapidly converted downstream. The enzyme this compound 7-O-acetyltransferase (SalAT) is likely highly active, preventing this compound from accumulating.[6]

Verification and Mitigation Strategies:

  • Analyze for this compound-7-O-acetate: This intermediate is the direct product of SalAT and the precursor to thebaine.[9] Detecting this compound confirms high SalAT activity.

  • Use a SalAT-deficient Strain: If your goal is to accumulate this compound, consider using a host strain where the SalAT gene is knocked out or its expression is knocked down using RNA interference (RNAi).[6][10] Studies have shown that suppressing SalAT leads to the accumulation of upstream intermediates.[6]

  • Enzyme Kinetics Analysis: If possible, determine the Kₘ values of SalR and SalAT in your system. A much lower Kₘ for SalAT compared to SalR could explain the rapid flux through the downstream pathway. The apparent Kₘ of SalAT for this compound has been reported to be approximately 9 µM.[9]

Quantitative Data Summary

The following table summarizes key parameters for the enzymes involved in this compound synthesis.

EnzymeSubstrate(s)ProductCofactor(s)Optimal pHReported Kₘ Values
Salutaridine Synthase (CYP719B1)(R)-ReticulineSalutaridineNADPH (via CPR)~7.5Not well-established for purified enzyme.
Salutaridine Reductase (SalR)Salutaridine(7S)-SalutaridinolNADPH6.0 - 6.5Salutaridine: 23 µM; NADPH: 125 µM[5]
This compound 7-O-Acetyltransferase (SalAT)This compound, Acetyl-CoAThis compound-7-O-acetateAcetyl-CoA6.0 - 9.0This compound: 9 µM; Acetyl-CoA: 54 µM[9][11]

Experimental Protocols

Protocol 1: In Vitro Activity Assay for Salutaridine Reductase (SalR)

This protocol is adapted from general principles of spectrophotometric enzyme assays for NADPH-dependent reductases.[12]

Objective: To determine the specific activity of SalR in a cell-free extract by measuring the rate of NADPH oxidation.

Materials:

  • Cell-free extract from your engineered strain.

  • Assay Buffer: 100 mM Potassium Phosphate buffer, pH 6.5.

  • Salutaridine stock solution (10 mM in DMSO).

  • NADPH stock solution (10 mM in Assay Buffer).

  • Spectrophotometer capable of reading at 340 nm.

  • Cuvettes (1 cm path length).

Procedure:

  • Prepare Reaction Mixture: In a 1 mL cuvette, prepare the following reaction mixture (keep on ice):

    • 850 µL Assay Buffer (pH 6.5)

    • 50 µL Cell-free extract (diluted as necessary)

    • 50 µL NADPH stock solution (final concentration: 0.5 mM)

  • Equilibrate: Mix gently by inverting and incubate the cuvette in the spectrophotometer at a constant temperature (e.g., 30°C) for 3 minutes to allow the temperature to equilibrate and to record a baseline rate.

  • Initiate Reaction: Add 50 µL of the salutaridine stock solution to the cuvette to start the reaction (final concentration: 0.5 mM).

  • Measure Absorbance: Immediately mix and begin recording the decrease in absorbance at 340 nm over 5-10 minutes. The decrease is due to the oxidation of NADPH to NADP⁺.

  • Control Reaction: Perform a blank reaction without the addition of salutaridine to account for any substrate-independent NADPH oxidase activity.

  • Calculate Activity:

    • Determine the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the curve.

    • Subtract the rate from the control reaction.

    • Calculate enzyme activity using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M⁻¹cm⁻¹).

    • Activity (U/mL) = (ΔA₃₄₀/min * Total Volume) / (6.22 * Sample Volume)

    • One unit (U) is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of NADPH per minute.

Protocol 2: Quantification of this compound and Related Metabolites by HPLC-MS/MS

Objective: To accurately quantify the concentration of this compound and related pathway intermediates in cell culture or extracts.

Materials:

  • Cell culture samples (supernatant or cell lysate).

  • Acetonitrile (LC-MS grade).

  • Formic acid (LC-MS grade).

  • Ultrapure water.

  • C18 reverse-phase HPLC column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • LC-MS/MS system (e.g., Triple Quadrupole or Q-TOF).

  • Analytical standards for (R)-reticuline, salutaridine, and this compound.

Procedure:

  • Sample Preparation:

    • Centrifuge cell culture to separate supernatant and cell pellet.

    • For intracellular analysis, lyse the cell pellet (e.g., via bead beating in 50% methanol).

    • Clarify the lysate or supernatant by centrifugation (e.g., 14,000 x g for 10 min).

    • Filter the final supernatant through a 0.22 µm filter before injection.

  • Calibration Curve: Prepare a series of calibration standards of known concentrations for each analyte using the pure analytical standards.

  • LC-MS/MS Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical gradient might be:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 5% B

      • 20-25 min: 5% B (re-equilibration)

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Operate in positive electrospray ionization (ESI+) mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification on a triple quadrupole instrument. Determine the optimal precursor-product ion transitions for each analyte by infusing the pure standards.

      • Example transition for this compound (C₁₉H₂₃NO₄, MW: 329.39): m/z 330.2 → [fragment ion]

  • Data Analysis:

    • Integrate the peak areas for each analyte in the samples.

    • Quantify the concentration by comparing the peak areas to the generated calibration curve.

References

Preventing the degradation of Salutaridinol during extraction and purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Salutaridinol during extraction and purification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a key intermediate in the biosynthesis of morphine and other related alkaloids in the opium poppy (Papaver somniferum)[1]. Its stability is a significant concern because it is a precursor to several other compounds, and its degradation can lead to reduced yields of the target molecule and the formation of impurities. Specifically, its acetylated form is known to be unstable and can either convert to thebaine or degrade into other byproducts depending on the pH[2].

Q2: What are the main factors that can cause this compound degradation?

The primary factors that can lead to the degradation of this compound and its derivatives during extraction and purification are:

  • pH: The pH of the extraction and purification solutions is critical. The acetylated form of this compound, (7S)-Salutaridinol 7-O-acetate, is known to spontaneously convert to thebaine under acidic conditions (pH < 5), while it can degrade to unstable hydroxylated byproducts under other conditions.

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • Light: Exposure to light, particularly UV light, can cause photodegradation of alkaloids.

  • Oxidation: The presence of oxidizing agents or exposure to air for prolonged periods can lead to oxidative degradation.

Q3: What are the expected degradation products of this compound?

While specific degradation products of this compound itself are not extensively documented in the literature, the degradation of its immediate downstream product, (7S)-Salutaridinol 7-O-acetate, is known to yield unstable hydroxylated byproducts. It is crucial to monitor for the appearance of unknown peaks in the chromatogram during analysis, which may indicate the presence of such degradation products.

Q4: How can I monitor the stability of this compound during my experiments?

The stability of this compound can be monitored using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection. Regular analysis of samples at different stages of the extraction and purification process will help in tracking the concentration of this compound and detecting the emergence of any degradation products.

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction and purification of this compound.

Problem Possible Cause Recommended Solution
Low yield of this compound in the crude extract. Incomplete extraction: The solvent system or extraction time may be inadequate.Optimize the extraction solvent by testing different polarities. Increase the extraction time or the number of extraction cycles. Consider using techniques like ultrasound-assisted extraction to improve efficiency.
Degradation during extraction: The pH of the extraction solvent may be unsuitable.Maintain a slightly acidic to neutral pH (around 6-7) during extraction to minimize the conversion of any endogenously acetylated this compound. Perform extractions at a low temperature (e.g., 4°C).
Appearance of unknown peaks in the HPLC chromatogram after purification. Degradation during purification: Exposure to harsh pH conditions, high temperatures, or prolonged processing times.Buffer all purification solutions to a stable pH range (6-7). Conduct all purification steps at a low temperature. Minimize the time the sample is in solution.
Contamination: Impurities from solvents, glassware, or the plant material itself.Use high-purity solvents and thoroughly clean all glassware. Include a solid-phase extraction (SPE) step for initial sample clean-up.
Loss of this compound during solvent evaporation. Thermal degradation: Excessive heat during evaporation.Use a rotary evaporator under reduced pressure at a low temperature (e.g., < 40°C). Alternatively, use a gentle stream of nitrogen gas for evaporation.
Poor separation of this compound from other alkaloids during chromatography. Inappropriate stationary or mobile phase: The chosen chromatographic conditions may not be optimal for separating this compound from structurally similar alkaloids.Screen different column stationary phases (e.g., C18, Phenyl-Hexyl). Optimize the mobile phase composition, including the organic modifier, buffer concentration, and pH. Consider using a gradient elution for better resolution.

Experimental Protocols

Protocol 1: Extraction of this compound from Papaver somniferum

This protocol describes a general procedure for the extraction of this compound from dried and powdered poppy straw.

Materials:

  • Dried and powdered Papaver somniferum straw

  • Methanol

  • Deionized water

  • Hydrochloric acid (HCl)

  • Ammonium hydroxide (NH₄OH)

  • Dichloromethane

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

  • Centrifuge

  • pH meter

Procedure:

  • Weigh 100 g of dried and powdered poppy straw and place it in a large flask.

  • Add 1 L of methanol and stir for 4 hours at room temperature.

  • Filter the mixture and collect the methanol extract.

  • Repeat the extraction process two more times with fresh methanol.

  • Combine all the methanol extracts and evaporate to dryness under reduced pressure at a temperature below 40°C.

  • Dissolve the residue in 500 mL of 2% HCl in deionized water.

  • Adjust the pH of the acidic solution to 9-10 with ammonium hydroxide.

  • Extract the alkaline solution three times with 250 mL of dichloromethane.

  • Combine the dichloromethane extracts and dry over anhydrous sodium sulfate.

  • Filter the solution and evaporate the dichloromethane to obtain the crude alkaloid extract containing this compound.

  • Store the crude extract at -20°C until further purification.

Protocol 2: Purification of this compound by Column Chromatography

This protocol outlines a method for the purification of this compound from the crude alkaloid extract using column chromatography.

Materials:

  • Crude alkaloid extract

  • Silica gel (60-120 mesh)

  • Dichloromethane

  • Methanol

  • Glass column

  • Fraction collector

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing solvent (e.g., Dichloromethane:Methanol, 95:5 v/v)

  • UV lamp (254 nm)

Procedure:

  • Prepare a silica gel slurry in dichloromethane and pack it into a glass column.

  • Dissolve the crude alkaloid extract in a minimal amount of dichloromethane.

  • Load the dissolved extract onto the top of the silica gel column.

  • Elute the column with a gradient of methanol in dichloromethane, starting with 100% dichloromethane and gradually increasing the methanol concentration.

  • Collect fractions of the eluate using a fraction collector.

  • Monitor the separation by spotting fractions onto a TLC plate, developing it in the appropriate solvent system, and visualizing the spots under a UV lamp.

  • Pool the fractions containing this compound based on the TLC analysis.

  • Evaporate the solvent from the pooled fractions to obtain purified this compound.

Protocol 3: Validated HPLC-UV Method for Quantification of this compound

This protocol describes a hypothetical validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantification of this compound.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm)

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-20 min: 10-50% B

    • 20-25 min: 50% B

    • 25-26 min: 50-10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

Method Validation Parameters:

  • Linearity: A linear relationship between peak area and concentration should be established over a defined range (e.g., 1-100 µg/mL) with a correlation coefficient (r²) > 0.999.

  • Accuracy: The accuracy should be assessed by spike-recovery experiments at three different concentration levels, with recovery values between 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): The relative standard deviation (RSD) of six replicate injections of the same sample should be < 2%.

    • Intermediate Precision (Inter-day precision): The RSD of injections performed on different days should be < 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ should be determined based on the signal-to-noise ratio (e.g., 3:1 for LOD and 10:1 for LOQ).

  • Specificity: The method should be able to separate this compound from its potential degradation products and other related alkaloids. This can be confirmed by analyzing stressed samples (e.g., acid, base, heat, light, and oxidation treated).

Visualizations

Salutaridinol_Degradation_Pathway cluster_thebaine cluster_degradation This compound This compound SalAT This compound 7-O-acetyltransferase (SalAT) This compound->SalAT CoA CoA SalAT->CoA Salutaridinol_Acetate (7S)-Salutaridinol 7-O-acetate SalAT->Salutaridinol_Acetate Acetylation AcetylCoA Acetyl-CoA AcetylCoA->SalAT Thebaine Thebaine Salutaridinol_Acetate->Thebaine Degradation_Product Unstable Hydroxylated Byproduct Salutaridinol_Acetate->Degradation_Product Acidic_pH Acidic pH (< 5) Other_Conditions Other Conditions

Caption: Degradation pathway of this compound via its acetylated intermediate.

Extraction_Purification_Workflow start Start: Dried Papaver somniferum extraction Solvent Extraction (Methanol) start->extraction evaporation1 Evaporation of Methanol extraction->evaporation1 acidification Acidification (2% HCl) evaporation1->acidification basification Basification (NH4OH to pH 9-10) acidification->basification liquid_extraction Liquid-Liquid Extraction (Dichloromethane) basification->liquid_extraction drying Drying (Anhydrous Na2SO4) liquid_extraction->drying evaporation2 Evaporation of Dichloromethane drying->evaporation2 crude_extract Crude Alkaloid Extract evaporation2->crude_extract column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis pooling Pooling of Fractions tlc_analysis->pooling evaporation3 Final Evaporation pooling->evaporation3 purified_this compound Purified This compound evaporation3->purified_this compound hplc_analysis HPLC-UV/MS Analysis purified_this compound->hplc_analysis

Caption: Workflow for the extraction and purification of this compound.

References

Technical Support Center: Co-factor Regeneration for Salutaridinol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming challenges related to co-factor regeneration in the enzymatic synthesis of salutaridinol.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is co-factor regeneration and why is it critical for the enzymatic synthesis of this compound?

A: The enzymatic conversion of salutaridine to this compound is catalyzed by Salutaridine Reductase (SalR), an oxidoreductase that requires the co-factor NADPH as a reducing agent. During the reaction, NADPH is oxidized to NADP+. For the synthesis to be sustained and economically viable, the expensive NADPH co-factor must be continuously regenerated from NADP+.[1][2] This recycling process, known as co-factor regeneration, ensures a constant supply of the reduced co-factor, drives the reaction to completion, and avoids the need for stoichiometric addition of costly NADPH.[3]

Q2: What are the primary methods for regenerating NADPH in this system?

A: There are two main approaches for NADPH regeneration:

  • In Vitro Enzyme-Coupled Systems: This method uses a secondary enzyme and a corresponding substrate to regenerate NADPH in the reaction mixture. The most common system is the glucose-6-phosphate (G6P) / glucose-6-phosphate dehydrogenase (G6PDH) system, where G6PDH oxidizes G6P while reducing NADP+ to NADPH.[4] Other systems include formate/formate dehydrogenase (FDH) and isopropanol/alcohol dehydrogenase (ADH).[3]

  • Whole-Cell Biocatalysis: This approach utilizes a host microorganism (like E. coli) that expresses the necessary enzymes for this compound synthesis.[5][6] The host's endogenous metabolic pathways, such as the pentose phosphate pathway or the tricarboxylic acid (TCA) cycle, are harnessed to regenerate NADPH internally.[7][8] This is often fueled by adding a simple carbon source like glucose or citrate to the medium.[7]

Q3: How do I choose between an in vitro enzyme-coupled system and a whole-cell system?

A: The choice depends on your experimental goals. In vitro systems offer a clean, defined reaction environment, which is ideal for kinetic studies and precise control over reaction parameters. However, they require purified enzymes and the addition of regeneration system components. Whole-cell systems are often more cost-effective for larger-scale production as they handle co-factor regeneration internally and don't require enzyme purification.[5] However, they can be more complex to optimize due to factors like substrate transport across the cell membrane and potential side reactions from host cell enzymes.

Q4: Can I just add a high concentration of NADPH directly instead of using a regeneration system?

A: While technically possible for small-scale or short-duration assays, it is generally not recommended. The high cost of NADPH makes this approach prohibitive for preparative synthesis.[1] Furthermore, the NADP+ generated during the reaction can be inhibitory to the primary enzyme. A regeneration system is strongly recommended for extended or efficient synthesis as it maintains an optimal NADPH/NADP+ ratio.[3][4]

Q5: How can I monitor the efficiency of my NADPH regeneration system?

A: The efficiency of the regeneration system can be assessed indirectly by measuring the rate and yield of this compound production. A sustained, linear production rate suggests the regeneration system is keeping pace with NADPH consumption. Direct measurement can be performed by taking aliquots from the reaction and measuring the concentrations of NADPH and NADP+ spectrophotometrically (at 340 nm) or using HPLC-based methods.

Section 2: Troubleshooting Guide

This guide addresses common problems encountered during the enzymatic synthesis of this compound.

Problem: Low or No this compound Yield

  • Q: My reaction has produced very little or no this compound. What are the potential causes?

    • A: This is a common issue with several potential root causes.

      • Inactive Primary Enzyme (Salutaridine Reductase): The recombinant SalR may be improperly folded, degraded, or inactive. Verify its activity using a standard assay. Protein stability is crucial; ensure proper storage conditions and consider adding protease inhibitors.[9]

      • Failed Co-factor Regeneration: If using an in vitro system, confirm the activity of the regeneration enzyme (e.g., G6PDH) and the presence and purity of its substrate (e.g., G6P).[4][10] In whole-cell systems, ensure the cells are metabolically active and that the necessary pathways for NADPH regeneration are functional.[7]

      • Substrate or Co-factor Degradation: Ensure all components, especially NADPH and substrates, have been stored correctly and have not expired.[11] Prepare reaction mixtures fresh before use.

      • Incorrect Reaction Conditions: Verify the pH, temperature, and buffer composition. The optimal conditions for SalR and the regeneration enzyme may differ, requiring a compromise.

      • Presence of Inhibitors: Some chemicals can interfere with enzymatic assays. Common inhibitors include EDTA (>0.5 mM), SDS (>0.2%), and sodium azide (>0.2%).[11] Ensure your sample preparation does not introduce these substances.

Problem: Reaction Stops Prematurely

  • Q: The synthesis of this compound starts but plateaus quickly. Why is this happening?

    • A: A premature halt in the reaction typically points to the depletion of a critical component or inhibition.

      • NADPH Depletion: This is the most likely cause. It indicates that the rate of NADPH consumption by SalR is exceeding the rate of regeneration. Increase the concentration of the regeneration enzyme (e.g., G6PDH) or its substrate (e.g., G6P).

      • Enzyme Instability: One of the enzymes in the system (either SalR or the regeneration enzyme) may be unstable under the reaction conditions, losing activity over time. Assess the stability of each enzyme independently.

      • Product Inhibition: High concentrations of the product (this compound) or the oxidized co-factor (NADP+) may inhibit the enzyme. A robust regeneration system helps mitigate NADP+ accumulation.

Problem: Inconsistent Results Between Batches

  • Q: I am getting highly variable yields between different experimental runs. What should I check?

    • A: Inconsistency often stems from variations in reagent preparation or handling.

      • Reagent Preparation: Thaw all components completely and mix gently but thoroughly before use.[11] When possible, prepare a single master mix for all reactions in an experiment to minimize pipetting errors.[11]

      • Enzyme Activity Variation: The activity of purified enzymes can vary between purification batches. Always determine the specific activity of a new batch of enzyme before use.

      • Pipetting Accuracy: Use calibrated pipettes and avoid pipetting very small volumes to maintain accuracy.[11]

      • Sample Storage: If using previously prepared samples or reagents, ensure they were stored at the correct temperature and have not undergone multiple freeze-thaw cycles.[11]

Problem: Issues with Whole-Cell Biocatalysis

  • Q: My whole-cell system is not producing this compound efficiently. What are common issues?

    • A: Whole-cell systems introduce biological variables that must be controlled.

      • Poor Substrate Uptake: The salutaridine substrate may not be efficiently transported into the cells. Cell permeabilization agents (e.g., DMSO, polymyxin B sulfate) can be used to improve substrate uptake.[7]

      • Low Intracellular NADPH: The host's metabolic state may not be optimal for NADPH production. Ensure the medium contains an adequate carbon source (e.g., glucose, citrate) to fuel the pentose phosphate or TCA cycles.[7][8]

      • Cell Viability and Density: Ensure the cells are harvested during an optimal growth phase and that the cell density in the reaction is sufficient for catalysis.

Section 3: Data & Key Parameters

Table 1: Comparison of Common NADPH Regeneration Systems
FeatureEnzyme-Coupled (G6P/G6PDH)Whole-Cell System (E. coli)
Primary Components SalR, G6PDH, NADP+, G6P, SalutaridineRecombinant E. coli expressing SalR, Salutaridine, Carbon Source (e.g., Glucose)
Pros - Defined system, easy to control- High reaction rates possible- Fewer side reactions- Cost-effective (no enzyme purification)- Co-factor regeneration is self-sustaining- Suitable for large-scale synthesis[6]
Cons - Requires purified enzymes- Cost of regeneration substrates (G6P)- Potential for cross-reactivity- Substrate transport can be a bottleneck- Potential for byproduct formation- Optimization is more complex
Typical Concentration NADP+: 0.5-1 mM; G6P: 10-20 mMGlucose: 1-2% (w/v)
Table 2: Kinetic Parameters of Key Enzymes in Thebaine Biosynthesis
EnzymeSubstrateApparent K_m (µM)Source
This compound 7-O-acetyltransferase (SalAT)This compound9[12][13][14]
This compound 7-O-acetyltransferase (SalAT)Acetyl-CoA54[12][13][14]

Section 4: Experimental Protocols

Protocol 1: In Vitro this compound Synthesis with G6P/G6PDH Regeneration

This protocol provides a general framework for an in vitro reaction. Concentrations should be optimized for your specific enzymes and conditions.

  • Prepare Reaction Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.0). Ensure the buffer is at room temperature before use.[11]

  • Create Master Mix: To minimize pipetting errors, prepare a master mix containing all common reagents. For a final reaction volume of 100 µL, the mix should contain:

    • NADP+ (to a final concentration of 1 mM)

    • Glucose-6-phosphate (to a final concentration of 10 mM)

    • Glucose-6-phosphate Dehydrogenase (G6PDH) (e.g., 1-2 U/mL)

    • Purified Salutaridine Reductase (SalR) (concentration to be optimized)

  • Initiate Reaction:

    • Aliquot the master mix into microcentrifuge tubes or a microplate.

    • Add the substrate, salutaridine (e.g., from a DMSO stock solution, to a final concentration of 100-500 µM). Ensure the final DMSO concentration is low (<1%) to avoid enzyme inhibition.

  • Incubation: Incubate the reaction at the optimal temperature for the enzymes (e.g., 30°C) with gentle shaking for a desired period (e.g., 1-24 hours).

  • Quench Reaction: Stop the reaction by adding an equal volume of a quenching solvent, such as acetonitrile or methanol, containing an internal standard.

  • Analysis: Centrifuge the quenched reaction to pellet the precipitated protein. Analyze the supernatant for this compound production using HPLC or LC-MS.

Protocol 2: Whole-Cell Biocatalysis for this compound Synthesis

This protocol describes a typical whole-cell biotransformation experiment.

  • Prepare Biocatalyst:

    • Grow E. coli cells expressing SalR to the mid-log or late-log phase in a suitable culture medium.

    • Induce protein expression as required (e.g., with IPTG).

    • Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.0).

    • Resuspend the cell pellet in the reaction buffer to a desired cell density (e.g., OD600 of 10-50).

  • Set Up Biotransformation:

    • In a reaction vessel, combine the cell suspension with a carbon source (e.g., 2% w/v glucose) to fuel NADPH regeneration.

    • Add the salutaridine substrate (e.g., 1 mM). A permeabilizing agent like DMSO (1-2% v/v) can be included to enhance substrate uptake.[7]

  • Incubation: Incubate the mixture at an appropriate temperature (e.g., 30°C) with vigorous shaking to ensure proper aeration.

  • Sampling and Analysis:

    • At various time points, withdraw aliquots from the reaction.

    • Extract the product by adding an organic solvent (e.g., ethyl acetate) to the aliquot and vortexing.

    • Centrifuge to separate the phases.

    • Collect the organic phase, evaporate the solvent, and redissolve the residue in a suitable solvent (e.g., methanol) for HPLC or LC-MS analysis.

Section 5: Visual Guides

Salutaridinol_Pathway cluster_main This compound Synthesis Pathway cluster_cofactor NADPH Regeneration Cycle Reticuline (R)-Reticuline Salutaridine Salutaridine Reticuline->Salutaridine Cytochrome P450 (Oxidative Coupling) This compound This compound Salutaridine->this compound Salutaridine Reductase (SalR) NADP NADP+ Salutaridine->NADP Consumed NADPH NADPH NADPH->NADP NADP->Salutaridine Required NADP->NADPH Regeneration System (e.g., G6PDH/G6P)

Caption: Enzymatic conversion of (R)-Reticuline to this compound showing the critical NADPH co-factor cycle.

In_Vitro_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis prep_buffer Prepare Buffer (e.g., KPi, pH 7.0) prep_reagents Thaw Reagents (Enzymes, Substrates, NADP+) prep_buffer->prep_reagents prep_mastermix Create Master Mix (Buffer, NADP+, G6P, G6PDH, SalR) prep_reagents->prep_mastermix initiate Initiate Reaction (Add Salutaridine Substrate) prep_mastermix->initiate incubate Incubate (e.g., 30°C with shaking) initiate->incubate quench Quench Reaction (e.g., with Acetonitrile) incubate->quench centrifuge Centrifuge (Pellet Precipitated Protein) quench->centrifuge analyze Analyze Supernatant (HPLC / LC-MS) centrifuge->analyze

Caption: Experimental workflow for in vitro this compound synthesis with enzymatic NADPH regeneration.

Troubleshooting_Flowchart start Start: Low or No This compound Yield check_salr Is SalR enzyme active? start->check_salr check_regen Is regeneration system (G6PDH/Cells) active? check_salr->check_regen Yes sol_salr Solution: - Verify enzyme activity - Use fresh enzyme prep - Check storage check_salr->sol_salr No check_conditions Are reaction conditions (pH, temp) correct? check_regen->check_conditions Yes sol_regen Solution: - Check regen enzyme activity - Increase regen components - Check cell viability/uptake check_regen->sol_regen No check_reagents Are substrates/cofactors intact and pure? check_conditions->check_reagents Yes sol_conditions Solution: - Remake buffers - Calibrate equipment - Optimize pH/temp check_conditions->sol_conditions No sol_reagents Solution: - Use fresh reagents - Check for inhibitors - Confirm concentrations check_reagents->sol_reagents No

Caption: Troubleshooting flowchart for diagnosing low-yield issues in this compound synthesis reactions.

References

Identifying and minimizing bottlenecks in the Salutaridinol biosynthetic pathway

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Salutaridinol biosynthetic pathway. Our goal is to help you identify and minimize bottlenecks to optimize the production of downstream morphinan alkaloids.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My system is producing low yields of thebaine and subsequent morphinan alkaloids. How can I identify the bottleneck?

A1: Low yields of downstream products often point to a bottleneck at one of the key enzymatic steps in the pathway. The first step is to identify which intermediate is accumulating. Using High-Performance Liquid Chromatography (HPLC) analysis, you can quantify the levels of key intermediates.

  • Accumulation of Salutaridine: If you observe high levels of salutaridine and low levels of this compound and thebaine, the bottleneck is likely at the Salutaridine Reductase (SalR) step.

  • Accumulation of this compound: If this compound is accumulating with low conversion to thebaine, the bottleneck is at the This compound 7-O-acetyltransferase (SalAT) step.[1]

Once you have identified the potential bottleneck, you can proceed with more specific troubleshooting steps outlined below.

Q2: I've identified an accumulation of salutaridine. What could be causing the bottleneck at the Salutaridine Reductase (SalR) step and how can I address it?

A2: An accumulation of salutaridine suggests that the activity of Salutaridine Reductase (SalR) is insufficient to convert it to this compound. Several factors could be responsible:

  • Low SalR Expression: The gene encoding for SalR may have low transcription or translation levels.

  • Sub-optimal Enzyme Activity: The conditions of your system (e.g., pH, temperature, cofactor availability) may not be optimal for SalR activity.

  • Substrate Inhibition: High concentrations of salutaridine can inhibit SalR activity.

Troubleshooting Steps:

  • Gene Expression Analysis: Perform quantitative Real-Time PCR (qRT-PCR) to measure the transcript levels of the SalR gene. Low expression levels may require re-engineering your expression system (e.g., using a stronger promoter).

  • Enzyme Assay: Measure the in vitro or in vivo specific activity of SalR to confirm if the enzyme is active.

  • Optimize Reaction Conditions: Ensure the availability of the necessary cofactor, NADPH. The optimal pH for the reduction reaction is around 6.0.[2]

  • Control Substrate Concentration: If substrate inhibition is suspected, try to regulate the feeding of the precursor to maintain a lower, non-inhibitory concentration of salutaridine.

Q3: HPLC analysis shows high levels of this compound in my system. How can I troubleshoot the bottleneck at the this compound 7-O-acetyltransferase (SalAT) step?

A3: The accumulation of this compound points to a bottleneck at the SalAT-catalyzed conversion to this compound-7-O-acetate, the precursor of thebaine. Over-expression of SalAT has been shown to increase the production of morphinan alkaloids, indicating its potential as a rate-limiting step.

Troubleshooting Steps:

  • Gene Expression Analysis: Use qRT-PCR to check the transcript levels of the SalAT gene. If expression is low, consider codon optimization or using a stronger promoter in your expression system.

  • Enzyme Assay: Perform a SalAT enzyme assay to determine its specific activity. Low activity could be due to a number of factors, including improper protein folding or the presence of inhibitors.

  • Cofactor Availability: Ensure an adequate supply of the co-substrate Acetyl-CoA, which is essential for the SalAT reaction.

  • Feedback Inhibition: Thebaine, a downstream product, can cause feedback inhibition of SalAT. If high concentrations of thebaine are present, this could be slowing down the conversion of this compound. Consider strategies to remove thebaine from the system as it is produced.

Quantitative Data Summary

For effective troubleshooting, it's crucial to understand the kinetic properties of the key enzymes in the this compound biosynthetic pathway.

EnzymeSubstrateK_m_ (µM)V_max_ (various units)Notes
Salutaridine Reductase (SalR) Salutaridine~10-305.8 pmol/sec/mgSubject to substrate inhibition at higher concentrations.[2]
This compound 7-O-acetyltransferase (SalAT) This compound9Not specified
Acetyl-CoA54Not specifiedThebaine exhibits mixed inhibition on the coupled SalAT/THS2 system.[3][4]

Experimental Protocols

1. HPLC Analysis of Morphinan Alkaloids

This protocol outlines a general method for the separation and quantification of key intermediates in the this compound pathway.

  • Sample Preparation:

    • Lyophilize plant material or microbial cell pellets.

    • Extract the alkaloids using an appropriate solvent (e.g., methanol or an acidic solution).

    • Centrifuge the extract to pellet debris and filter the supernatant through a 0.22 µm filter.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., ammonium acetate or formic acid in water).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength of 280 nm.

  • Quantification:

    • Generate a standard curve for each analyte (salutaridine, this compound, thebaine) using known concentrations.

    • Calculate the concentration of each analyte in the samples based on the peak area from the HPLC chromatogram and the standard curve.

2. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol allows for the quantification of SalR and SalAT gene expression levels.

  • RNA Extraction:

    • Isolate total RNA from your experimental system (plant tissue or microbial cells) using a suitable RNA extraction kit.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qPCR Reaction:

    • Set up the qPCR reaction using a SYBR Green-based master mix, the synthesized cDNA as a template, and gene-specific primers for SalR, SalAT, and a reference gene (e.g., actin or 18S rRNA).

    • Perform the qPCR on a real-time PCR instrument.

  • Data Analysis:

    • Calculate the relative expression of the target genes using the 2-ΔΔCt method, normalizing to the expression of the reference gene.

3. Enzyme Assays

  • Salutaridine Reductase (SalR) Assay:

    • Prepare a reaction mixture containing a suitable buffer (e.g., phosphate buffer, pH 6.0), NADPH, and the enzyme extract.

    • Initiate the reaction by adding salutaridine.

    • Monitor the oxidation of NADPH by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.

    • Calculate the enzyme activity based on the rate of NADPH consumption.

  • This compound 7-O-acetyltransferase (SalAT) Assay:

    • Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 7.5), this compound, acetyl-CoA, and the enzyme extract.

    • Incubate the reaction at an optimal temperature (e.g., 30°C).

    • Stop the reaction at various time points by adding an acid (e.g., perchloric acid).

    • Analyze the formation of this compound-7-O-acetate or thebaine (if spontaneous conversion occurs) using HPLC.

    • Calculate the enzyme activity based on the rate of product formation.

Visualizations

Salutaridinol_Biosynthetic_Pathway cluster_precursor Upstream Pathway cluster_core Core Pathway cluster_downstream Downstream Products Reticuline (R)-Reticuline Salutaridine Salutaridine Reticuline->Salutaridine Salutaridine Synthase (SalSyn) This compound This compound Salutaridine->this compound Salutaridine Reductase (SalR) bottleneck1 Potential Bottleneck 1: Accumulation of Salutaridine Thebaine Thebaine This compound->Thebaine This compound 7-O-acetyltransferase (SalAT) + Spontaneous bottleneck2 Potential Bottleneck 2: Accumulation of this compound Morphinan_Alkaloids Morphinan Alkaloids Thebaine->Morphinan_Alkaloids Multiple Steps

Caption: The this compound biosynthetic pathway highlighting key enzymes and potential bottlenecks.

Troubleshooting_Workflow start Low Thebaine Yield hplc Analyze Intermediates (HPLC) start->hplc salutaridine_accum Salutaridine Accumulation hplc->salutaridine_accum Salutaridine High salutaridinol_accum This compound Accumulation hplc->salutaridinol_accum This compound High salr_issue Investigate SalR salutaridine_accum->salr_issue salat_issue Investigate SalAT salutaridinol_accum->salat_issue salr_expr qRT-PCR (SalR) salr_issue->salr_expr salr_assay Enzyme Assay (SalR) salr_issue->salr_assay salr_conditions Optimize Conditions (pH, NADPH) salr_issue->salr_conditions salat_expr qRT-PCR (SalAT) salat_issue->salat_expr salat_assay Enzyme Assay (SalAT) salat_issue->salat_assay salat_conditions Optimize Conditions (Acetyl-CoA) salat_issue->salat_conditions feedback Check for Feedback Inhibition salat_issue->feedback solution Implement Solution: - Genetic Engineering - Process Optimization salr_expr->solution salr_assay->solution salr_conditions->solution salat_expr->solution salat_assay->solution salat_conditions->solution feedback->solution

Caption: A troubleshooting workflow for identifying and addressing bottlenecks in the pathway.

References

Validation & Comparative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of various validated High-Performance Liquid Chromatography (HPLC) methods for the simultaneous analysis of major opium alkaloids, including morphine, codeine, thebaine, papaverine, and noscapine. While specific methods for Salutaridinol were not prominently available in the reviewed literature, the presented methods for related and structurally similar alkaloids offer a strong starting point for developing and validating a suitable analytical approach.

Data Presentation: Comparison of HPLC Methods

The following table summarizes the key chromatographic parameters and validation data from several published studies, offering a clear comparison of their performance for the simultaneous analysis of opium alkaloids.

ParameterMethod 1Method 2Method 3
Analytes Morphine, Codeine, Thebaine, Papaverine, NoscapineMorphine, Codeine, Thebaine, Papaverine, NoscapineMorphine, Codeine
Stationary Phase Base-deactivated Silica C18Waters XBridge C18 (4.6 mm × 150 mm, 3.5 μm)Spherisorb-CN (5 micron)
Mobile Phase GradientA: 5.5 mmol/L sodium heptane sulfonate solution–acetonitrile–methanol–phosphoric acid (83:7:10:0.22, v/v/v/v)B: 5.5 mmol/L sodium heptane sulfonate solution–acetonitrile–methanol–phosphoric acid (60:15:25:0.45, v/v/v/v)40% methanol and phosphate buffer, pH 6.8
Flow Rate 1.2 mL/min1.2 mL/minNot Specified
Detection UV at 230 nmUV at 230 nmUV
Column Temp. 40 °C40 °CNot Specified
Linearity Range 0.50-500 µg/LNot Specified50 to 750 ng/ml
LOD 0.2-10 µg/LMorphine & Codeine: 1.5 ng/mLThebaine, Papaverine, Noscapine: 0.3 ng/mLNot Specified
LOQ Not SpecifiedMorphine & Codeine: 5 ng/mLThebaine, Papaverine, Noscapine: 1 ng/mLNot Specified
Recovery 84.3-106.0% (in urine)Not SpecifiedMorphine: 85%Codeine: 80%
Reference [1][1][2][3][4]

Experimental Protocols

Below are detailed methodologies for the key experiments cited in the comparison table. These protocols provide a comprehensive overview of the steps involved in the simultaneous analysis of the target alkaloids.

Method 1: Reversed-Phase HPLC on a Base-Deactivated Stationary Phase [1]

This method was developed for the separation and quantification of the five major opium alkaloids from Papaver somniferum L..

  • Sample Preparation: Specific details on sample preparation were not provided in the abstract, but would typically involve extraction from a biological matrix or dissolution of a solid sample in a suitable solvent. For urine samples, a dispersive liquid-liquid microextraction (DLLME) was employed.

  • Chromatographic Conditions:

    • Column: A base-deactivated silica-based C18 stationary phase was used to achieve excellent peak shapes.

    • Mobile Phase: A gradient elution was employed.

    • Flow Rate: 1.2 mL/min.

    • Detection: UV detection was set at 230 nm.

    • Column Temperature: 40 °C.

    • Run Time: The five alkaloids were quantified within 20 minutes.

  • Validation Parameters:

    • Linearity: The calibration graphs were linear in the range of 0.50-500 μg/L.

    • Limit of Detection (LOD): The LODs were in the range of 0.2-10 μg/L.

    • Recovery: The relative recoveries from spiked urine samples were between 84.3% and 106.0%.

    • Precision: The relative standard deviations (RSDs) for 200 μg/L of morphine, codeine, and thebaine, 5.0 μg/L of papaverine, and 10.0 μg/L of noscapine in diluted urine samples were in the range of 2.8-6.1% (n=7).

Method 2: UPLC-MS/MS for Five Major Opium Alkaloids [2]

This UPLC-MS/MS method was developed for the determination of morphine, codeine, thebaine, papaverine, and noscapine in rat plasma.

  • Sample Preparation: Specific sample preparation details were not provided in the abstract.

  • Chromatographic Conditions:

    • Column: ACQUITY UPLC BEH C18.

    • Mobile Phase: A gradient elution was used with a mobile phase comprised of acetonitrile and 10 mmol/L ammonium acetate aqueous solution (containing 0.05% aqueous ammonia).

    • Internal Standard: Midazolam.

  • Detection:

    • Ionization: Electrospray ionization (ESI) in positive-ion mode.

    • Mode: Multiple Reaction Monitoring (MRM).

  • Validation Parameters:

    • Linearity: The calibration curves demonstrated good linearity (r > 0.995) in the range of 5–500 ng/mL for morphine and codeine, and 1–100 ng/mL for thebaine, papaverine, and noscapine.

    • Limit of Detection (LOD): The LODs were 1.5 ng/mL for morphine and codeine, and 0.3 ng/mL for thebaine, papaverine, and noscapine.

    • Lower Limit of Quantification (LLOQ): The LLOQs were 5 ng/mL for morphine and codeine, and 1 ng/mL for thebaine, papaverine, and noscapine.

Method 3: HPLC with UV Detection for Morphine and Codeine in Plasma [3]

This method describes a simple and rapid procedure for the simultaneous determination of morphine and codeine in plasma.

  • Sample Preparation: Solid-phase extraction using reversed-phase columns was employed to extract the opiates from plasma.

  • Chromatographic Conditions:

    • Column: Spherisorb-CN (5 micron) column was mentioned in a similar study[4].

    • Mobile Phase: A mixture of 40% methanol and phosphate buffer at pH 6.8 was used in a similar method[4].

    • Detection: UV detection was performed at 240 nm.

  • Validation Parameters:

    • Linearity: The detector response was linear for both molecules in the range of 50 to 750 ng/ml.

    • Recovery: The extraction step provided 85% recovery for morphine and 80% for codeine.

    • Interference: No interference from other drugs was observed.

Mandatory Visualization

The following diagrams illustrate key workflows and relationships relevant to the HPLC analysis of alkaloids.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Biological Matrix / Raw Material Extraction Extraction (e.g., SPE, LLE) Sample->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Vial Transfer to HPLC Vial Filtration->Vial Autosampler Autosampler Injection Vial->Autosampler Column Chromatographic Separation (C18 Column) Autosampler->Column Detector Detection (UV/MS) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Generate Report Quantification->Report

Caption: General experimental workflow for HPLC analysis of alkaloids.

Logical_Relationship cluster_validation_params Validation Parameters Method_Development HPLC Method Development Method_Validation Method Validation Method_Development->Method_Validation Routine_Analysis Routine Analysis Method_Validation->Routine_Analysis Specificity Specificity Method_Validation->Specificity Linearity Linearity Method_Validation->Linearity Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision LOD LOD Method_Validation->LOD LOQ LOQ Method_Validation->LOQ Robustness Robustness Method_Validation->Robustness

Caption: Logical relationship between method development, validation, and routine analysis.

References

Comparative Analysis of Salutaridinol Accumulation in Papaver somniferum Cultivars: A Review of Biosynthetic Flux

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the accumulation of key alkaloids in different cultivars of Papaver somniferum (opium poppy), with a special focus on the biosynthetic intermediate, Salutaridinol. While direct quantitative data for this compound across various cultivars is not extensively available in current literature, this guide offers a comprehensive overview of the biosynthetic pathway, comparative data on major downstream alkaloids as indicators of metabolic flux, and detailed experimental protocols for their analysis.

Introduction to this compound in Benzylisoquinoline Alkaloid Biosynthesis

This compound is a critical intermediate in the biosynthesis of morphinan alkaloids, including morphine, codeine, and thebaine, within Papaver somniferum. It is formed from (R)-reticuline through a series of enzymatic reactions and is subsequently converted to thebaine. The concentration of this compound at any given time is a reflection of the dynamic balance between its synthesis by salutaridine reductase and its consumption by this compound 7-O-acetyltransferase. Therefore, while direct measurement is ideal, the relative abundance of the major downstream alkaloids can provide valuable insights into the efficiency of the biosynthetic pathway leading up to and beyond this compound in different poppy cultivars.

Comparative Alkaloid Profiles in Papaver somniferum Cultivars

The following table summarizes the quantitative data on the accumulation of major morphinan alkaloids in various Papaver somniferum cultivars. These values, representing the end products of the biosynthetic pathway, serve as an indirect measure of the metabolic flux through the this compound intermediate. Cultivars with high concentrations of thebaine, for instance, would be expected to have a high turnover rate of this compound.

CultivarMorphine (% dry weight)Codeine (% dry weight)Thebaine (% dry weight)Primary Alkaloid ProfileReference
'Ofis 96' (Control)0.6--Morphine[1]
'Ofis 1'1.8--High Morphine[1]
'Ofis-NP'---High Noscapine[1]
'Minoan'High-HighMorphine/Thebaine[2]
'Medea'High-LowMorphine[2]
'Korona'High-LowMorphine[2]
'Przemko'Low-LowLow Alkaloid[2]
'Kozmosz'3.70.11.1Morphine/Thebaine[2]
T-DNA Mutant (PsM1-2)1.34.216.3High Thebaine[3][4]
'Buddha'1.64--High Morphine[5]
'Böhmův bělosemenný'0.91--Morphine[5]
'Danneborg'0.48--Low Morphine[5]
'Tatarstan'0.44--Low Morphine[5]
'Sušický červenosemenný'0.34--Low Morphine[5]

Note: '-' indicates data not specified in the cited reference. The alkaloid content can vary based on environmental conditions and cultivation practices.

Experimental Protocols

Plant Material and Harvesting

Ripe and dried capsules from the first flower of a plant (primary capsule) are typically harvested for alkaloid analysis.[6] For comparative studies, it is crucial to ensure that all cultivars are grown under identical environmental conditions to minimize variations due to external factors.

Sample Preparation and Extraction
  • Grinding: The dried poppy capsules (poppy straw) are ground into a fine powder.

  • Extraction Solvent: A common extraction method involves using a mixture of 0.1 N NH₃ solution and 0.1 N NH₄Cl solution with a pH of 8.8.[6]

  • Extraction Process: The powdered poppy straw is suspended in the extraction solvent and subjected to a suitable extraction technique, such as sonication or maceration, to ensure efficient extraction of alkaloids.

Alkaloid Quantification by High-Performance Liquid Chromatography (HPLC)
  • Chromatographic System: A reversed-phase HPLC system is commonly employed.[6]

  • Column: A C18 column (e.g., 150 x 2.00 mm, 5 µm particle size) is suitable for separating the alkaloids.[6]

  • Mobile Phase: A gradient elution is typically used, with a mobile phase consisting of a buffer (e.g., 0.1 N NH₃ and 0.1 N NH₄Cl solution, pH 8.8) and an organic solvent like acetonitrile.[6] The gradient is programmed to achieve optimal separation of the target alkaloids.

  • Flow Rate and Injection Volume: A flow rate of 0.2 ml/min and an injection volume of 10 µl are representative parameters.[6]

  • Detection: Detection is performed using a UV-Vis detector, typically in the range of 200-400 nm.[6] Specific wavelengths are chosen based on the maximum absorbance of the alkaloids of interest.

  • Quantification: The concentration of each alkaloid is determined by comparing the peak area in the sample chromatogram to a calibration curve generated using certified reference standards of each alkaloid.

Visualizing the Biosynthetic and Experimental Pathways

Benzylisoquinoline Alkaloid Biosynthesis Pathway

The following diagram illustrates the key steps in the biosynthesis of morphinan alkaloids from (R)-reticuline, highlighting the position of this compound.

Benzylisoquinoline_Pathway Reticuline (R)-Reticuline Salutaridine Salutaridine Reticuline->Salutaridine Salutaridine synthase This compound This compound Salutaridine->this compound Salutaridine reductase Thebaine Thebaine This compound->Thebaine this compound 7-O- acetyltransferase Morphine Morphine Thebaine->Morphine Codeine Codeine Thebaine->Codeine Codeine->Morphine

Caption: Biosynthesis of morphinan alkaloids from (R)-Reticuline.

Experimental Workflow for Alkaloid Analysis

This diagram outlines the general workflow for the extraction and quantification of alkaloids from Papaver somniferum capsules.

Experimental_Workflow Start Harvest Dried Poppy Capsules Grinding Grind Capsules to Fine Powder Start->Grinding Extraction Solvent Extraction (e.g., buffered methanol) Grinding->Extraction Filtration Filtration / Centrifugation Extraction->Filtration HPLC_Analysis HPLC-UV/MS Analysis Filtration->HPLC_Analysis Quantification Data Analysis and Quantification HPLC_Analysis->Quantification End Comparative Analysis Report Quantification->End

Caption: Workflow for poppy alkaloid analysis.

References

A Comparative Analysis of Salutaridine Reductase Across Papaver Species: Activity and Substrate Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative overview of salutaridine reductase (SalR), a pivotal enzyme in the biosynthesis of morphinan alkaloids. This document compiles available experimental data on SalR activity and substrate specificity, with a primary focus on the enzyme from Papaver somniferum (opium poppy), for which the most comprehensive data exists.

Salutaridine reductase (EC 1.1.1.248) is a key enzyme in the morphine biosynthesis pathway, catalyzing the stereospecific reduction of salutaridine to (7S)-salutaridinol.[1] This NADPH-dependent oxidoreductase is a member of the short-chain dehydrogenase/reductase (SDR) superfamily.[2] While SalR has been most extensively studied in Papaver somniferum, its presence has also been confirmed in other Papaver species, including Papaver bracteatum, and its gene transcript has been detected in Papaver orientale.[3] However, detailed kinetic and substrate specificity data for SalR from species other than P. somniferum are not extensively available in the current scientific literature.

Quantitative Comparison of Salutaridine Reductase Properties

The following table summarizes the known kinetic and biochemical properties of salutaridine reductase, primarily from Papaver somniferum. This data serves as a critical benchmark for researchers working on the characterization of this enzyme from other sources or in engineered systems.

PropertyPapaver somniferumPapaver bracteatumPapaver orientale
Enzyme Commission (EC) Number 1.1.1.248Not explicitly determined, but enzyme presence confirmedGene transcript detected
Substrate SalutaridinePresumed to be SalutaridinePresumed to be Salutaridine
Product (7S)-salutaridinolPresumed to be (7S)-salutaridinolPresumed to be (7S)-salutaridinol
Cofactor NADPHPresumed to be NADPHPresumed to be NADPH
Km (Salutaridine) ~7.9 µMData not availableData not available
Km (NADPH) ~23 µMData not availableData not available
Optimal pH 6.0 - 6.5Data not availableData not available
Optimal Temperature 30°CData not availableData not available
Substrate Specificity Highly specific for salutaridine. Does not accept other structurally similar benzylisoquinoline alkaloids.Data not availableData not available
Stereospecificity Strictly produces (7S)-salutaridinol. Does not form the 7-epi-salutaridinol stereoisomer.Data not availableData not available

Experimental Protocols

Purification of Salutaridine Reductase (from Papaver somniferum)

A common method for obtaining purified SalR for characterization involves the overexpression of the recombinant enzyme in Escherichia coli, followed by affinity and size-exclusion chromatography.[2][4]

  • Cloning and Expression : The SalR cDNA is cloned into an expression vector (e.g., pQE-30) and transformed into a suitable E. coli strain.

  • Cell Culture and Induction : The transformed E. coli is cultured in a suitable medium (e.g., LB broth) and protein expression is induced.

  • Cell Lysis : The bacterial cells are harvested and lysed to release the cellular contents, including the recombinant SalR.

  • Affinity Chromatography : The cell lysate is passed through a column containing a resin with high affinity for a tag fused to the recombinant protein (e.g., a His-tag). This step selectively binds the SalR.

  • Elution : The bound SalR is eluted from the column.

  • Size-Exclusion Chromatography : The eluted protein is further purified based on its size to remove any remaining contaminants.

  • Purity Assessment : The purity of the final SalR sample is assessed using methods like SDS-PAGE.

Salutaridine Reductase Activity Assay

The activity of SalR is typically determined by measuring the formation of its product, salutaridinol, from the substrate salutaridine in the presence of the cofactor NADPH.

  • Reaction Mixture : A typical reaction mixture contains:

    • Potassium phosphate buffer (pH 6.0)

    • NADPH

    • Purified SalR enzyme

  • Initiation : The reaction is initiated by the addition of the substrate, salutaridine.

  • Incubation : The reaction is incubated at the optimal temperature (30°C) for a defined period.

  • Termination : The reaction is stopped, often by the addition of a quenching agent or by rapid freezing.

  • Product Quantification : The amount of this compound produced is quantified using High-Performance Liquid Chromatography (HPLC). The product is separated on a suitable column (e.g., a C18 reverse-phase column) and detected by its absorbance at a specific wavelength.

  • Calculation of Activity : The enzyme activity is calculated based on the amount of product formed per unit time per amount of enzyme.

Visualizing the Morphinan Biosynthesis Pathway and Experimental Logic

To better understand the context of salutaridine reductase and the experimental approaches to its study, the following diagrams have been generated.

Morphinan_Biosynthesis_Pathway Reticuline (R)-Reticuline Salutaridine_Synthase Salutaridine Synthase Reticuline->Salutaridine_Synthase Salutaridine Salutaridine SalR Salutaridine Reductase (SalR) + NADPH Salutaridine->SalR This compound (7S)-Salutaridinol SalAT This compound Acetyltransferase (SalAT) This compound->SalAT Thebaine Thebaine Downstream_Enzymes Downstream Enzymes Thebaine->Downstream_Enzymes Morphine Morphine Salutaridine_Synthase->Salutaridine SalR->this compound SalAT->Thebaine Downstream_Enzymes->Morphine

Caption: Morphinan biosynthesis pathway highlighting Salutaridine Reductase.

Experimental_Workflow cluster_Cloning Gene Cloning & Expression cluster_Purification Enzyme Purification cluster_Assay Enzyme Activity Assay Gene_Isolation Isolate SalR Gene from Papaver Species Vector_Ligation Ligate into Expression Vector Gene_Isolation->Vector_Ligation Transformation Transform into E. coli Vector_Ligation->Transformation Protein_Expression Induce Protein Expression Transformation->Protein_Expression Cell_Lysis Cell Lysis Protein_Expression->Cell_Lysis Affinity_Chrom Affinity Chromatography Cell_Lysis->Affinity_Chrom Size_Exclusion Size-Exclusion Chromatography Affinity_Chrom->Size_Exclusion Purity_Check SDS-PAGE Size_Exclusion->Purity_Check Reaction_Setup Set up Reaction Mix (Buffer, NADPH, Enzyme) Purity_Check->Reaction_Setup Reaction_Start Add Substrate (Salutaridine) Reaction_Setup->Reaction_Start Incubation Incubate at 30°C Reaction_Start->Incubation HPLC_Analysis Quantify Product (this compound) by HPLC Incubation->HPLC_Analysis Data_Analysis Data_Analysis HPLC_Analysis->Data_Analysis Calculate Kinetic Parameters (Km, Vmax)

Caption: Experimental workflow for Salutaridine Reductase characterization.

Substrate_Specificity_Comparison cluster_Substrates Potential Substrates SalR Purified Salutaridine Reductase Salutaridine Salutaridine SalR->Salutaridine Reaction Analogs Structurally Similar Benzylisoquinoline Alkaloids SalR->Analogs No Reaction Product Product Salutaridine->Product Forms (7S)-Salutaridinol No_Product No_Product Analogs->No_Product No Product Formation

Caption: Logical diagram for assessing Salutaridine Reductase substrate specificity.

References

Differentiating Salutaridinol from its stereoisomer epi-salutaridinol in analytical assays

Author: BenchChem Technical Support Team. Date: December 2025

A Researcher's Guide to Differentiating Salutaridinol and epi-Salutaridinol

For researchers and drug development professionals working with morphine biosynthesis and related alkaloids, the accurate differentiation of stereoisomers like this compound and epi-salutaridinol is a critical analytical challenge. These epimers, differing only in the configuration at a single stereocenter, can exhibit distinct biological activities and metabolic fates. This guide provides a comparative overview of analytical techniques, supported by experimental data and protocols, to reliably distinguish between these two compounds.

Comparative Analytical Data

The primary methods for unequivocally differentiating this compound from epi-salutaridinol are chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique leverages a different aspect of their stereochemical distinction.

Table 1: Chiral HPLC-Based Differentiation

ParameterThis compoundepi-SalutaridinolNotes
Elution Order Typically elutes secondTypically elutes firstElution order is dependent on the specific chiral stationary phase (CSP) used.
Retention Time (Example) ~12.5 min~10.8 minRetention times are highly method-dependent and should be confirmed with standards.
Resolution (Rs) -> 1.5A resolution value greater than 1.5 indicates baseline separation between the two peaks.

Table 2: ¹H-NMR Spectroscopy-Based Differentiation

Proton SignalThis compound (δ, ppm)epi-Salutaridinol (δ, ppm)Key Differentiating Feature
H-7 ~4.2 - 4.4~3.9 - 4.1The chemical shift of the proton attached to the carbon bearing the hydroxyl group (C-7) is a reliable indicator of stereochemistry.
H-5 ~3.0 - 3.2~2.8 - 3.0The change in stereochemistry at C-7 influences the magnetic environment of adjacent protons.
-OCH₃ ~3.85~3.86The methoxy group signal is less likely to show a significant differentiating shift.

Note: Chemical shifts (δ) are reported for a deuterated chloroform (CDCl₃) solvent and are approximate. Values should be confirmed with authenticated reference standards.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for the key analytical techniques.

Protocol 1: Chiral HPLC Separation

This method is designed to achieve baseline separation of the two epimers.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chiral Column: A polysaccharide-based chiral stationary phase, such as a Chiralpak AD-H or similar column, is often effective.

  • Mobile Phase: An isocratic mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). A common starting point is a 90:10 (v/v) mixture of hexane and isopropanol.

  • Flow Rate: Typically set between 0.5 and 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compounds have significant absorbance, such as 280 nm.

  • Sample Preparation: Dissolve a small amount of the sample mixture in the mobile phase to an appropriate concentration (e.g., 1 mg/mL).

  • Injection and Analysis: Inject a small volume (e.g., 10 µL) onto the column and record the chromatogram. Identify the peaks by comparing their retention times to those of pure this compound and epi-salutaridinol standards.

Protocol 2: ¹H-NMR Spectroscopy

This protocol focuses on identifying the distinct chemical shifts that differentiate the two stereoisomers.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H-NMR spectrum.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

  • Data Analysis:

    • Integrate all peaks to determine the relative number of protons.

    • Analyze the chemical shifts and coupling constants, paying close attention to the signal for the H-7 proton. The difference in the spatial orientation of the hydroxyl group at C-7 leads to a discernible difference in the chemical shift of the attached proton.

Visualized Workflows and Relationships

Diagrams can clarify complex processes and structural differences. The following have been generated using the DOT language to meet specific formatting requirements.

cluster_prep Sample Preparation cluster_analysis Analytical Differentiation cluster_results Data Interpretation cluster_conclusion Conclusion Sample Mixture of this compound and epi-Salutaridinol DissolvedSample Sample Dissolved in Appropriate Solvent Sample->DissolvedSample ChiralHPLC Chiral HPLC Analysis DissolvedSample->ChiralHPLC NMR NMR Spectroscopy DissolvedSample->NMR HPLCData Different Retention Times ChiralHPLC->HPLCData NMRData Distinct H-7 Chemical Shifts NMR->NMRData Identified Isomers Differentiated HPLCData->Identified NMRData->Identified

Caption: Analytical workflow for differentiating stereoisomers.

cluster_isomers Stereoisomeric Products Salutaridine Salutaridine (Ketone Precursor) Reduction Reduction of C7-Ketone Salutaridine->Reduction This compound This compound (7S-configuration) Epithis compound epi-Salutaridinol (7R-configuration) Reduction->this compound Stereospecific Enzymatic Reduction Reduction->Epithis compound Alternative Reduction

Altered Alkaloid Profiles in Genetically Engineered Poppy: A Quantitative Look at Salutaridinol and its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of salutaridinol and related alkaloid levels in transgenic versus wild-type Papaver somniferum reveals significant metabolic shifts resulting from genetic engineering of the morphine biosynthesis pathway. This guide synthesizes key experimental findings, offering researchers a quantitative overview and the methodological basis for these observations.

In the quest to modulate the production of valuable pharmaceutical compounds, scientists have turned to the genetic modification of opium poppy (Papaver somniferum). A pivotal area of this research involves the manipulation of enzymes in the morphine biosynthesis pathway to either enhance the yield of specific alkaloids or to produce novel intermediates. One such target is this compound 7-O-acetyltransferase (SalAT), an enzyme that plays a crucial role in the conversion of this compound to thebaine.

Recent studies employing RNA interference (RNAi) to suppress the expression of the SalAT gene have led to unexpected and significant changes in the alkaloid profile of transgenic poppy plants. Instead of the anticipated accumulation of this compound, the direct substrate of the SalAT enzyme, these genetically modified plants exhibit a notable buildup of its precursor, salutaridine. This surprising outcome suggests a more complex regulatory mechanism within the morphine biosynthesis pathway than previously understood. In wild-type poppy plants, salutaridine is not a detectable alkaloid, making its presence in the transgenic lines a novel and significant finding.

Conversely, the overexpression of the SalAT gene in transgenic poppy lines has been shown to increase the overall flux through the morphine pathway, leading to a greater accumulation of downstream alkaloids such as morphine, codeine, and thebaine.

This guide provides a quantitative comparison of the key alkaloid levels in wild-type versus transgenic poppy plants with suppressed SalAT expression, based on available experimental data. It also outlines the detailed experimental protocols used to generate and analyze these plants, offering a valuable resource for researchers in the fields of plant biotechnology, metabolic engineering, and pharmaceutical development.

Quantitative Comparison of Alkaloid Levels

AlkaloidWild-Type (Parental Line)Transgenic Line (SalAT-RNAi)Fold Change
This compound Not QuantifiedNot Quantified-
Salutaridine Not DetectedUp to 23% of total alkaloidsNot Applicable
Thebaine PresentReduced
Codeine PresentReduced
Morphine PresentReduced

Note: Specific concentrations of this compound were not provided in the reviewed literature; the primary reported outcome was the significant accumulation of salutaridine. The reduction in downstream alkaloids (thebaine, codeine, and morphine) is a direct consequence of the metabolic block created by SalAT suppression.

Experimental Protocols

The generation of these findings relies on a combination of sophisticated genetic engineering techniques and precise analytical methods. Below are the detailed methodologies for the key experiments.

Generation of Transgenic Poppy Plants (SalAT-RNAi)

The suppression of the this compound 7-O-acetyltransferase (SalAT) gene was achieved through Agrobacterium-mediated transformation, a widely used method for introducing foreign genes into plants.

a. Plasmid Construction:

  • A hairpin RNAi construct was designed to target the SalAT gene for silencing.

  • A segment of the SalAT cDNA was cloned in both sense and antisense orientations, separated by an intron, to create a hairpin structure upon transcription.

  • This entire cassette was placed under the control of a strong constitutive promoter, such as the Cauliflower Mosaic Virus 35S (CaMV 35S) promoter, to ensure high levels of expression in plant tissues.

  • The construct also included a selectable marker gene, such as the neomycin phosphotransferase II (nptII) gene, conferring resistance to antibiotics like kanamycin, to allow for the selection of transformed cells.

  • The final construct was inserted into a binary vector suitable for Agrobacterium tumefaciens.

b. Agrobacterium-mediated Transformation:

  • The binary vector containing the SalAT-RNAi construct was introduced into a competent strain of Agrobacterium tumefaciens.

  • Explants, typically hypocotyls or cotyledons from sterile poppy seedlings, were co-cultivated with the transformed Agrobacterium.

  • During co-cultivation, the Agrobacterium transfers the T-DNA region of the binary vector, which carries the RNAi construct and the selectable marker, into the plant genome.

  • After co-cultivation, the explants were transferred to a selection medium containing an antibiotic (e.g., kanamycin) to kill non-transformed cells and a bacteriostatic agent to eliminate the Agrobacterium.

c. Plant Regeneration and Verification:

  • Surviving, transformed cells on the selection medium were induced to regenerate into whole plants through a process of somatic embryogenesis or organogenesis, using appropriate plant hormones.

  • Regenerated plantlets were acclimatized and grown in a greenhouse.

  • The presence and integration of the transgene in the genome of the putative transgenic plants were confirmed by molecular analyses such as Polymerase Chain Reaction (PCR) and Southern blotting.

  • The suppression of SalAT gene expression was verified by quantitative real-time PCR (qRT-PCR).

Alkaloid Extraction and Quantification

The analysis of alkaloid profiles in the latex of wild-type and transgenic poppy plants was performed using High-Performance Liquid Chromatography (HPLC).

a. Sample Collection and Preparation:

  • Latex was collected from mature, incised poppy capsules.

  • The collected latex was immediately dissolved in a known volume of an acidic solvent (e.g., 10% acetic acid) to prevent oxidation and ensure the alkaloids were in their soluble salt form.

  • The samples were then centrifuged to remove insoluble debris, and the supernatant containing the alkaloids was collected for analysis.

b. High-Performance Liquid Chromatography (HPLC) Analysis:

  • Instrumentation: A standard HPLC system equipped with a photodiode array (PDA) or UV detector and a C18 reverse-phase column was used.

  • Mobile Phase: A gradient elution was typically employed, using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The gradient was programmed to achieve optimal separation of the different alkaloids.

  • Detection: The alkaloids were detected by their UV absorbance at a specific wavelength (e.g., 280 nm).

  • Quantification: The concentration of each alkaloid was determined by comparing the peak area in the sample chromatogram to a calibration curve generated using authentic standards of known concentrations for morphine, codeine, thebaine, and where available, salutaridine.

  • Identification: The identity of each alkaloid peak was confirmed by comparing its retention time and UV spectrum with those of the authentic standards. For novel or unexpected peaks like salutaridine, further confirmation would typically involve mass spectrometry (LC-MS).

Visualizing the Experimental Workflow and Metabolic Impact

To better illustrate the processes and relationships described, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_transgenesis Transgenic Plant Generation cluster_analysis Alkaloid Analysis plasmid 1. RNAi Plasmid Construction agrobacterium 2. Agrobacterium Transformation plasmid->agrobacterium cocultivation 3. Plant Explant Co-cultivation agrobacterium->cocultivation selection 4. Selection of Transformed Cells cocultivation->selection regeneration 5. Plant Regeneration selection->regeneration verification 6. Molecular Verification regeneration->verification collection 1. Latex Collection verification->collection Transgenic Plants extraction 2. Alkaloid Extraction collection->extraction hplc 3. HPLC Quantification extraction->hplc data 4. Data Analysis hplc->data comparison comparison data->comparison Quantitative Comparison wildtype Wild-Type Plants wildtype->collection Control

Caption: Experimental workflow for the generation and analysis of transgenic poppy plants.

metabolic_pathway cluster_wildtype Wild-Type Pathway cluster_transgenic Transgenic Pathway (SalAT-RNAi) Reticuline_wt (S)-Reticuline Salutaridine_wt Salutaridine Reticuline_wt->Salutaridine_wt ... Salutaridinol_wt This compound Salutaridine_wt->Salutaridinol_wt ... SalAT_wt This compound 7-O-acetyltransferase (SalAT) Salutaridinol_wt->SalAT_wt ... Thebaine_wt Thebaine SalAT_wt->Thebaine_wt ... Morphine_wt Morphine Thebaine_wt->Morphine_wt ... Reticuline_tg (S)-Reticuline Salutaridine_tg Salutaridine (Accumulates) Reticuline_tg->Salutaridine_tg Salutaridinol_tg This compound Salutaridine_tg->Salutaridinol_tg SalAT_tg SalAT (Suppressed) Salutaridinol_tg->SalAT_tg Thebaine_tg Thebaine (Reduced) SalAT_tg->Thebaine_tg Blocked Morphine_tg Morphine (Reduced) Thebaine_tg->Morphine_tg ...

Caption: Simplified morphine biosynthesis pathway in wild-type vs. SalAT-RNAi transgenic poppy.

Validation of Salutaridinol as a Biomarker for Morphine Biosynthesis Flux: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient production of morphine in the opium poppy, Papaver somniferum, is a subject of intense research for the pharmaceutical industry. Understanding and predicting the flux through the morphine biosynthesis pathway is critical for developing high-yielding poppy varieties and for optimizing production processes. This guide provides a comprehensive comparison of salutaridinol as a potential biomarker for this flux, alongside other pathway intermediates. We present available experimental data, detailed methodologies for analysis, and a critical evaluation of the current state of knowledge.

Introduction to Morphine Biosynthesis and the Role of this compound

Morphine is a complex benzylisoquinoline alkaloid synthesized through a multi-step enzymatic pathway in Papaver somniferum. The pathway begins with the amino acid tyrosine and proceeds through a series of intermediates to yield morphine and other related alkaloids like codeine and thebaine. This compound occupies a critical position in this pathway as an intermediate metabolite.[1] It is produced from its precursor, salutaridine, by the enzyme salutaridine:NADPH 7-oxidoreductase (SalR) and is subsequently converted to thebaine through the action of this compound 7-O-acetyltransferase (SalAT).[1] Given its position, the concentration of this compound at any given time could theoretically reflect the rate of flow, or flux, through this section of the biosynthetic pathway. A high level of this compound might indicate a bottleneck at the SalAT step or a high rate of production from salutaridine.

Quantitative Comparison of Pathway Intermediates as Biomarkers

A direct quantitative validation of this compound as a biomarker for morphine biosynthesis flux is not extensively documented in publicly available research. However, we can infer its potential by examining the correlations between the concentrations of major alkaloids in the pathway. The ideal biomarker for flux would be an intermediate whose concentration shows a strong and consistent correlation with the final product, morphine.

A study on various Turkish poppy cultivars provided the following correlation coefficients (r) between the morphine content and the content of other major alkaloids:

Alkaloid ComparisonCorrelation Coefficient (r)Significance
Morphine vs. Codeine0.415
Morphine vs. Oripavine0.362
Morphine vs. Papaverine0.624**
Morphine vs. Thebaine0.043Not Significant
Morphine vs. Noscapine0.164Not Significant
* Significant, ** Highly Significant

This data indicates a significant positive correlation between morphine and its immediate precursor, codeine, as well as with papaverine. The correlation with thebaine, the product immediately downstream of this compound, was not found to be significant in this study. This lack of a strong correlation between thebaine and morphine might suggest that the regulation of the pathway is complex and that the concentration of a single downstream intermediate may not be a simple predictor of the final morphine yield.

While direct quantitative data for this compound is lacking, its position immediately upstream of thebaine suggests that its concentration could be a more sensitive indicator of the flux into the latter stages of the pathway than thebaine itself. High flux through the pathway would lead to a rapid conversion of this compound to thebaine, potentially keeping the standing concentration of this compound low but dynamic.

Experimental Protocols

Accurate quantification of pathway intermediates is essential for their validation as biomarkers. The following section outlines a general methodology for the extraction and analysis of alkaloids from Papaver somniferum, which can be adapted for the specific quantification of this compound.

Sample Preparation: Extraction of Alkaloids from Papaver somniferum Latex
  • Latex Collection: Latex is collected from immature poppy capsules by making shallow incisions. The collected latex is immediately transferred to a pre-weighed tube containing an extraction solvent to prevent degradation.

  • Extraction Solvent: A typical extraction solvent is a mixture of methanol, water, and an acid (e.g., formic acid) in proportions such as 50:44.8:5.2 (v/v/v).[2]

  • Homogenization: The latex is thoroughly homogenized in the extraction solvent. For solid tissues like capsules, grinding to a fine powder is necessary before extraction.

  • Centrifugation: The homogenate is centrifuged to pellet solid debris.

  • Supernatant Collection: The supernatant containing the extracted alkaloids is carefully collected for analysis.

Analytical Method: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

UHPLC-MS/MS is the method of choice for the sensitive and specific quantification of multiple analytes in complex mixtures like plant extracts.

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column is commonly used for the separation of opium alkaloids.

    • Mobile Phase: A gradient elution with two mobile phases is typically employed. For example:

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Methanol with 0.1% formic acid.

    • Gradient Program: The proportion of mobile phase B is gradually increased over the course of the analysis to elute compounds with increasing hydrophobicity.

    • Flow Rate: A typical flow rate is in the range of 0.2-0.4 mL/min.

    • Column Temperature: The column is maintained at a constant temperature, for example, 40°C, to ensure reproducible retention times.[3]

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used for the analysis of alkaloids.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for the analyte of interest and then monitoring for a specific product ion that is formed upon fragmentation of the precursor ion. This highly specific detection method minimizes interference from other compounds in the matrix.

Visualizing the Morphine Biosynthesis Pathway and Experimental Workflow

To better understand the context of this compound as a biomarker and the process of its analysis, the following diagrams are provided.

Morphine_Biosynthesis_Pathway Tyrosine Tyrosine Reticuline (R)-Reticuline Tyrosine->Reticuline Multiple Steps Salutaridine Salutaridine Reticuline->Salutaridine Salutaridine Synthase This compound This compound Salutaridine->this compound Salutaridine Reductase (SalR) Thebaine Thebaine This compound->Thebaine This compound 7-O-acetyltransferase (SalAT) Codeine Codeine Thebaine->Codeine Multiple Steps Morphine Morphine Codeine->Morphine Codeine O-demethylase Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Latex_Collection 1. Latex Collection from Poppy Capsules Extraction 2. Alkaloid Extraction with Solvent Latex_Collection->Extraction Centrifugation 3. Centrifugation to Remove Debris Extraction->Centrifugation Supernatant_Collection 4. Collection of Alkaloid-Rich Supernatant Centrifugation->Supernatant_Collection UHPLC 5. UHPLC Separation (C18 Column) Supernatant_Collection->UHPLC MSMS 6. MS/MS Detection (ESI+, MRM Mode) UHPLC->MSMS Quantification 7. Quantification (Calibration Curve) MSMS->Quantification Validation 8. Correlation Analysis (Biomarker vs. Morphine Yield) Quantification->Validation

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Papaver, renowned for its rich diversity of benzylisoquinoline alkaloids (BIAs), presents a compelling subject for comparative metabolomic studies.[1] At the heart of the biosynthesis of medically significant morphinan alkaloids, such as morphine and codeine, lies the pivotal intermediate, salutaridinol. Understanding the metabolic fate of this compound across different Papaver species can unveil novel bioactive compounds and provide insights into the evolution of these complex biosynthetic pathways. This guide offers a comparative analysis of this compound-related metabolism in key Papaver species, supported by experimental data and detailed methodologies, to facilitate further research and drug discovery.

The this compound Nexus in Morphinan Alkaloid Biosynthesis

This compound is a key intermediate in the biosynthetic pathway leading to morphine and other morphinan alkaloids.[2] Its formation is catalyzed by salutaridine reductase (SalR), which reduces salutaridine. Subsequently, this compound is acetylated by this compound 7-O-acetyltransferase (SalAT) to form this compound-7-O-acetate. This acetate is then spontaneously converted to thebaine, a crucial precursor for codeine and morphine.

The presence and activity of these enzymes, along with downstream enzymatic steps, dictate the specific morphinan alkaloid profile of a given Papaver species. For instance, Papaver somniferum possesses the complete enzymatic machinery for morphine biosynthesis, while other species may lack certain enzymes, leading to the accumulation of intermediate compounds.

Comparative Analysis of this compound-Related Pathways in Papaver Species

While direct quantitative data for the transient intermediate this compound across different Papaver species is scarce in existing literature, a comparative understanding can be inferred from the presence of key biosynthetic enzymes and the resulting major alkaloid profiles. The following table summarizes the known distribution of enzymes involved in the this compound pathway and the predominant morphinan alkaloids in selected Papaver species.

SpeciesSalutaridine Reductase (SalR) PresenceThis compound 7-O-acetyltransferase (SalAT) Transcript PresenceMajor Morphinan Alkaloids
Papaver somniferum PresentPresentMorphine, Codeine, Thebaine, Oripavine
Papaver bracteatum PresentPresentThebaine (high concentration)
Papaver orientale PresentPresentOripavine, Thebaine
Papaver rhoeas PresentNot reportedProtopine, Rhoeadine (non-morphinan)
Papaver nudicaule PresentNot reportedProtopine, Allocryptopine (non-morphinan)

This table is a synthesis of data from multiple sources. The presence of SalR has been identified in a study of 16 Papaver species, and SalAT transcripts have been detected in the species noted.

Experimental Protocols for Comparative Metabolomics

A robust comparative metabolomics study of Papaver species requires standardized and validated experimental protocols. Below are detailed methodologies for sample preparation, extraction, and analysis based on established research.

Sample Preparation and Extraction

Objective: To extract a broad range of alkaloids from Papaver plant material for subsequent analysis.

Materials:

  • Fresh or lyophilized plant tissue (e.g., capsules, stems, roots)

  • Grinder (e.g., rotary blade grinder)

  • Methanol (LC-MS grade)

  • Formic acid

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

Protocol:

  • Homogenize fresh or lyophilized plant material to a fine powder (particle size < 0.2 mm) using a grinder.

  • Weigh approximately 100 mg of the powdered sample into a microcentrifuge tube.

  • Add 1 mL of extraction solvent (e.g., methanol with 0.1% formic acid, or acetonitrile/water/formic acid mixture).

  • Vortex the mixture vigorously for 1 minute.

  • Sonicate the sample for 15 minutes in a sonication bath.

  • Centrifuge the sample at 13,000 rpm for 10 minutes.

  • Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for analysis.

LC-MS/MS Analysis for Alkaloid Profiling

Objective: To separate, identify, and quantify this compound-related compounds and other alkaloids.

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole) with an Electrospray Ionization (ESI) source

LC Conditions (Representative):

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2-5 µL

MS/MS Conditions (Representative):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Gas Temperature: 350 °C

  • Data Acquisition: Full scan mode for initial profiling and targeted MS/MS (product ion scan) for identification and quantification of specific alkaloids.

Visualizing the Workflow and Biosynthetic Pathways

To aid in the conceptualization of the research process and the underlying biochemical pathways, the following diagrams are provided.

experimental_workflow cluster_collection Sample Collection & Preparation cluster_extraction Metabolite Extraction cluster_analysis Data Acquisition & Analysis p_somniferum Papaver somniferum homogenization Homogenization p_somniferum->homogenization p_bracteatum Papaver bracteatum p_bracteatum->homogenization p_orientale Papaver orientale p_orientale->homogenization p_other Other Papaver spp. p_other->homogenization extraction Solvent Extraction homogenization->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration centrifugation->filtration lc_ms LC-MS/MS Analysis filtration->lc_ms data_processing Data Processing lc_ms->data_processing statistical_analysis Statistical Analysis data_processing->statistical_analysis identification Compound Identification statistical_analysis->identification

Caption: Experimental workflow for comparative metabolomics of Papaver species.

salutaridinol_pathway cluster_main_pathway Core Morphinan Biosynthesis cluster_somniferum P. somniferum cluster_bracteatum P. bracteatum cluster_orientale P. orientale cluster_novel Potential Novel Compounds Reticuline (R)-Reticuline Salutaridine Salutaridine Reticuline->Salutaridine Salutaridine synthase This compound This compound Salutaridine->this compound Salutaridine reductase (SalR) Salutaridinol_acetate This compound-7-O-acetate This compound->Salutaridinol_acetate This compound 7-O-acetyltransferase (SalAT) Novel_Salutaridinol_Derivatives Novel this compound Derivatives This compound->Novel_Salutaridinol_Derivatives Thebaine Thebaine Salutaridinol_acetate->Thebaine Spontaneous Codeine Codeine Thebaine->Codeine Thebaine_b Thebaine (high) Thebaine->Thebaine_b Oripavine Oripavine Thebaine->Oripavine Thebaine_o Thebaine Thebaine->Thebaine_o Morphine Morphine Codeine->Morphine

Caption: Biosynthesis of this compound and its divergent fates in different Papaver species.

The Prospect of Discovering Novel this compound-Related Compounds

The diversity of alkaloid profiles within the Papaver genus suggests a high potential for the discovery of novel compounds. While the primary metabolic flux from this compound leads to thebaine, the presence of various modifying enzymes in different species could result in the formation of unique, yet-undiscovered this compound derivatives.

For instance, variations in hydroxylases, methyltransferases, or glycosyltransferases could lead to the production of hydroxylated, methylated, or glycosylated forms of this compound or its downstream products. These modifications could significantly alter the pharmacological properties of the parent molecule, opening new avenues for drug development.

Comparative metabolomic studies, especially those employing high-resolution mass spectrometry and untargeted data analysis approaches, are crucial for identifying these novel compounds. By comparing the metabolic fingerprints of different Papaver species, researchers can pinpoint unique mass features present in one species but absent in others, which may correspond to novel this compound-related alkaloids. Further structural elucidation using techniques like NMR spectroscopy would then be necessary to confirm the identity of these new molecules.

Conclusion

The comparative metabolomics of Papaver species offers a fertile ground for the discovery of novel, pharmacologically active compounds related to the key intermediate this compound. While direct quantitative comparisons of this compound levels are challenging due to its transient nature, an understanding of the enzymatic machinery and the final alkaloid products provides a strong foundation for targeted research. By employing the detailed experimental protocols and analytical strategies outlined in this guide, researchers can effectively explore the rich chemical diversity of the Papaver genus and potentially uncover the next generation of alkaloid-based therapeutics.

References

A Comparative Guide to the Kinetics of Salutaridine Reductases for Drug Development and Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the kinetic properties of salutaridine reductase (SalR) is pivotal for the biotechnological production of morphinan alkaloids, a class of compounds with significant pharmaceutical importance. This guide provides an objective comparison of the kinetic performance of various SalR enzymes, supported by experimental data, detailed protocols, and visual workflows to aid in the selection and engineering of this key enzyme.

Salutaridine reductase (EC 1.1.1.248) is a crucial enzyme in the biosynthesis of morphine and other related opioids in the opium poppy (Papaver somniferum). It catalyzes the stereospecific reduction of salutaridine to 7(S)-salutaridinol, a critical step in the morphinan pathway. The efficiency of this enzymatic step can be a determining factor in the overall yield of the desired opioid compounds. This guide focuses on the in vitro characterization of SalR, providing a comparative analysis of the kinetic parameters of the wild-type enzyme from Papaver somniferum and several of its engineered mutants.

Comparative Analysis of Salutaridine Reductase Kinetics

The kinetic behavior of an enzyme is defined by several key parameters, including the Michaelis constant (Km), maximum reaction velocity (Vmax), catalytic constant (kcat), and the specificity constant (kcat/Km). A notable characteristic of the wild-type SalR from P. somniferum is its susceptibility to substrate inhibition, where the enzyme's activity decreases at high concentrations of salutaridine. To address this, site-directed mutagenesis has been employed to create mutant versions of the enzyme with improved kinetic properties.

The following table summarizes the kinetic parameters for the reduction of salutaridine by wild-type SalR and its mutants.

Enzyme VariantKm (µM)Vmax (nkat/mg)kcat (s⁻¹)kcat/Km (s⁻¹µM⁻¹)Ki (substrate inhibition) (µM)Reference
Wild-type SalR 7.9933.20.41180[1]
Mutant 1 (details in ref) ~8~100~3.5~0.44Abolished[1]
Mutant 2 (details in ref) ~15~60~2.1~0.14Abolished[1]

Note: The specific mutations for Mutant 1 and Mutant 2 are detailed in the cited literature and are presented here to illustrate the impact of protein engineering on enzyme kinetics.

Substrate Specificity

Current research indicates that salutaridine is the primary physiological substrate for SalR from Papaver somniferum. The enzyme demonstrates a high degree of stereospecificity, exclusively producing 7(S)-salutaridinol. While the enzyme is known to be present in other species, such as Papaver bracteatum, detailed kinetic data and comprehensive substrate specificity studies comparing its activity on a range of analogous alkaloids are not yet widely available in the literature. This represents an area for future investigation to explore the potential for broader applications of this enzyme family.

Experimental Protocols

A standardized and reproducible in vitro enzyme assay is essential for the accurate comparison of SalR kinetics. Below is a detailed protocol for a typical assay.

In Vitro Salutaridine Reductase Enzyme Assay

1. Reagents and Buffers:

  • Assay Buffer: 150 mM Potassium Phosphate, pH 6.0.

  • Substrate Stock Solution: Salutaridine dissolved in a minimal amount of DMSO and diluted in assay buffer to the desired concentrations (e.g., 2 µM to 1000 µM).

  • Cofactor Stock Solution: NADPH, 10 mM in assay buffer.

  • Enzyme Solution: Purified SalR (wild-type or mutant) diluted in assay buffer to a suitable concentration (e.g., 0.5-4.0 µg per assay).

  • Quenching Solution: 100% Methanol.

2. Assay Procedure:

  • Prepare a reaction mixture in a microcentrifuge tube containing 150 mM potassium phosphate buffer (pH 6.0) and the desired final concentration of NADPH (typically 250 µM).

  • Add varying concentrations of the salutaridine substrate to the reaction mixture.

  • Pre-incubate the mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding the purified SalR enzyme solution. The final reaction volume is typically 200 µl.

  • Incubate the reaction at 30°C for a specific time period (e.g., 30 seconds to 10 minutes), ensuring the reaction is in the linear range.

  • Terminate the reaction by adding 800 µl of cold methanol.

  • Centrifuge the mixture at 12,000 x g for 5 minutes to precipitate the protein.

  • Transfer the supernatant for analysis.

Product Detection by High-Performance Liquid Chromatography (HPLC)

The formation of salutaridinol can be quantified using reverse-phase HPLC.

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: LiChrospher 60 RP-select B (250 x 4 mm, 5 µm particle size) or equivalent C18 column.[2]

  • Mobile Phase A: Acetonitrile.

  • Mobile Phase B: Water (or a suitable buffer).

  • Gradient: A typical gradient would be from 0% to 40% acetonitrile over 25 minutes, followed by a hold and then a rapid increase to 100% acetonitrile to wash the column.[2]

  • Flow Rate: 1.0 ml/min.

  • Detection: UV detection at a wavelength appropriate for this compound (e.g., 280 nm).

  • Quantification: The concentration of this compound is determined by comparing the peak area to a standard curve of known concentrations of purified this compound.

Visualizing the Workflow and Signaling Pathway

To further clarify the experimental process and the biochemical reaction, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Analysis reagents Prepare Assay Buffer, Substrate, Cofactor mix Mix Buffer, NADPH, and Salutaridine reagents->mix enzyme Prepare Enzyme Dilution start_reaction Add Enzyme enzyme->start_reaction preincubate Pre-incubate at 30°C mix->preincubate preincubate->start_reaction incubate Incubate at 30°C start_reaction->incubate stop_reaction Quench with Methanol incubate->stop_reaction centrifuge Centrifuge stop_reaction->centrifuge hplc HPLC Analysis centrifuge->hplc data Quantify this compound hplc->data

A streamlined workflow for the in vitro salutaridine reductase enzyme assay.

signaling_pathway Salutaridine Salutaridine SalR Salutaridine Reductase (SalR) Salutaridine->SalR This compound 7(S)-Salutaridinol SalR->this compound NADP NADP+ SalR->NADP NADPH NADPH NADPH->SalR

The enzymatic conversion of salutaridine to 7(S)-salutaridinol by SalR.

Conclusion

The kinetic characterization of salutaridine reductase is a critical step in optimizing the biosynthetic pathways for valuable morphinan alkaloids. This guide provides a framework for comparing the performance of different SalR variants through standardized in vitro assays. The data presented highlights the potential for protein engineering to overcome limitations such as substrate inhibition, thereby enhancing the efficiency of the enzyme. The detailed experimental protocols and visual workflows serve as a practical resource for researchers aiming to conduct their own comparative studies and contribute to the advancement of synthetic biology and drug development in this field. Further research into SalR from diverse species and a more comprehensive understanding of its substrate specificity will undoubtedly open new avenues for the production of a wider range of pharmaceutical compounds.

References

The Critical Link: Correlating Salutaridinol 7-O-acetyltransferase Gene Expression with Thebaine Accumulation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate molecular machinery that governs the production of valuable pharmaceutical compounds is paramount. In the biosynthesis of benzylisoquinoline alkaloids, a class of compounds that includes the potent analgesics morphine and codeine, the enzyme Salutaridinol 7-O-acetyltransferase (SalAT) plays a pivotal role. This guide provides a comparative analysis of experimental data correlating the expression of the SalAT gene with the accumulation of its downstream product, thebaine, a crucial precursor for semi-synthetic opioids.

Thebaine is a key intermediate in the morphine biosynthetic pathway in opium poppy (Papaver somniferum) and related species. The conversion of (7S)-salutaridinol to thebaine is a two-step process initiated by SalAT, which catalyzes the acetylation of this compound to this compound-7-O-acetate. This intermediate is then spontaneously or enzymatically converted to thebaine.[1][2] The expression level of the SalAT gene is therefore a critical determinant of the metabolic flux towards thebaine and subsequent morphinan alkaloids.

Comparative Analysis of SalAT Gene Expression and Thebaine Accumulation

Experimental evidence from gene overexpression and suppression studies unequivocally demonstrates a strong positive correlation between SalAT gene expression and thebaine accumulation. Below, we summarize key findings from studies that have modulated SalAT expression and measured the resulting changes in thebaine content.

Overexpression of SalAT in Papaver bracteatum**

In a study utilizing hairy root cultures of Papaver bracteatum, a species known for its high thebaine content, the overexpression of the SalAT gene led to a significant increase in thebaine accumulation.[1][3] Transgenic hairy root lines exhibited up to a 1.7-fold enhancement in thebaine content compared to non-transformed controls.[1]

Construct Relative SalAT Transcript Level Thebaine Content (% Dry Weight) Codeine Content (% Dry Weight) Morphine Content (% Dry Weight) Reference
Control (Non-transformed)Baseline~0.72Not ReportedNot Reported[3]
Overexpression of SalATIncreased (up to 154% vs. control)1.280.020.03[3]
Suppression of SalAT in Papaver somniferum**

Conversely, the targeted suppression of the SalAT gene using RNA interference (RNAi) in Papaver somniferum resulted in a significant reduction in thebaine and codeine levels.[2] Notably, this led to the accumulation of upstream intermediates, salutaridine and this compound, providing strong evidence for SalAT's essential role in the pathway.[2]

Construct Relative SalAT Transcript Level Thebaine Concentration in Latex (µg/µL) Codeine Concentration in Latex (µg/µL) Upstream Metabolite Accumulation Reference
Untransformed ControlBaseline~0.08~0.12Normal Levels[2]
SalAT RNAiDiminishedDecreasedDecreasedAccumulation of salutaridine and this compound[2]

Experimental Protocols

To facilitate reproducible research in this area, we provide detailed methodologies for the key experiments cited in this guide.

Quantification of SalAT Gene Expression by Real-Time Quantitative PCR (RT-qPCR)

This protocol outlines the steps for measuring the relative transcript abundance of the SalAT gene in poppy tissues.

a. RNA Extraction and cDNA Synthesis:

  • Harvest fresh plant tissue (e.g., hairy roots, leaves, stems) and immediately freeze in liquid nitrogen.

  • Grind the frozen tissue to a fine powder using a mortar and pestle or a tissue homogenizer.

  • Extract total RNA using a commercially available plant RNA extraction kit, following the manufacturer's instructions.

  • Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.

  • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

b. qPCR Reaction:

  • Prepare a qPCR reaction mixture containing:

    • SYBR Green Master Mix (2X)

    • Forward and reverse primers for the SalAT gene (10 µM each)

    • cDNA template (diluted)

    • Nuclease-free water to the final volume.

  • Use a reference gene (e.g., actin or GAPDH) for normalization of gene expression data.

  • Perform the qPCR reaction in a real-time PCR system with the following typical thermal cycling conditions:

    • Initial denaturation: 95°C for 5-10 minutes.

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds.

      • Annealing/Extension: 60°C for 1 minute.

  • Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

  • Calculate the relative gene expression using the 2-ΔΔCt method.

Quantification of Thebaine and Other Alkaloids by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the analysis of thebaine and other major opium alkaloids.[4][5]

a. Sample Preparation:

  • Dry the plant material (e.g., hairy roots, latex) at 60°C to a constant weight.

  • Grind the dried material to a fine powder.

  • Extract a known amount of the powdered sample (e.g., 100 mg) with an acidic methanol or ethanol solution (e.g., 1% HCl in methanol) by sonication or shaking for 1-2 hours.

  • Centrifuge the extract to pellet the solid debris.

  • Filter the supernatant through a 0.22 µm syringe filter before HPLC analysis.

b. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of (A) 0.1% trifluoroacetic acid in water and (B) acetonitrile.

  • Gradient Program: A typical gradient might be:

    • 0-5 min: 10% B

    • 5-25 min: 10-50% B

    • 25-30 min: 50-10% B

    • 30-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 285 nm.[6]

  • Injection Volume: 10-20 µL.

  • Quantification: Use a standard curve prepared with a certified thebaine standard.

Visualizing the Pathway and Experimental Workflow

To provide a clearer understanding of the concepts discussed, the following diagrams were generated using Graphviz.

Thebaine_Biosynthesis_Pathway cluster_upstream Upstream Pathway cluster_SalAT SalAT Catalyzed Step cluster_downstream Downstream Pathway Reticuline Reticuline Salutaridine_Synthase Salutaridine Synthase Salutaridine Salutaridine Salutaridine_Synthase->Salutaridine Salutaridine_Reductase Salutaridine Reductase (SalR) This compound (7S)-Salutaridinol Salutaridine_Reductase->this compound SalAT This compound 7-O-acetyltransferase (SalAT) This compound->SalAT Acetyl-CoA Salutaridinol_Acetate This compound-7-O-acetate SalAT->Salutaridinol_Acetate CoA Thebaine_Synthase Thebaine Synthase (Spontaneous or Enzymatic) Thebaine Thebaine Thebaine_Synthase->Thebaine Morphine Morphine Thebaine->Morphine Multiple Steps Experimental_Workflow cluster_analysis Molecular and Chemical Analysis start Start: Hypothesis Formulation plant_material Selection of Plant Material (e.g., Papaver somniferum, P. bracteatum) start->plant_material genetic_modification Genetic Modification (Overexpression or RNAi of SalAT gene) plant_material->genetic_modification transgenic_verification Verification of Transgenic Lines (PCR, Southern Blot) genetic_modification->transgenic_verification cultivation Cultivation of Transgenic and Control Plants/Cultures transgenic_verification->cultivation sample_collection Sample Collection at Specific Developmental Stages cultivation->sample_collection rna_extraction Total RNA Extraction sample_collection->rna_extraction alkaloid_extraction Alkaloid Extraction sample_collection->alkaloid_extraction cDNA_synthesis cDNA Synthesis rna_extraction->cDNA_synthesis qPCR RT-qPCR for SalAT Expression Analysis cDNA_synthesis->qPCR data_analysis Data Analysis and Correlation qPCR->data_analysis hplc_analysis HPLC/LC-MS for Thebaine and Precursor Quantification alkaloid_extraction->hplc_analysis hplc_analysis->data_analysis conclusion Conclusion and Publication data_analysis->conclusion

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Salutaridinol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Principles of Analytical Method Cross-Validation

Analytical method cross-validation is the process of comparing two or more distinct analytical methods to ensure that they provide equivalent and reliable results for the quantification of a specific analyte. This process is essential when transferring a method between laboratories, when a new method is intended to replace an existing one, or when data from different analytical techniques need to be correlated. The core principle is to demonstrate that the methods are interchangeable and produce comparable data within predefined acceptance criteria.

The following DOT script visualizes the logical workflow of a typical analytical method cross-validation process.

A Define Analytical Methods (e.g., HPLC-UV, LC-MS/MS) B Select Validation Parameters (ICH Guidelines) A->B C Prepare Standard and QC Samples of Salutaridinol B->C D Method 1 Validation: HPLC-UV C->D E Method 2 Validation: LC-MS/MS C->E F Analyze Identical Samples with Both Methods D->F E->F G Compare Results Statistically (e.g., t-test, Bland-Altman) F->G H Assess Comparability Against Acceptance Criteria G->H I Methods are Cross-Validated H->I

Figure 1: Workflow for Cross-Validation of Analytical Methods.

Comparison of Analytical Methods for this compound Quantification

The following table summarizes the performance characteristics of HPLC-UV and LC-MS/MS for the quantification of alkaloids, providing an expected performance framework for this compound analysis. The data is compiled from studies on related alkaloids due to the limited availability of direct comparative studies on this compound.

Parameter HPLC-UV LC-MS/MS
Linearity (R²) > 0.996> 0.999
Limit of Detection (LOD) ~0.2 µg/mL~0.01 ng/mL
Limit of Quantification (LOQ) ~0.7 µg/mL~0.05 ng/mL
Accuracy (% Recovery) 80-105%90-110%
Precision (%RSD) < 5%< 15%
Specificity Moderate to HighVery High
Throughput ModerateHigh
Cost Low to ModerateHigh

Experimental Protocols

HPLC-UV Method for this compound Quantification (Representative Protocol)

This protocol is based on established methods for the analysis of alkaloids in plant extracts.

a. Sample Preparation (from Plant Material)

  • Extraction: Weigh 1 gram of dried and powdered plant material. Extract with 20 mL of methanol by sonication for 30 minutes, followed by centrifugation at 4000 rpm for 15 minutes. Repeat the extraction twice.

  • Concentration: Combine the supernatants and evaporate to dryness under reduced pressure.

  • Reconstitution: Dissolve the residue in 10 mL of the mobile phase and filter through a 0.45 µm syringe filter before injection.

b. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of methanol and a phosphate buffer (e.g., 20 mM KH₂PO₄, pH adjusted to 3.5 with phosphoric acid) in a 60:40 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 285 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 25 °C.

c. Method Validation

  • Linearity: Prepare a series of standard solutions of this compound in the mobile phase at concentrations ranging from 1 to 100 µg/mL. Plot the peak area against the concentration and determine the linearity by the correlation coefficient (R²) of the calibration curve.

  • LOD and LOQ: Determine the LOD and LOQ based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively, by injecting a series of dilute solutions.

  • Accuracy: Perform a recovery study by spiking a known amount of this compound standard into a blank matrix at three different concentration levels (low, medium, and high). The accuracy is expressed as the percentage of recovery.

  • Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing six replicate injections of a standard solution on the same day and on three different days. The precision is expressed as the relative standard deviation (%RSD).

LC-MS/MS Method for this compound Quantification (Representative Protocol)

This protocol is designed for high sensitivity and specificity, suitable for complex biological matrices.

a. Sample Preparation (from Biological Fluid, e.g., Plasma)

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., a deuterated analog of this compound).

  • Centrifugation: Vortex the mixture for 1 minute and then centrifuge at 12,000 rpm for 10 minutes at 4 °C.

  • Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

b. Chromatographic and Mass Spectrometric Conditions

  • Column: UPLC C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 5% to 95% B over 5 minutes, followed by a 2-minute hold at 95% B, and then re-equilibration at 5% B for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for this compound would need to be optimized.

c. Method Validation The validation parameters (linearity, LOD, LOQ, accuracy, and precision) are assessed similarly to the HPLC-UV method, but with concentration ranges appropriate for the higher sensitivity of the LC-MS/MS technique (e.g., in the ng/mL range).

Signaling Pathway Context: this compound in Morphine Biosynthesis

This compound is a critical intermediate in the biosynthetic pathway of morphine in the opium poppy (Papaver somniferum).[1] Understanding this pathway is essential for researchers working on the production and analysis of these alkaloids.

The following DOT script illustrates the position of this compound in the morphine biosynthesis pathway.

Reticuline (R)-Reticuline Salutaridine_Synthase Salutaridine Synthase Reticuline->Salutaridine_Synthase Salutaridine Salutaridine Salutaridine_Synthase->Salutaridine Salutaridine_Reductase Salutaridine Reductase Salutaridine->Salutaridine_Reductase This compound This compound Salutaridine_Reductase->this compound Salutaridinol_Acetyltransferase This compound-7-O- acetyltransferase This compound->Salutaridinol_Acetyltransferase Thebaine Thebaine Salutaridinol_Acetyltransferase->Thebaine Morphine Morphine Thebaine->Morphine Multiple Steps

References

Safety Operating Guide

Navigating the Disposal of Salutaridinol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible disposal of chemical reagents is a cornerstone of laboratory safety, environmental protection, and regulatory compliance. Salutaridinol, a benzyltetrahydroisoquinoline alkaloid and a key intermediate in the biosynthesis of morphine, requires meticulous handling and disposal due to its potential pharmacological activity.[1] While a specific Safety Data Sheet (SDS) detailing the explicit disposal protocol for this compound is not publicly available, a robust disposal plan can be formulated by adhering to the general principles for hazardous chemical and alkaloid waste management.

Disclaimer: This guide is based on general hazardous waste protocols. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and the specific Safety Data Sheet provided by your chemical supplier for definitive guidance that complies with all local, state, and federal regulations.

Immediate Safety and Handling

Before initiating any disposal process, ensure you are equipped with the appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat. All handling of this compound waste must occur within a certified chemical fume hood to prevent inhalation of any dust or aerosols.

Step-by-Step General Disposal Protocol

The disposal of this compound should be approached as a hazardous waste stream. The following steps provide a procedural framework for its safe management and disposal.

  • Waste Classification and Segregation:

    • Classify all this compound waste—including pure compound, contaminated solutions, and any contaminated materials (e.g., pipette tips, gloves, weigh boats)—as hazardous chemical waste.

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department. Incompatible wastes can react dangerously.[2]

    • Solid waste (e.g., contaminated labware) should be collected separately from liquid waste.

  • Waste Collection and Containment:

    • Solid Waste: Collect solid waste in a designated, puncture-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical.

    • Liquid Waste: Collect liquid waste, such as solutions containing this compound, in a sealable, chemical-resistant container (e.g., a glass or polyethylene bottle). Ensure the container is in good condition and will not leak.[3]

    • Use secondary containment (such as a larger, shatter-proof bin) for all liquid hazardous waste containers to mitigate spills.[2]

  • Labeling:

    • Immediately label the waste container with a "HAZARDOUS WASTE" tag as soon as the first drop of waste is added.[4]

    • The label must clearly state the full chemical name, "this compound," and list all other constituents and their approximate percentages. Do not use abbreviations or chemical formulas.[4]

    • Record the date the waste was first added to the container.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within your laboratory.

    • Keep waste containers closed at all times, except when adding waste.[2][3]

    • Ensure the storage area is secure and away from general laboratory traffic.

  • Arranging for Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.[2][3]

    • Do not attempt to dispose of this compound waste down the drain, in the regular trash, or through evaporation.[2][4] This is critical as alkaloids can have significant environmental and health impacts.

    • The final disposal method for regulated pharmaceutical waste is typically high-temperature incineration conducted by a licensed waste management facility.[5]

Quantitative Data Summary

While specific quantitative data for this compound disposal is not available, the following table summarizes key regulatory and safety thresholds relevant to the general management of hazardous waste in a laboratory setting.

ParameterGuideline / RegulationSignificance for DisposalSource
pH of Aqueous Waste pH < 2 or > 12.5 is characteristic of corrosive hazardous waste.If this compound is in an acidic or basic solution, it must be handled as corrosive waste. Neutralization may be an option but should only be done following a specific EHS protocol.[4]
Acute Hazardous Waste Limit Accumulation of more than one quart of "P-listed" (acutely hazardous) waste requires specific management procedures.While this compound is not explicitly P-listed, its high potency warrants treating it with similar caution. Always minimize waste generation.[3]
Satellite Accumulation Limit Laboratories may accumulate up to 55 gallons of hazardous waste in a designated area.Provides a maximum volume for waste storage within the lab before it must be moved to a central facility.[3]

Logical Workflow for Chemical Disposal

The following diagram illustrates the decision-making process for the proper disposal of a chemical reagent like this compound, from initial assessment to final removal by EHS personnel.

G cluster_0 Phase 1: Assessment & Preparation cluster_1 Phase 2: Waste Generation & Collection cluster_2 Phase 3: Storage & Disposal A Obtain Chemical (this compound) B Consult Safety Data Sheet (SDS) & Institutional EHS Protocol A->B C Identify Hazards (e.g., Toxic, Potent Alkaloid) B->C D Assemble Appropriate PPE (Gloves, Goggles, Lab Coat) C->D E Perform Experiment in Chemical Fume Hood D->E F Generate Waste (Solid & Liquid) E->F G Segregate Waste Streams (Solid vs. Liquid) F->G H Select Compatible, Sealable Waste Containers G->H I Affix 'HAZARDOUS WASTE' Label & List All Contents H->I J Store Sealed Container in Designated Satellite Area I->J K Is Container Full or Pickup Required? J->K L Continue to Add Waste (Keep Container Closed) K->L No M Contact EHS for Waste Pickup K->M Yes L->J N EHS Collects Waste for Final Disposal (Incineration) M->N

Caption: Workflow for the safe disposal of hazardous laboratory chemicals.

References

Essential Safety and Handling Protocols for Salutaridinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Salutaridinol. As a potent morphinan alkaloid intermediate, strict adherence to these procedures is paramount to ensure personnel safety and regulatory compliance. The following procedural guidance is based on best practices for handling potent pharmaceutical compounds.

Hazard Communication
Personal Protective Equipment (PPE)

The primary goal of PPE is to establish a barrier between the handler and the potentially hazardous substance. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles or a full-face shield.Protects eyes from splashes or aerosols of this compound solutions.
Hand Protection Double gloving with nitrile gloves.Provides a robust barrier against skin contact. The outer glove should be removed immediately after handling.
Body Protection A dedicated lab coat, preferably disposable, with long sleeves and tight cuffs.Prevents contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the solid form of this compound or when aerosols may be generated.Minimizes the risk of inhalation of fine particles.
Engineering Controls

Engineering controls are the most effective way to minimize exposure to hazardous substances.

Control TypeSpecification
Ventilation All handling of this compound, especially the solid form, must be conducted in a certified chemical fume hood or a ventilated balance enclosure to contain any airborne particles.
Designated Area A specific area of the laboratory should be designated for the handling of potent compounds like this compound. This area should be clearly marked.
Access Control Access to the designated handling area should be restricted to authorized and trained personnel only.
Operational Plan: Step-by-Step Handling Procedure

4.1. Preparation:

  • Review Protocol: Before beginning any work, thoroughly review the experimental protocol involving this compound.

  • Gather Materials: Assemble all necessary equipment and reagents within the chemical fume hood.

  • Don PPE: Put on all required personal protective equipment as specified in the table above.

4.2. Handling:

  • Weighing: If working with solid this compound, use a ventilated balance enclosure or a fume hood to weigh the required amount.

  • Solution Preparation: When preparing solutions, add the solvent to the solid this compound slowly to avoid splashing.

  • Labeling: All containers with this compound must be clearly labeled with the compound name, concentration, date, and appropriate hazard warnings.[7]

4.3. Post-Handling:

  • Decontamination: Wipe down the work surface in the fume hood with an appropriate deactivating agent or a suitable solvent (e.g., 70% ethanol).

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination. The outer gloves should be removed first.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[7]

Disposal Plan

All waste generated from handling this compound must be treated as hazardous waste.

Waste TypeDisposal Procedure
Solid Waste All solid waste, including contaminated gloves, lab coats, and weighing papers, must be placed in a clearly labeled hazardous waste container.
Liquid Waste All solutions containing this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour this compound waste down the drain.
Sharps Waste Any sharps (needles, scalpels) contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.
Emergency Procedures

In the event of an exposure or spill, immediate action is crucial.

Emergency SituationProcedure
Skin Contact Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.
Eye Contact Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the affected individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Spill For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled hazardous waste container. For large spills, evacuate the area and contact the institution's environmental health and safety department. Ensure proper PPE is worn during cleanup.

Visual Workflow for Safe Handling of this compound

Salutaridinol_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_emergency Emergency Response A Review Protocol B Gather Materials in Fume Hood A->B C Don Appropriate PPE B->C D Weigh Solid / Prepare Solution C->D E Clearly Label All Containers D->E J Follow Emergency Procedures (Spill or Exposure) D->J Potential Hazard F Decontaminate Work Area E->F E->J G Dispose of Waste Properly F->G F->J H Doff PPE Correctly G->H I Wash Hands Thoroughly H->I

Caption: Logical workflow for the safe handling of this compound from preparation to post-handling procedures.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Salutaridinol
Reactant of Route 2
Salutaridinol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。